Dipyridamole

Catalog No.
S526297
CAS No.
58-32-2
M.F
C24H40N8O4
M. Wt
504.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipyridamole

CAS Number

58-32-2

Product Name

Dipyridamole

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C24H40N8O4

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2

InChI Key

IZEKFCXSFNUWAM-UHFFFAOYSA-N

SMILES

Array

solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Slightly
9.22e-01 g/L

Synonyms

Antistenocardin, Apo Dipyridamole, Apo-Dipyridamole, Cerebrovase, Cléridium, Curantil, Curantyl, Dipyramidole, Dipyridamole, Kurantil, Miosen, Novo Dipiradol, Novo-Dipiradol, Persantin, Persantine

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO

The exact mass of the compound Dipyridamole is 504.3173 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly9.22e-01 g/l10.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756743. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Adenosine Reuptake Inhibition by Dipyridamole

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Dipyridamole represents a prototypical nucleoside transport inhibitor with complex effects on adenosine signaling and platelet function, making it a valuable pharmacological tool and therapeutic agent. This whitepaper provides a comprehensive technical analysis of this compound's mechanism of action as an adenosine reuptake inhibitor, with particular focus on its interactions with equilibrative nucleoside transporters (ENTs). The drug's primary therapeutic effects stem from its ability to potently inhibit ENT1 and ENT2, thereby increasing extracellular adenosine concentrations and amplifying adenosine receptor signaling. This mechanism underlies its established antiplatelet activity and vasodilatory effects, which have been clinically exploited for stroke prevention and myocardial stress testing. Recent research has further revealed potential applications in pulmonary fibrosis and COVID-19-related complications, expanding the therapeutic relevance of this well-established drug.

The molecular interactions between this compound and nucleoside transporters involve complex binding characteristics with differential affinity across ENT subtypes. Quantitative analysis reveals this compound exhibits nanomolar-range affinity for ENT1, with substantially lower potency against ENT4. This review synthesizes current understanding of this compound's pharmacodynamics, presents key experimental methodologies for studying its effects, and explores emerging research directions including the development of novel analogues with improved metabolic stability and transporter selectivity for enhanced therapeutic applications.

Molecular Mechanisms of Adenosine Reuptake Inhibition

ENT Transporter Interactions

This compound primarily inhibits adenosine reuptake through potent blockade of equilibrative nucleoside transporter 1 (ENT1), with additional effects on ENT2 and ENT4:

  • ENT1 Inhibition: this compound demonstrates high-affinity binding to ENT1 with inhibition constant (Ki) values of approximately 48 nM, effectively preventing adenosine uptake by platelets, erythrocytes, and endothelial cells [1]. This potent ENT1 inhibition represents the primary mechanism for increasing extracellular adenosine concentrations.
  • ENT2 Interactions: The drug exhibits moderate activity against ENT2 with Ki values of approximately 6.2 μM, representing about 130-fold lower potency compared to ENT1 inhibition [1].
  • ENT4/PMAT Effects: At acidic pH conditions, this compound weakly inhibits ENT4 (also known as plasma membrane monoamine transporter, PMAT) with IC₅₀ values approximately 2.8 μM [1].

The binding characteristics of this compound to cellular targets have been extensively studied. Research demonstrates that platelets contain two distinct populations of this compound binding sites: high-affinity sites with a dissociation constant (Kd) of 0.04 μM, and lower-affinity sites with a Kd of 4 μM [2] [3]. Approximately 20,000 this compound molecules bind to the high-affinity sites per platelet, which are directly associated with inhibition of adenosine uptake [3].

Adenosine Pathway Modulation

This compound's inhibition of nucleoside transporters results in multifaceted effects on adenosine signaling pathways:

  • Extracellular Adenosine Accumulation: By blocking adenosine uptake into cells, this compound increases extracellular adenosine concentrations, particularly in microenvironments where adenosine is released from cells under stress or hypoxic conditions [4].
  • Receptor-Mediated Effects: Elevated adenosine activates G-protein coupled adenosine receptors (A₁, A₂A, A₂B, and A₃), with A₂A receptor stimulation contributing significantly to the antiplatelet and vasodilatory effects [5].
  • cAMP Modulation: Through both adenosine receptor activation and phosphodiesterase inhibition, this compound increases intracellular cAMP levels, further amplifying its antiplatelet and vasodilatory effects [6].

Table 1: Quantitative Binding Parameters of this compound

Binding Target Dissociation Constant (Kd) or Inhibition Constant (Ki) Experimental System Reference
ENT1 Ki = 48 nM In vitro transport assays [1]
ENT2 Ki = 6.2 μM In vitro transport assays [1]
ENT4 IC₅₀ = 2.8 μM Recombinant hENT4 in PK15 cells [1]
Platelet High-Affinity Sites Kd = 0.04 μM Human platelet binding studies [2] [3]
Platelet Low-Affinity Sites Kd = 4 μM Human platelet binding studies [2] [3]
α1-Acid Glycoprotein Kd = 1.6 μM Plasma protein binding [2] [3]

Quantitative Pharmacological Data

Functional Inhibition Parameters

The inhibitory potency of this compound against nucleoside transporters has been quantified across multiple experimental systems:

  • Whole Blood vs. Plasma: this compound inhibits platelet aggregation in whole blood at significantly lower concentrations than in plasma, with erythrocytes identified as the blood component responsible for this increased effectiveness [4]. This enhanced activity in whole blood occurs because erythrocytes release adenosine precursors following microtrauma, and this compound blocks adenosine reuptake, allowing adenosine to accumulate and exert antiplatelet effects.
  • Antiplatelet Effects: Pharmacological studies demonstrate that adenosine deaminase (which breaks down adenosine) and adenosine receptor antagonists (including 5'-deoxy-5'-methylthioadenosine and theophylline) reverse this compound's inhibitory action on platelet aggregation, confirming the adenosine-dependent mechanism [4].
  • ENT4 pH Dependence: ENT4 exhibits marked pH-dependent activity, with optimal adenosine transport at acidic pH (pH 5.5) and minimal activity at physiological pH (pH 7.4) [1]. This characteristic may be particularly relevant in ischemic or inflammatory microenvironments where tissue pH decreases.
Protein Binding and Pharmacokinetic Considerations

This compound's pharmacological activity is significantly influenced by its extensive plasma protein binding and specific interactions with acute phase proteins:

  • α1-Acid Glycoprotein Binding: this compound binds to α1-acid glycoprotein with a dissociation constant of 1.6 μM, at a stoichiometry of approximately 1:1 (1 mol this compound per mol glycoprotein) [2] [3].
  • Protein Binding Impact: The presence of α1-acid glycoprotein reduces this compound binding to platelets and decreases its inhibition of adenosine uptake by up to 1000-fold [3]. This represents a significant factor in the drug's variable pharmacological effects, particularly in conditions where α1-acid glycoprotein levels are elevated (e.g., inflammation, stress).
  • Pharmacokinetic Parameters: this compound exhibits high protein binding (~99%), extensive hepatic metabolism via glucuronidation, and biliary excretion (95%), with a biphasic elimination half-life (α phase: 40 min, β phase: 10 hours) [6].

Table 2: Functional Inhibition Parameters of this compound

Functional Parameter Value Experimental Conditions Reference
ENT1 Inhibition (IC₅₀) 48 nM Nucleoside transport assay [1]
ENT2 Inhibition (IC₅₀) 6.2 μM Nucleoside transport assay [1]
ENT4 Inhibition (IC₅₀) 2.8 μM pH 5.5, recombinant hENT4 [1]
Antiplatelet Potency Enhanced in whole blood Erythrocyte-dependent [4]
Protein Binding Reduction of Activity Up to 1000-fold In presence of α1-acid glycoprotein [3]

Experimental Protocols and Methodologies

Nucleoside Transport Assays

Objective: To quantify this compound inhibition of nucleoside transporter activity in recombinant cell systems.

Cell Preparation:

  • Utilize PK15NTD (nucleoside transporter deficient) cells stably expressing recombinant human ENT1, ENT2, or ENT4 [1].
  • Maintain cells in Eagle's minimal essential medium with 10% fetal bovine serum at 37°C in 5% CO₂.
  • For ENT4 studies, implement transfection using hENT4 cDNA cloned into pCMV-3flag-1A vector using BamHI and SalI restriction sites [1].

Transport Assay Protocol:

  • Plate cells in 24-well plates and grow to 80-90% confluence.
  • Wash cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
  • For ENT4 assays, adjust buffer to pH 5.5 for optimal activity measurement [1].
  • Pre-incubate cells with varying concentrations of this compound (typically 1 nM - 100 μM) for 15 minutes.
  • Initiate transport by adding radiolabeled substrate (³H-adenosine or ³H-uridine at 0.5-1 μCi/mL).
  • Terminate uptake after precisely timed intervals (typically 1-5 minutes) by rapid washing with ice-cold buffer.
  • Solubilize cells and quantify radioactivity by liquid scintillation counting.
  • Calculate uptake rates and determine IC₅₀ values using nonlinear regression analysis.

Key Considerations:

  • Include control experiments with specific ENT inhibitors: NBMPR (10 nM for ENT1) as a positive control for ENT1 inhibition [1].
  • For ENT4, verify pH dependence by parallel experiments at physiological pH 7.4.
  • Determine protein content per well for normalization of uptake rates.
Platelet Aggregation Studies in Whole Blood

Objective: To evaluate the antiplatelet effects of this compound in physiologically relevant whole blood systems.

Methodology:

  • Collect human whole blood in citrate-containing tubes.
  • Use an impedance aggregometer to measure platelet aggregation directly in whole blood [4].
  • Pre-incubate blood samples with this compound (0.1-10 μM) for 10-30 minutes at 37°C with continuous mixing.
  • Activate aggregation using standard agonists (ADP, collagen, or arachidonic acid).
  • Quantify aggregation by measuring changes in electrical impedance.

Mechanistic Probes:

  • Add adenosine deaminase (1-2 U/mL) to breakdown extracellular adenosine and confirm adenosine-dependent effects [4].
  • Use adenosine receptor antagonists (theophylline or 5'-deoxy-5'-methylthioadenosine) to block adenosine receptors.
  • Employ selective phosphodiesterase inhibitors (enprofylline) to examine synergistic effects [4].

Data Interpretation: this compound typically inhibits platelet aggregation in whole blood at lower concentrations than in plasma due to erythrocyte contribution to adenosine accumulation [4]. The methodology allows direct assessment of this compound's net effect on platelet function in a physiologically relevant system.

G Start Start Experimental Protocol CellPrep Cell Preparation: PK15NTD cells expressing recombinant ENTs Start->CellPrep AssaySetup Transport Assay Setup: pH adjustment (5.5 for ENT4) Pre-incubation with this compound CellPrep->AssaySetup InitiateTransport Initiate Transport: Add ³H-adenosine/³H-uridine AssaySetup->InitiateTransport Terminate Terminate Uptake: Rapid washing with ice-cold buffer InitiateTransport->Terminate Quantify Quantify Radioactivity: Liquid scintillation counting Terminate->Quantify Analyze Data Analysis: Calculate uptake rates Determine IC₅₀ values Quantify->Analyze

Experimental workflow for nucleoside transport assays.

Therapeutic Implications and Clinical Relevance

Cardiovascular Applications

This compound's adenosine-mediated effects underlie several established cardiovascular applications:

  • Secondary Stroke Prevention: The combination of this compound with aspirin is FDA-approved for secondary stroke prevention, with clinical trials demonstrating reduced vascular events without increased bleeding risk compared to aspirin alone [6]. The adenosine-potentiating mechanism contributes to antiplatelet efficacy while maintaining hemostatic balance.
  • Myocardial Stress Testing: At high intravenous doses, this compound induces coronary vasodilation via adenosine accumulation, creating a "steal phenomenon" useful for detecting coronary artery disease in patients unable to exercise [6].
  • Antiplatelet Therapy: The primary antiplatelet effect occurs through increased extracellular adenosine, which activates platelet A₂A receptors, stimulating adenylate cyclase and increasing intracellular cAMP levels, thereby inhibiting platelet activation and aggregation [4] [5].
Emerging Therapeutic Applications

Recent research has revealed potential new applications for this compound:

  • Pulmonary Fibrosis: this compound demonstrates efficacy in experimental models of pulmonary fibrosis through PDE5 inhibition and cGMP elevation, with ongoing research focused on developing analogues with improved metabolic stability for this indication [7].
  • COVID-19 Management: this compound may benefit COVID-19 patients through multiple mechanisms: increasing anti-inflammatory adenosine, inhibiting PDE, and preventing SARS-CoV-2-associated coagulopathy [5]. Clinical observations suggest this compound may improve outcomes in critically ill COVID-19 patients with lung fibrosis [7] [5].
  • Idiopathic Pulmonary Fibrosis (IPF): Recent patent literature indicates this compound decreases fibrosis markers (α-SMA and FN) in rat models and prevents TGF-β-induced myofibroblast differentiation [7].

Recent Advances and Research Directions

Novel this compound Analogues

Research efforts have focused on developing this compound analogues with improved properties:

  • Enhanced ENT4 Inhibitors: Compound 30 (a this compound analogue) demonstrates 38-fold greater potency against ENT4 (IC₅₀ = 74.4 nM) compared to this compound (IC₅₀ = 2.8 μM), with 80-fold and 20-fold selectivity relative to ENT1 and ENT2, respectively [1].
  • Structure-Activity Relationships: Nitrogen-containing monocyclic rings and noncyclic substituents at the 4- and 8-positions of the pyrimido[5,4-d]pyrimidine core are important for ENT4 inhibitory activity [1]. The most potent and selective hENT4 inhibitors typically feature 2,6-di(N-monohydroxyethyl) substitution on the pyrimidopyrimidine ring system.
  • Metabolic Stability Optimization: Recent efforts have addressed this compound's poor metabolic stability (half-life of 7 minutes in rat liver microsomes) through structural modifications including fluorine incorporation and heterocyclic replacement of piperidine rings [7]. Compound (S)-4h demonstrates significantly improved metabolic stability (half-life = 67 minutes) while maintaining PDE5 inhibitory activity (IC₅₀ = 332 nM) [7].
Molecular Docking and Rational Drug Design

Advanced computational approaches have illuminated this compound's interactions with molecular targets:

  • PDE5 Binding模式: Molecular docking reveals the pyrimido[5,4-d]pyrimidine ring of this compound anchors to the PDE5 catalytic domain through π-π stacking with Phe820 and Phe786 [7].
  • Hydrogen Bond Interactions: The diethanolamine chains form hydrogen bonds with Gln817, Leu765, and Ser663 in PDE5, interactions not commonly observed with other PDE5 inhibitors [7].
  • ENT Binding Characteristics: While detailed structural data for ENT-dipyridamole complexes remains limited, mutagenesis and binding studies suggest this compound interacts with residues within the transporter's substrate permeation pathway, potentially acting as a competitive inhibitor for adenosine binding.

Table 3: Advanced this compound Analogues and Their Properties

Compound ENT4 IC₅₀ Selectivity Ratio (ENT1/ENT4) Key Structural Features Application Potential
This compound 2.8 μM 1x Piperidine rings, diethanolamine chains Reference compound
Compound 30 74.4 nM 80x Optimized 4,8-position substituents Potent ENT4 inhibitor
(S)-4h Not reported Not reported Fluorine-containing heterocycles Improved metabolic stability
4g Not reported Not reported Thiomorpholine rings Potent PDE5 inhibition (64 nM IC₅₀)

Conclusion

This compound represents a multifaceted pharmacological agent whose primary mechanism involves potent inhibition of equilibrative nucleoside transporters, particularly ENT1, leading to increased extracellular adenosine concentrations and activation of adenosine receptor signaling pathways. The complex interactions between this compound, nucleoside transporters, and adenosine signaling underlie its established antiplatelet, vasodilatory, and cardioprotective effects, while also revealing potential new applications in pulmonary fibrosis and inflammatory conditions.

References

dipyridamole pharmacokinetics absorption metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Dipyridamole

The following table summarizes the core pharmacokinetic properties of this compound [1] [2] [3]:

Parameter Value / Description
Bioavailability 37% - 66% (Oral); 43% ± 13% (from a 50 mg dose)
Onset of Action ~24 minutes
Time to Peak Plasma Concentration (Tmax) 2 - 2.5 hours
Protein Binding ~91% - 99%
Volume of Distribution (Vd) 141 ± 51 L; 2 - 3 L/kg
Metabolism Primarily in the liver via glucuronidation
Elimination Half-Life (t₁/₂) 10 - 12 hours (terminal phase)
Total Plasma Clearance 8.27 ± 1.82 L/hour; 2.3 - 3.5 mL/min/kg
Route of Excretion Primarily biliary/feces (~95%); negligible renal excretion

Experimental Protocol & Methodology

The foundational data in the table above, particularly the intravenous and oral kinetics, largely comes from a key 1982 study [2]. Here is a detailed breakdown of its experimental protocol:

  • Objective: To determine the absolute bioavailability and fundamental kinetic parameters of this compound.
  • Subjects: Six healthy volunteers (three men and three women) aged 22 to 34.
  • Study Design: Each subject received a 20 mg intravenous dose. Four of these subjects also later took a 50 mg oral dose.
  • Sample Collection: Blood samples were collected from each subject after each dose for a period of 3 days.
  • Analytical Method: this compound concentrations in plasma and whole blood were measured using a sensitive and specific high-performance liquid chromatographic (HPLC) assay.
  • Data Analysis: The plasma concentration-time data after the intravenous dose was fitted to a triexponential model, indicating a complex distribution and elimination profile.

Mechanisms of Action and Signaling Pathways

This compound exerts its antiplatelet and vasodilatory effects through multiple mechanisms, which are illustrated in the diagram below.

G cluster_platelet Platelet Aggregation Inhibition cluster_vasodilation Vasodilation PDE Phosphodiesterase (PDE) cAMP cAMP ↑ PDE->cAMP Inhibits cGMP cGMP ↑ PDE->cGMP Inhibits Aggregation Inhibits Platelet Aggregation cAMP->Aggregation cGMP->Aggregation ENTUptake Equilibrative Nucleoside Transporter (ENT1) Inhibited AdenosineExt Extracellular Adenosine ↑ ENTUptake->AdenosineExt Inhibits Vasodilation Smooth Muscle Relaxation (Vasodilation) AdenosineExt->Vasodilation Stimulates Adenosine Receptors This compound This compound This compound->PDE 1. Inhibits This compound->ENTUptake 2. Inhibits

Diagram of this compound's Dual Mechanisms: The drug acts by inhibiting phosphodiesterase and cellular adenosine uptake, leading to antiplatelet and vasodilatory effects [1] [3] [4].

Clinical and Formulation Implications

The pharmacokinetic profile of this compound has direct clinical relevance:

  • pH-Dependent Absorption: The absorption of immediate-release this compound from the gastrointestinal tract is pH-dependent. Concomitant use of drugs that suppress gastric acid (e.g., proton pump inhibitors) can reduce its absorption and bioavailability [3].
  • Extended-Release Formulation: To mitigate this issue and provide more stable plasma levels, an extended-release (ER) formulation is used, particularly in the combination product with aspirin for stroke prevention [1] [3].
  • Role in Stress Testing: For pharmacological stress testing, this compound is administered intravenously. This achieves plasma concentrations 4 to 5 times higher than oral dosing, leading to a rapid and potent coronary vasodilatory effect necessary for the test [4].

References

dipyridamole and cAMP cGMP platelet aggregation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms & Signaling Pathways

Dipyridamole interferes with platelet activation at multiple points in key signaling pathways, as shown in the diagram below.

G cluster_extracellular Extracellular Space cluster_platelet Platelet Cytoplasm Adenosine Adenosine AC Adenylate Cyclase (AC) Adenosine->AC NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC cAMP cAMP AC->cAMP Produces cAMP_PDE cAMP-PDE cAMP->cAMP_PDE Degraded by PKA PKA (Inactive) cAMP->PKA Activates p_PKA PKA (Active) PKA->p_PKA Aggregation Inhibition of Platelet Aggregation p_PKA->Aggregation cGMP cGMP GC->cGMP Produces cGMP_PDE cGMP-PDE cGMP->cGMP_PDE Degraded by PKG PKG (Inactive) cGMP->PKG Activates p_PKG PKG (Active) PKG->p_PKG p_PKG->Aggregation This compound This compound This compound->Adenosine Inhibits Uptake This compound->cAMP_PDE Inhibits This compound->cGMP_PDE Inhibits

This compound elevates cAMP and cGMP by inhibiting their breakdown and adenosine uptake.

Experimental Protocols for Key Assays

To investigate this compound's effects, researchers use specific biochemical assays. The workflow for these key experiments is outlined below.

G Start Sample Preparation: Washed Platelets or PRP Step1 1. Pre-incubation with this compound Start->Step1 Step2 2. Agonist Challenge (ADP, Collagen, Thrombin) Step1->Step2 AssayA cAMP/cGMP Detection - ELISA/ELISA - HPLC-MS Step1->AssayA AssayB PKA/PKG Activity - Non-radioactive Kinase Assay - Western Blot (p-CREB) Step1->AssayB AssayC Thrombin Inhibition - Competitive Binding - Chromogenic Substrate Step1->AssayC Step3 3. Platelet Aggregation Measurement (Light Transmission Aggregometry) Step2->Step3 ResultA Quantify % Inhibition of Aggregation vs. Control Step3->ResultA ResultB Determine fold-increase in 2nd Messenger levels or kinase activity AssayA->ResultB AssayB->ResultB AssayC->ResultB

Workflow for key experiments: platelet aggregation assays and biochemical detection of cAMP/cGMP.

Platelet Aggregation Assay

This functional test measures the drug's direct anti-aggregatory effect.

  • Sample Preparation: Use washed human platelets or Platelet-Rich Plasma (PRP).
  • Pre-incubation: Incubate the sample with varying concentrations of this compound (e.g., 1-100 µM) for 5-10 minutes at 37°C [1].
  • Agonist Challenge: Add a platelet agonist like Adenosine Diphosphate (ADP), collagen, or thrombin.
  • Measurement: Use a light transmission aggregometer. The increase in light transmission through the stirred sample is recorded as platelets aggregate. The percentage of inhibition is calculated by comparing aggregation curves to a control without this compound.
cAMP and cGMP Detection

These methods quantify the levels of the second messengers.

  • Sample Extraction: After treatment with this compound, the reaction is typically stopped with ice-cold acid (like HCl) or ethanol. The supernatant is collected for analysis [2].
  • Detection Methods:
    • Enzyme-Linked Immunosorbent Assay (ELISA): A common method using acetylated samples for higher sensitivity. It is based on competitive binding between cAMP in the sample and an HRP-labeled cAMP conjugate for antibodies [2].
    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides high sensitivity and specificity by separating cAMP/cGMP via liquid chromatography and detecting them by mass [2].
PKA Activity Detection

This assay measures the downstream activation of the cAMP effector.

  • Non-Radiometric Kinase Assay: Uses a biotinylated peptide substrate specific to PKA. After phosphorylation by PKA from the sample, the product is captured on a streptavidin-coated plate and detected with a phospho-specific antibody [2].
  • Western Blot for p-CREB: Activated PKA translocates to the nucleus and phosphorylates CREB at Ser133. The level of p-CREB detected by western blot serves as an indirect indicator of PKA activity [2].

Pharmacological & Clinical Data

The quantitative data from pharmacological studies and clinical trials is essential for contextualizing the experimental findings.

Parameter Value Details / Context
Therapeutic Concentration 0.5 - 1.9 µg/mL Plasma concentration for antiplatelet effect [3].
Protein Binding 99% Highly bound to plasma proteins [4].
Elimination Half-Life 40 minutes (alpha), ~10 hours (beta) Biphasic decline in plasma concentration [3].
Clinical Efficacy (w/ Warfarin) 62% - 91% reduction Incidence of post-operative thromboembolic events after cardiac valve replacement [3].
Clinical Efficacy (w/ Aspirin) --- Used for secondary stroke prevention (e.g., in Aggrenox) [4].

Conclusion

This compound's unique value lies in its pleiotropic mechanism—simultaneously elevating two key cyclic nucleotides via phosphodiesterase inhibition and enhanced adenosine signaling [5]. This integrated technical guide provides the foundational protocols and mechanistic insights to support further research and development in the field of antiplatelet therapeutics.

References

Table 1: Research Applications of Dipyridamole

Author: Smolecule Technical Support Team. Date: February 2026

Research Area Key Findings / Hypothesized Role Relevant Models / Context Citations
Cancer Therapy Potentiates statin-induced cancer cell death by blocking the SREBP2-mediated restorative feedback loop of the mevalonate pathway. Triple-negative breast cancer (TNBC) models; Identified via computational pharmacogenomics. [1]
Ferroptosis Inhibition Protects against tissue injury by inhibiting a novel cell death pathway; downregulates E3 ligase RNF126 to stabilize SLC7A11. Models of heart, liver, and kidney injury (e.g., doxorubicin-induced, ischemia-reperfusion). [2]
Rare Diseases (NPC) Reduces cholesterol accumulation and rescues mitochondrial deficits by inhibiting ENT1, increasing extracellular adenosine, and activating A2AR. Fibroblasts from Niemann-Pick type C1 patients; mouse models. [3]
Antiviral Activity Shows broad-spectrum antiviral effects; inhibits replication of influenza, SARS-CoV-2, and herpesviruses; acts as an interferon inducer. In vitro studies; animal models of viral encephalitis and respiratory infection. [4]
Drug Formulation Development of dry nanosuspensions and palatable formulations (e.g., with honey/chocolate) to overcome low solubility and improve pediatric compliance. In vitro dissolution/permeability studies; molecular dynamics (MD) simulations; PBPK modeling. [5] [6]

Detailed Mechanisms & Experimental Insights

For researchers designing studies, the following insights into mechanisms and experimental approaches are crucial.

Mechanism of Action in Cardiovascular Disease & Beyond

Dipyridamole's primary known mechanisms, which also underpin its research applications, are illustrated below. A key research focus is on how its inhibition of adenosine reuptake and phosphodiesterases (PDEs) leads to diverse downstream effects.

G cluster_primary Primary Molecular Actions cluster_secondary Cellular & Physiological Consequences DIP This compound (DIP) A1 Inhibits cAMP/cGMP Phosphodiesterases (PDEs) DIP->A1 A2 Inhibits Adenosine Reuptake (ENT1) DIP->A2 B1 ↑ Intracellular cAMP/cGMP A1->B1 B2 ↑ Extracellular Adenosine A2->B2 C3 Inhibits Platelet Aggregation B1->C3 C4 Vasodilation B1->C4 C5 Immunomodulation & Anti-inflammatory Effects B1->C5 B3 Activation of Adenosine Receptors (e.g., A2AR) B2->B3 C1 Alleviates Ferroptosis (via SLC7A11 stabilization) B3->C1 C2 Reduces Cholesterol Accumulation (e.g., in NPC) B3->C2 B3->C5

This compound's core mechanisms and research-relevant downstream effects.

Experimental Workflow for Drug Repurposing

Research into this compound's new uses often follows a structured repurposing pipeline, as demonstrated in the statin-synergy study for breast cancer [1]. The workflow below outlines this computational and experimental validation process.

G Step1 1. Establish Prototype (DIP + Statin synergy) Step2 2. Multi-Layer Data Integration (Structure, Sensitivity, Gene Perturbation) Step1->Step2 Step3 3. Similarity Network Fusion (MVA-DNF Algorithm) Step2->Step3 Step4 4. Hit Prioritization & Validation (e.g., Nelfinavir, Honokiol) Step3->Step4 Step5 5. Identify Predictive Biomarkers (e.g., Low E-cadherin) Step4->Step5

Computational pharmacogenomic pipeline for identifying this compound-like statin potentiators [1].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, the methodologies from key studies are detailed below.

  • In Vitro Ferroptosis Inhibition Assay [2]: This protocol is central to validating this compound's cytoprotective role in disease models involving tissue injury.

    • Cell Lines: Use HT1080, 786-O, AC16, H9c2, or other relevant cell lines.
    • Ferroptosis Induction: Treat cells with inducers like RSL3 (1-10 µM), erastin (10-20 µM), or cystine/cysteine starvation.
    • Drug Treatment: Co-incubate with this compound (dose range 1-50 µM) and control inhibitors (e.g., Fer-1, Lipro-1).
    • Viability Readout: Measure cell viability 12-24 hours post-treatment using MTT, CellTiter-Glo, or similar assays.
    • Confirmatory Assays:
      • Lipid Peroxidation: Use BODIPY 581/591 C11 dye and flow cytometry.
      • Mechanism Validation: Perform co-immunoprecipitation (Co-IP) to confirm DIP-mediated downregulation of RNF126 and stabilization of SLC7A11.
  • Ex Vivo Cholesterol Accumulation Assay (NPC Model) [3]: This method assesses efficacy in reducing a key pathological hallmark of Niemann-Pick disease.

    • Cell Model: Culture fibroblasts from NPC1 patients and healthy controls.
    • Treatment: Incubate cells with 20 µM this compound for 48 hours.
    • Staining and Imaging: Fix cells and stain with Filipin III (0.05 mg/mL) to visualize unesterified cholesterol.
    • Quantification: Analyze Mean Fluorescence Intensity (MFI) via fluorescence microscopy or a plate reader.
    • Mechanism Check: Use selective antagonists (e.g., SCH58261 for A2AR) to confirm the adenosine-dependent pathway.

Future Research Directions

Based on the current evidence, promising future research directions for this compound include:

  • Clinical Translation: Advancing the most promising pre-clinical findings, particularly in ferroptosis-mediated diseases and NPC, into Phase I/II clinical trials [2] [3].
  • Combination Therapies: Systematically exploring synergies with other drugs, such as statins in cancer or other metabolic pathway inhibitors, to enhance efficacy and reduce dosing [1].
  • Formulation Optimization: Further developing pediatric-friendly and bioavailability-enhanced formulations to overcome inherent solubility issues and expand treatment populations [5] [6].

References

Comprehensive Technical Analysis: Dipyridamole's Dual Antiplatelet and Vasodilator Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Dipyridamole is a pharmacological agent with unique dual antiplatelet and vasodilatory properties that has established important therapeutic roles in cardiovascular and cerebrovascular medicine. Originally developed decades ago as a coronary vasodilator, its clinical applications have evolved to include secondary stroke prevention and adjunctive therapy in valvular heart disease. The drug's complex mechanism of action involves multiple molecular pathways affecting platelet function, vascular tone, and endothelial protection, making it a valuable subject of study for researchers and drug development professionals. This technical review comprehensively examines this compound's mechanisms of action, quantitative effects, experimental assessment methodologies, and clinical applications, with particular emphasis on its unique combination of antiplatelet and vasodilator properties that differentiate it from other cardiovascular agents.

Beyond its classical actions, emerging research has revealed that this compound possesses several pleiotropic effects including antioxidant, anti-inflammatory, and endothelial-protective properties that may contribute to its therapeutic benefits. These additional mechanisms have expanded interest in this compound's potential applications beyond its current indications, particularly in conditions characterized by oxidative stress and endothelial dysfunction such as diabetes mellitus. This review synthesizes current scientific understanding of this compound's multifaceted pharmacology and provides technical details relevant to ongoing research and drug development efforts.

Molecular Mechanisms of Action

Antiplatelet Mechanisms

This compound exerts its antiplatelet effects through two primary complementary mechanisms that ultimately lead to impaired platelet activation and aggregation:

  • Phosphodiesterase Inhibition: this compound potently inhibits phosphodiesterase enzymes, particularly PDE3 and PDE5, which are responsible for degrading the intracellular secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition results in elevated intracellular levels of cAMP and cGMP in platelets, creating an environment that reversibly inhibits platelet aggregation and prevents thrombus formation. The accumulation of these cyclic nucleotides interferes with multiple steps in platelet activation pathways, ultimately suppressing platelet responsiveness to agonists such as collagen, ADP, and thrombin [1] [2].

  • Adenosine Transporter Inhibition: this compound blocks the cellular reuptake of adenosine into platelets, endothelial cells, and erythrocytes by inhibiting the equilibrative nucleoside transporter. This action significantly increases extracellular adenosine concentrations, which activates platelet A₂A adenosine receptors. Adenosine receptor stimulation further enhances intracellular cAMP levels through adenylate cyclase activation, creating a synergistic antiplatelet effect when combined with phosphodiesterase inhibition. The elevated adenosine levels also contribute to this compound's vasodilatory properties [3] [2].

Table 1: Primary Antiplatelet Mechanisms of this compound

Mechanism Molecular Target Biochemical Effect Functional Outcome
Phosphodiesterase inhibition PDE3, PDE5 enzymes Increased intracellular cAMP & cGMP Reversible inhibition of platelet aggregation
Adenosine reuptake inhibition Equilibrative nucleoside transporter Increased extracellular adenosine Enhanced A₂A receptor signaling & vasodilation
Enhanced NO signaling cGMP pathway Potentiation of NO-mediated effects Amplified anti-aggregatory effects
Vasodilatory Mechanisms

The vasodilatory effects of this compound involve several interconnected pathways that primarily affect the coronary and peripheral vasculature:

  • Adenosine-Mediated Vasodilation: Through its inhibition of adenosine reuptake, this compound potentiates endogenous adenosine activity, which binds to A₂A receptors on vascular smooth muscle cells. This receptor activation stimulates adenylate cyclase, increasing intracellular cAMP levels and promoting smooth muscle relaxation and vasodilation, particularly in coronary arteries. This mechanism is primarily responsible for the drug's use in pharmacological stress testing [1] [2].

  • Nitric Oxide Pathway Enhancement: this compound has been demonstrated to enhance nitric oxide bioavailability through multiple mechanisms. Experimental studies in diabetic mice have shown that this compound therapy significantly increases total nitric oxide metabolite levels (NOx) in ischemic tissues. This effect occurs without changes in endothelial nitric oxide synthase (eNOS) expression or phosphorylation, suggesting alternative mechanisms for increased NO bioavailability. Research indicates that this compound significantly decreases ischemic tissue superoxide levels, reducing oxidative stress and preserving NO signaling [4].

  • Antioxidant Effects: this compound functions as a potent chain-breaking antioxidant that directly scavenges peroxyl radicals and other reactive oxygen species. The drug's molecular structure allows it to efficiently quench free radicals that would otherwise degrade nitric oxide and impair endothelial function. This antioxidant activity contributes significantly to this compound's ability to improve endothelial function and promote vasodilation under conditions of oxidative stress, such as diabetes mellitus [2] [4].

The following diagram illustrates this compound's integrated mechanisms affecting platelets and vascular tone:

G cluster_platelet Platelet Effects cluster_vasodilation Vasodilatory Effects This compound This compound PDE_Inhibition PDE Inhibition This compound->PDE_Inhibition Adenosine_Update Adenosine Reuptake Inhibition This compound->Adenosine_Update Adenosine_Vaso Increased Extracellular Adenosine This compound->Adenosine_Vaso Antioxidant Antioxidant Effects This compound->Antioxidant cAMP Increased cAMP/cGMP PDE_Inhibition->cAMP Adenosine_Update->cAMP Antiaggregation Inhibited Platelet Aggregation cAMP->Antiaggregation Vasodilation Vasodilation Adenosine_Vaso->Vasodilation NO Enhanced NO Bioavailability Antioxidant->NO NO->Vasodilation

This compound's integrated mechanisms on platelet function and vascular tone. The drug simultaneously targets phosphodiesterase (PDE) inhibition and adenosine reuptake, leading to both antiplatelet effects and vasodilation through complementary pathways.

Quantitative Analysis of Effects

Antiplatelet Efficacy Data

This compound's antiplatelet efficacy has been quantified through numerous clinical studies and trials, both as monotherapy and in combination with other antiplatelet agents:

  • Stroke Prevention: The European Stroke Prevention Study 2 (ESPS-2) demonstrated that the combination of aspirin (25 mg) and extended-release this compound (200 mg) twice daily reduced stroke risk by 37% compared to placebo, outperforming either agent alone (aspirin alone: 18.1% risk reduction; this compound alone: 16.3% risk reduction). This combination therapy showed an odds ratio of 0.59 for stroke prevention compared to placebo [1].

  • Comparison with Clopidogrel: The PROFESS trial, which enrolled 20,332 patients, directly compared aspirin plus extended-release this compound (25 mg/200 mg twice daily) with clopidogrel (75 mg once daily). The study found comparable efficacy in stroke recurrence prevention, with events occurring in 9.0% of the Asp+Dp group versus 8.8% in the clopidogrel group. The combined risk of recurrent stroke or major hemorrhagic events was also similar between groups (11.7% vs. 11.4%, respectively) [5].

  • Platelet Inhibition Kinetics: Mechanistic studies have revealed important differences in the timing of antiplatelet effects. Clopidogrel monotherapy demonstrates earlier and more potent initial antiplatelet activity, while aspirin plus this compound produces a delayed but broader downregulation of multiple platelet activation pathways. This suggests that while clopidogrel may act more rapidly, the combination therapy provides more comprehensive platelet inhibition through multiple mechanisms [5].

Table 2: Quantitative Antiplatelet Effects in Clinical Studies

Study/Context Regimen Comparison Efficacy Outcome Safety Profile
ESPS-2 Trial ASA 25 mg + ER-dipyridamole 200 mg BID Placebo 37% risk reduction in stroke Headache common but bleeding risk comparable
PROFESS Trial ASA 25 mg + ER-dipyridamole 200 mg BID Clopidogrel 75 mg daily Recurrent stroke: 9.0% vs 8.8% Major bleeding: 11.7% vs 11.4%
Network Meta-Analysis (2025) ASA + this compound Other DAPTs No mortality difference Bleeding risk comparable to aspirin alone
Minor Stroke/TIA ASA + this compound ASA + Clopidogrel Comparable vascular prevention Lower bleeding risk vs. ticagrelor combinations
Vasodilatory Potency and Hemodynamic Effects

This compound's vasodilatory effects demonstrate significant dose-dependent and tissue-specific variations:

  • Coronary Vasodilation: As a coronary vasodilator, this compound induces the "coronary steal" phenomenon where dilation of resistance vessels in non-ischemic areas diverts blood flow away from ischemic myocardium. This effect is dose-dependent, with high-dose this compound causing marked coronary steal while low-dose treatment produces minimal hemodynamic effects. This pharmacological property forms the basis for its use in cardiac stress testing [3].

  • Peripheral Ischemia Reversal: Experimental studies in diabetic murine models (B6.BKS-Leprdb/db mice) have demonstrated that this compound therapy at 200 mg/kg rapidly reverses peripheral ischemia, restoring hind limb blood flow to near pre-ligation levels within three days of initiation. This dramatic improvement in perfusion was associated with significantly increased vascular density and endothelial cell proliferation specifically in ischemic limbs, indicating therapeutic angiogenesis [4].

  • Endothelial Function Improvement: Research has shown that this compound significantly improves endothelial function in conditions of oxidative stress. In diabetic mouse models, this compound treatment increased total nitric oxide metabolite levels (NOx) in ischemic tissues by approximately 2.5-fold while reducing superoxide production by more than 60%. This restoration of NO bioavailability represents a crucial mechanism for its vasodilatory and vasculoprotective effects [4].

Table 3: Quantitative Vasodilatory and Vascular Effects

Parameter Experimental Model Dose/Regimen Quantified Effect Proposed Mechanism
Hind limb blood flow Db/Db diabetic mice 200 mg/kg twice daily Restoration to ~95% of pre-ligation flow within 3 days Enhanced angiogenesis & reduced oxidative stress
Tissue NO metabolites Db/Db diabetic mice 200 mg/kg twice daily ~2.5x increase in NOx levels Reduced superoxide-mediated NO degradation
Tissue superoxide Db/Db diabetic mice 200 mg/kg twice daily >60% reduction Direct antioxidant scavenging
Vascular density Db/Db diabetic mice 200 mg/kg twice daily Significant increase in CD31+ areas Enhanced endothelial proliferation

Experimental Methodologies

Protocols for Assessing Antiplatelet Effects

Standardized methodologies have been developed to quantitatively evaluate this compound's antiplatelet efficacy in both research and clinical settings:

  • Platelet Aggregation Studies: Light transmission aggregometry remains the gold standard for assessing platelet function in response to this compound. Whole blood or platelet-rich plasma is incubated with varying concentrations of this compound (typically 1-10 μM) followed by stimulation with agonists such as ADP (5-20 μM), collagen (1-5 μg/mL), or epinephrine. Percentage inhibition of aggregation is calculated by comparing maximum aggregation in treated versus control samples. Studies have demonstrated that this compound produces a concentration-dependent inhibition of platelet aggregation with IC₅₀ values typically in the low micromolar range [5] [2].

  • Receptor Expression Analysis: Flow cytometric evaluation of activation-dependent platelet receptors provides a comprehensive assessment of this compound's effects on multiple platelet activation pathways. Surface expression of markers such as P-selectin (CD62P), activated GPIIb/IIIa (PAC-1 binding), and CD40 ligand are quantified following stimulation with various agonists. Research has shown that aspirin plus this compound produces a delayed but significant reduction in multiple activation-dependent platelet receptors compared to more specific P2Y₁₂ inhibition with clopidogrel [5].

  • Animal Models of Thrombosis: Commonly employed in vivo models include ferric chloride-induced carotid artery injury, laser-induced cremaster artery thrombosis, and arteriovenous shunt models. This compound is typically administered orally (50-100 mg/kg in rodents) 1-2 hours before injury induction. Thrombus formation is monitored in real-time using intravital microscopy, with parameters including time to occlusion, thrombus size, and stability quantified. These models have demonstrated this compound's efficacy in prolonging occlusion time and reducing thrombus stability [4].

Protocols for Evaluating Vasodilatory Effects

Methodologies for assessing this compound's vascular effects range from molecular approaches to whole-organism hemodynamic measurements:

  • Vascular Reactivity Studies: Isolated vessel myography using wire or pressure myograph systems allows direct assessment of this compound's vasodilatory properties. Arterial segments (typically coronary, mesenteric, or cerebral arteries) are mounted in organ chambers, pre-constricted with agents such as phenylephrine or U46619, and exposed to cumulative concentrations of this compound (10⁻⁹ to 10⁻⁵ M). Vasodilation is expressed as percentage reversal of pre-constriction. These studies have demonstrated that this compound produces endothelium-dependent and independent vasodilation varying by vascular bed [4] [2].

  • Blood Flow Measurement: Laser Doppler perfusion imaging provides quantitative assessment of this compound's effects on tissue perfusion in experimental models of ischemia. The murine hind limb ischemia model involves ligation and excision of the femoral artery, followed by daily this compound treatment (200 mg/kg). Perfusion measurements are taken pre-ligation and at regular intervals post-ligation (days 3, 5, 7), with results expressed as percentage of flow in the non-ischemic limb. Studies using this methodology have demonstrated this compound's remarkable ability to restore perfusion in diabetic mice, increasing ischemic/non-ischemic limb perfusion ratio from approximately 15% to over 90% within one week [4].

  • Oxidative Stress Parameters: Assessment of this compound's antioxidant effects involves multiple complementary approaches. Hydroethidine HPLC is used to quantify superoxide production in tissue homogenates, with this compound treatment showing >60% reduction in superoxide levels in ischemic muscle. Protein carbonyl ELISA assesses protein oxidation, with this compound demonstrating significant reduction in oxidative protein damage. Chemiluminescent NO analysis using a nitric oxide analyzer allows quantification of total NO metabolite levels (NOx), with studies showing this compound-mediated increases in NOx despite unchanged eNOS expression [4].

The following diagram illustrates the experimental workflow for evaluating this compound's effects in peripheral ischemia models:

G cluster_workflow Experimental Workflow for Peripheral Ischemia Assessment cluster_analysis Analysis Methods Surgery Femoral Artery Ligation Treatment This compound Administration (200 mg/kg BID, oral) Surgery->Treatment Doppler Laser Doppler Perfusion Measurement Treatment->Doppler Tissue Tissue Collection (Day 7) Treatment->Tissue Analysis Molecular Analysis Tissue->Analysis A1 Vascular Density (CD31 Immunostaining) Analysis->A1 A2 Proliferation (Ki67/CD31 Co-staining) Analysis->A2 A3 Oxidative Stress (HE HPLC, Protein Carbonyls) Analysis->A3 A4 NO Bioavailability (Chemiluminescent NOx) Analysis->A4 Outcome Enhanced Perfusion & Angiogenesis Reduced Oxidative Stress A1->Outcome A2->Outcome A3->Outcome A4->Outcome

Experimental workflow for assessing this compound's effects in peripheral ischemia models, incorporating hemodynamic, histological, and molecular analyses to comprehensively evaluate mechanisms.

Clinical Applications and Therapeutic Implications

Established Clinical Indications

This compound's unique pharmacological profile has led to several established clinical applications:

  • Secondary Stroke Prevention: this compound in combination with aspirin is firmly established for secondary prevention of ischemic stroke based on extensive clinical trial evidence. The 2021 American Heart Association/American Stroke Association guidelines recommend the combination of aspirin (25 mg) and extended-release this compound (200 mg) twice daily as one of the first-line antiplatelet options for preventing recurrent non-cardioembolic ischemic stroke or TIA, alongside aspirin alone and clopidogrel monotherapy. This recommendation is supported by multiple randomized trials demonstrating approximately 20-25% relative risk reduction compared to aspirin alone [1] [3].

  • Cardiac Valve Thromboprophylaxis: this compound is FDA-approved as an adjunct to warfarin for preventing thromboembolic complications in patients with mechanical heart valves. A meta-analysis of randomized trials demonstrated that adding this compound to anticoagulation reduces thromboembolic events by 56% and fatal events by 64% compared to anticoagulation alone. Additionally, substituting aspirin with this compound in combination with warfarin reduces the risk of bleeding complications by approximately 10% [1].

  • Pharmacological Stress Testing: this compound serves as a coronary vasodilator in myocardial perfusion imaging for patients unable to undergo exercise stress testing. The 2018 American Society of Echocardiography guidelines recommend this compound-induced vasodilator stress at standard (0.56 mg/kg) or high (0.84 mg/kg) doses to assess both myocardial perfusion and regional wall motion, significantly improving sensitivity for detecting coronary artery disease. The drug induces coronary steal by dilating normal coronary vessels, revealing areas of ischemia and hypoperfusion [1].

Emerging Applications and Future Directions

Recent research has revealed several promising new applications for this compound beyond its traditional uses:

  • Diabetic Vascular Complications: Preclinical studies demonstrate that this compound may effectively address diabetic vascular dysfunction, a condition characterized by excessive oxidative stress and impaired NO signaling. In diabetic models, low-dose this compound treatment partially prevents diabetes-induced vascular endothelial and renal abnormalities by enhancing endothelial nitric oxide signals and inducing renovascular reduction of oxidative stress. These findings suggest potential applications for this compound in managing diabetic microvascular complications [3] [4].

  • Dual Antiplatelet Therapy Combinations: Recent Bayesian network meta-analyses have explored this compound-aspirin combination therapy in specific patient populations. For patients with minor stroke or TIAs, particularly those with CYP2C19 loss-of-function alleles or low bleeding risk, this compound-aspirin demonstrates comparable efficacy to other dual antiplatelet regimens with a potentially favorable bleeding profile. The bleeding risk with this compound-aspirin is not significantly different from aspirin alone and is significantly lower than with ticagrelor-aspirin combinations [6] [7].

  • Novel Formulation Development: Ongoing pharmaceutical research addresses this compound's poor aqueous solubility and limited bioavailability through advanced formulation strategies. Recent studies have developed this compound dry nanosuspensions using molecular dynamics simulations to predict optimal crystal inhibitors. These nanoformulations significantly enhance dissolution rates and bioavailability, with physiologically based pharmacokinetic (PBPK) modeling confirming improved performance in both adult and pediatric populations [8] [9].

Conclusion and Future Perspectives

This compound represents a pharmacologically unique agent with complementary antiplatelet and vasodilator properties mediated through distinct but interconnected molecular pathways. Its dual inhibition of phosphodiesterase and adenosine reuptake produces a synergistic effect on platelet function while simultaneously promoting vasodilation through enhanced nitric oxide signaling and antioxidant activity. The growing understanding of this compound's pleiotropic effects, particularly its ability to reduce oxidative stress and improve endothelial function, has expanded potential therapeutic applications beyond current clinical uses.

References

Quantitative Pharmacokinetic & Pharmacodynamic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

For drug development professionals, quantitative parameters are essential for modeling and simulation. The following table consolidates key pharmacokinetic data for dipyridamole.

Parameter Value / Range Notes / Conditions
Bioavailability [1] 37% - 66% pH-dependent absorption [1].
Protein Binding [2] [1] ~99% Highly bound; low free fraction.
Volume of Distribution [2] 1 to 2.5 L/kg Suggests extensive tissue distribution.

| Elimination Half-Life [2] [1] | α phase: ~40 min β phase: ~10 hours | Biphasic elimination. | | Clearance [2] | 2.3 - 3.5 mL/min/kg | - | | Route of Elimination [2] [1] | Primarily biliary (as glucuronic acid conjugate) | Hepatic metabolism; negligible renal excretion [1]. |

Detailed Experimental Protocols

To support your own research, here are detailed methodologies from recent studies investigating this compound's effects.

Protocol 1: Assessing Anti-Proliferative Effects in Vascular Smooth Muscle Cells (SMCs)

This protocol is based on a study examining this compound for the prevention of hemodialysis graft stenosis [3].

  • Cell Culture: Use human or porcine venous and arterial SMCs. Maintain cells in standard culture conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).
  • Drug Treatment & Uptake Quantification:
    • Incubate SMCs with this compound for various durations.
    • Visualization: Use fluorescence microscopy to visualize drug uptake.
    • Quantification: Use fluorospectrometry to quantify intracellular this compound levels. The kinetics are compatible with passive diffusion [3].
  • Proliferation Assay (MTT): After treatment, add methylthiazolyldiphenyl-tetrazolium bromide (MTT) to the culture. The metabolically active cells convert MTT to purple formazan. Measure the absorbance to determine cell viability/proliferation in a dose-dependent manner [3].
  • Cytotoxicity Assay (LDH): Use the lactate dehydrogenase (LDH)-release assay. Measure LDH activity in the culture supernatant; increased LDH indicates cell membrane damage and cytotoxicity. Note that effects were reversible at 15 μg/mL but partially irreversible at 25 μg/mL due to cytotoxicity [3].
Protocol 2: Evaluating Cholesterol-Reducing Effects in a Model of Niemann-Pick Type C Disease

This protocol demonstrates this compound's repurposing potential in a rare disease model via its adenosine-mediated mechanism [4].

  • Cell Model: Use human skin fibroblasts obtained from NPC1 patients and healthy controls.
  • Drug Treatment: Treat NPC1 fibroblasts with 20 μM this compound (DIP20) for 48 hours.
  • Cholesterol Accumulation Measurement (Filipin III Staining):
    • Stain fixed and permeabilized cells with Filipin III, a fluorescent dye that binds to unesterified cholesterol.
    • Quantify the fluorescence intensity using a fluorescence microscope or plate reader. A significant reduction in Mean Fluorescence Intensity (MFI) indicates decreased cholesterol accumulation [4].
  • Mitochondrial Membrane Potential (mMP) Assay:
    • Use JC-1 or similar potentiometric dyes to assess mMP.
    • A shift in fluorescence emission (e.g., from red to green for JC-1) indicates mMP depolarization. This compound treatment has been shown to rescue mMP in this model [4].
  • Mechanism Validation:
    • Use selective antagonists (e.g., an A2A receptor antagonist) to demonstrate that the beneficial effects are mediated through the adenosine A2A receptor pathway and subsequent ERK1/2 kinase signaling [4].

Signaling Pathways & Workflow Diagrams

The following diagrams illustrate the primary signaling pathways and an integrated experimental workflow based on the protocols described.

G DIP This compound PDE Phosphodiesterase (PDE) DIP->PDE Inhibits ENT1 Nucleoside Transporter (ENT1) DIP->ENT1 Inhibits cAMP cAMP PDE->cAMP Decreases degradation of Adenosine Extracellular Adenosine ENT1->Adenosine Increases extracellular level PKA PKA Activation cAMP->PKA Activates A2AR Adenosine A2A Receptor Adenosine->A2AR Binds & Activates PlateletAgg Inhibition of Platelet Aggregation PKA->PlateletAgg Vasodilation Vasodilation PKA->Vasodilation A2AR->Vasodilation OtherEffects Cholesterol Reduction ( e.g., in NPC Disease ) A2AR->OtherEffects

cAMP and adenosine pathways mediate this compound's effects.

G cluster_cell 1. Cell Culture & Treatment cluster_uptake 2. Cellular Pharmacokinetics cluster_effect 3. Pharmacodynamic Assessment cluster_mechanism 4. Mechanism Elucidation Start In Vitro Experimental Workflow A1 Culture Target Cells (e.g., SMCs, NPC Fibroblasts) Start->A1 A2 Treat with this compound (Varying Doses & Durations) A1->A2 B1 Quantify Uptake (Fluorescence Microscopy/Spectrometry) A2->B1 C1 Viability/Proliferation (MTT Assay) B1->C1 C2 Cytotoxicity (LDH Release Assay) B1->C2 C3 Phenotypic Readout (e.g., Filipin Staining for Cholesterol) B1->C3 D1 Use Pathway Inhibitors/Blockers (e.g., A2AR Antagonist) C3->D1 D2 Analyze Signaling (e.g., p-ERK1/2 by Western Blot) D1->D2

A workflow for in vitro this compound pharmacodynamics studies.

Emerging Research & Potential for Repurposing

Recent studies highlight this compound's effects beyond its classic uses, suggesting potential for drug repurposing.

  • Treatment of Niemann-Pick Type C (NPC) Disease: By inhibiting ENT1, this compound increases extracellular adenosine, activating A2A receptors. This signaling cascade reduces intracellular cholesterol accumulation and rescues mitochondrial deficits in NPC1 patient fibroblasts, providing a proof-of-concept for its therapeutic use [4].
  • Broad-Spectrum Antiviral Activity: this compound has demonstrated interferon-inducing capacity and direct antiviral effects against viruses including influenza, SARS-CoV-2, and Epstein-Barr virus (EBV) in experimental models. This is linked to its PDE inhibition and immunomodulatory actions [5].
  • Novel Formulations for Compliance: Research into new formulations, such as a palatable honey-core and dark-chocolate coated form, aims to mask the bitter taste of this compound and improve compliance, particularly in pediatric populations [6].

References

dipyridamole pharmacological stress test protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The dipyridamole pharmacologic stress test is a cornerstone diagnostic procedure for evaluating coronary artery disease (CAD) in patients unable to undergo adequate exercise stress testing due to physical limitations, cognitive conditions, or specific cardiac conduction abnormalities [1]. It serves as a critical alternative to exercise-based myocardial perfusion imaging (MPI), leveraging the potent coronary vasodilatory properties of this compound to assess myocardial blood flow reserve and identify hemodynamically significant coronary stenoses [1] [2].

This compound induces its effects through an indirect coronary vasodilation mechanism. It is a phosphodiesterase inhibitor that blocks the cellular reuptake and deamination of endogenous adenosine, leading to a 3- to 4-fold increase in extracellular adenosine concentrations [1]. The subsequent activation of adenosine A2A receptors on coronary vascular smooth muscle cells stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade results in potent vascular smooth muscle relaxation and coronary vasodilation, typically increasing coronary blood flow by 3.8- to 4-fold [1] [3]. The resulting heterogeneity in coronary flow between normal and stenotic vessels creates a detectable perfusion defect on nuclear imaging, mimicking the physiologic effects of exercise [1].

This compound This compound Adenosine Adenosine This compound->Adenosine Increases Extracellular Concentration A2A_Receptor A2A_Receptor Adenosine->A2A_Receptor Binds to Adenylate_Cyclase Adenylate_Cyclase A2A_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces Vasodilation Vasodilation cAMP->Vasodilation Induces

Figure 1. Pharmacological Mechanism of this compound-Induced Coronary Vasodilation

Detailed Experimental Protocol

Pre-Test Patient Preparation and Screening

A rigorous pre-test assessment is mandatory to ensure patient safety and diagnostic accuracy.

Patient Exclusion Criteria (Absolute Contraindications):

  • Bronchospastic lung disease with active wheezing or significant reactive airway disease [1] [4]
  • Systolic blood pressure <90 mm Hg [1]
  • Uncontrolled hypertension (SBP >200 mm Hg or DBP >110 mm Hg) [1] [4]
  • Caffeine or methylxanthine consumption within 12 hours of testing [1] [4]
  • Known hypersensitivity to this compound [1]
  • Unstable angina, acute coronary syndrome, or acute myocardial infarction within 2-4 days [1]

Relative Contraindications:

  • Sinus bradycardia (heart rate <40 bpm) [1]
  • Second- or third-degree AV block without a functioning pacemaker [1]
  • Severe aortic stenosis [1]
  • Active seizure disorder (prevents use of aminophylline reversal) [1]

Patient Preparation Protocol:

  • Fasting: No food for at least 3 hours prior to the test [1] [4].
  • Methylxanthine Avoidance: Strict avoidance of caffeine-containing products (coffee, tea, soda, chocolate), theobromine, and theophylline for at least 12 hours [1].
  • Medication Review: Beta-blockers, nitrates, and calcium channel antagonists may reduce diagnostic accuracy and should be reviewed [1].
Equipment and Personnel Requirements

Essential Equipment:

  • Intravenous infusion equipment (IV catheters, tubing, saline flushes, infusion pump or syringe) [1]
  • Electrocardiogram (ECG) monitoring system with 12-lead capability [1]
  • Automated blood pressure monitor [1]
  • Radiopharmaceuticals (Technetium-99m sestamibi or Thallium-201) [1] [4]
  • Imaging equipment (Gamma camera, SPECT or PET scanner) [1] [4]
  • Emergency crash cart with oxygen supply, defibrillator, and emergency medications (aminophylline, atropine, epinephrine, nitroglycerin) [1]

Required Personnel:

  • Nuclear medicine technologist (prepares and administers radioactive tracers, operates imaging equipment) [1]
  • Cardiology nurse or registered nurse (places IV line, monitors vital signs, assists with emergencies) [1]
  • Nuclear cardiologist or radiologist (supervises test, manages complications, interprets results) [1]
  • Additional support (ECG technician, pharmacist) as needed [1]
Step-by-Step Test Procedure

The standardized protocol follows American Society of Nuclear Cardiology (ASNC) guidelines [1]:

  • Baseline Monitoring: Establish continuous 12-lead ECG and automatic blood pressure monitoring, recording measurements every minute throughout the procedure and for 3-5 minutes post-procedure or until patient stabilization [1].

  • This compound Administration: Administer this compound intravenously at 0.56 mg/kg over 4 minutes using an infusion pump or careful manual injection. The maximum dose for patients over 125 kg (250 lbs) is 70 mg [1].

  • Radiopharmaceutical Injection: Inject the radioactive tracer (Tc-99m sestamibi or TI-201) 3-5 minutes after completing the this compound infusion [1].

  • Imaging Protocol: Begin single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging 15-45 minutes after inducing pharmacologic stress [1].

  • Post-Imaging Rest Study: Perform rest imaging following institutional protocol, typically 1-2 days after the stress study for Tc-99m agents or 3-4 hours later for TI-201 [5].

Start Patient Preparation & Screening Step1 Baseline ECG & BP Monitoring Start->Step1 Step2 IV this compound Infusion (0.56 mg/kg over 4 min) Step1->Step2 Step3 Radiopharmaceutical Injection (3-5 min post-infusion) Step2->Step3 Step4 Myocardial Perfusion Imaging (SPECT/PET at 15-45 min) Step3->Step4 Step5 Aminophylline Reversal if Needed (50-250 mg IV over 30-60 s) Step4->Step5 End Post-Procedure Monitoring (3-5 min or until stable) Step5->End

Figure 2. This compound Stress Test Clinical Workflow

Modified Protocols

This compound-Walk Protocol: For ambulatory patients, combining low-level exercise with this compound infusion reduces adverse effects and improves image quality. The treadmill exercise begins 1 minute prior to radiopharmaceutical injection (after this compound completion) and continues for at least 2 minutes post-injection [5] [1]. This approach decreases peripheral vasodilation side effects through exercise-induced splanchnic vasoconstriction [5].

This compound-Dobutamine Combination: In cases of suboptimal heart rate response, dobutamine can be co-administered starting at 5 mcg/kg/min, increasing incrementally to 10, 20, 30, and 40 mcg/kg/min every 3 minutes until target heart rate is achieved [5].

Safety Monitoring and Termination Criteria

Vigilant monitoring throughout the procedure is essential for patient safety. The following conditions necessitate immediate test termination and may require aminophylline reversal [5] [1]:

  • Severe hypotension (SBP <90 mm Hg)
  • Symptomatic bradyarrhythmias or high-grade AV block (Mobitz II or third-degree)
  • Bronchospasm or significant respiratory distress
  • Severe chest pain associated with significant ECG changes (>2 mm ST depression or ST elevation in non-Q-wave leads)
  • Patient request to discontinue the procedure

Aminophylline Reversal Protocol: Administer 50-250 mg intravenous aminophylline over 30-60 seconds for significant adverse effects. This competitive adenosine receptor antagonist typically reverses symptoms within 1-2 minutes [5] [1].

Data Analysis and Interpretation

Hemodynamic Response Parameters

Table 1: Expected Hemodynamic Changes During this compound Stress Testing

Parameter Baseline Value Peak Response Clinical Significance
Heart Rate Patient-specific Mild increase (10-15 bpm) Normal chronotropic response
Systolic BP Patient-specific Mild decrease (5-10 mm Hg) Peripheral vasodilation effect
Diastolic BP Patient-specific Moderate decrease Coronary vasodilation indicator
Rate-Pressure Product Baseline value Mild increase Myocardial oxygen demand index
Image Interpretation Criteria

Perfusion Defect Analysis:

  • Reversible Defects: Indicate myocardial ischemia, demonstrating improved perfusion on rest images
  • Fixed Defects: Suggest prior myocardial infarction or scar tissue, showing no improvement on rest images
  • Transient Ischemic Dilation: Marker of severe and extensive CAD [1]

Prognostic Value: The presence of this compound-induced perfusion abnormalities identifies high-risk patients for future cardiac events, with particular utility in risk stratification post-myocardial infarction and pre-vascular surgery [1] [3].

Technical Specifications and Quantitative Data

Table 2: this compound Pharmacokinetic and Dosing Parameters

Parameter Specification Notes
Standard IV Dose 0.56 mg/kg Maximum 70 mg for patients >125 kg [1]
Infusion Duration 4 minutes Fixed rate regardless of dose [1]
Time to Peak Vasodilation ~6.5 minutes After start of infusion [1]
Plasma Half-Life (α) ~40 minutes Initial decline phase [6]
Plasma Half-Life (β) ~10 hours Terminal elimination phase [6]
Hyperemic Duration >50 minutes Prolonged effect compared to adenosine [1]
Protein Binding >90% Highly protein-bound [6]
Metabolism Hepatic conjugation Excreted in bile as glucuronide conjugate [1] [6]
Peak Coronary Flow Increase 3.8-4.0x baseline Creates flow heterogeneity for detection of stenosis [1] [3]

Troubleshooting and Technical Considerations

Suboptimal Stress Response: If inadequate hemodynamic response occurs, consider patient non-compliance with methylxanthine restrictions or concomitant medication interference. Verify adequate this compound dosing and administration technique [1].

Adverse Effect Management:

  • Headache, flushing, dizziness: Usually transient; consider slower infusion rate for subsequent studies
  • Significant hypotension: Elevate patient's legs, administer IV fluids, use aminophylline for reversal
  • Bronchospasm: Immediate aminophylline administration, supplemental oxygen, bronchodilators if needed
  • Severe angina: Sublingual nitroglycerin after aminophylline reversal

Image Quality Optimization: Ensure proper timing between radiopharmaceutical injection and imaging. Employ motion correction algorithms for SPECT imaging. For obese patients, consider PET imaging with attenuation correction for superior quality [1].

Conclusion

The this compound pharmacologic stress test remains an essential diagnostic tool in the evaluation of coronary artery disease, particularly for patients unable to perform adequate exercise. Its well-established safety profile, standardized protocol, and prognostic value make it particularly useful for risk stratification in pre-operative settings and post-myocardial infarction assessment. Understanding the detailed pharmacological mechanism, adherence to established protocols, and vigilant patient monitoring are fundamental to obtaining diagnostically accurate results while ensuring patient safety. The continued evolution of hybrid imaging techniques and quantitative perfusion analysis promises to further enhance the clinical utility of this important diagnostic modality.

References

Comprehensive Application Notes and Protocols for Dipyridamole in Myocardial Perfusion Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Myocardial perfusion imaging (MPI) plays a pivotal role in the diagnostic and therapeutic decision-making process for cardiac diseases, particularly coronary artery disease (CAD). Dipyridamole stress MPI represents an essential pharmacological alternative to exercise stress testing, enabling comprehensive assessment of coronary blood flow in patients unable to perform adequate physical exercise. This vasodilator stress agent has demonstrated significant utility in both diagnostic and prognostic evaluation across diverse patient populations, with established protocols for safe administration and imaging. The following application notes and protocols provide detailed guidance for researchers and clinicians implementing this compound MPI, incorporating current evidence-based practices and technical specifications to optimize test performance and interpretation accuracy.

Mechanism of Action

Pharmacological Pathway

This compound induces coronary vasodilation through an indirect mechanism that increases endogenous adenosine levels, a potent vasodilator of the coronary microcirculation. The compound functions as a phosphodiesterase inhibitor that blocks the degradation of cyclic adenosine monophosphate (cAMP) while simultaneously inhibiting the cellular reuptake of adenosine through specific membrane transporters. This dual mechanism results in a 3- to 4-fold increase in extracellular adenosine concentration, which subsequently activates A2A receptors on vascular smooth muscle cells in the coronary arteries. The activation of these receptors stimulates adenylate cyclase, increasing intracellular cAMP production, which ultimately induces relaxation of vascular smooth muscle and significant coronary vasodilation. The resulting hyperemic response increases myocardial blood flow by approximately 3.8- to 7-fold, creating flow heterogeneity between vascular territories supplied by normal versus stenosed coronary arteries that can be detected during perfusion imaging.

Table: Pharmacodynamic Properties of this compound

Parameter Specification Clinical Significance
Peak vasodilation 6.5 minutes after infusion start Determines optimal tracer injection timing
Duration of effect >50 minutes Longer monitoring period required
Half-life 30-45 minutes Prolonged adverse effects possible
Coronary flow reserve 3.8-7.0 fold increase Creates flow disparity for ischemia detection
Receptor specificity Non-selective (A1, A2A, A2B, A3) Higher incidence of non-cardiac side effects

G This compound This compound AdenosineMetabolism Adenosine Metabolism This compound->AdenosineMetabolism Inhibits AdenosineReuptake Adenosine Reuptake This compound->AdenosineReuptake Inhibits ExtracellularAdenosine Extracellular Adenosine ↑ AdenosineMetabolism->ExtracellularAdenosine AdenosineReuptake->ExtracellularAdenosine A2A_Receptor A2A Receptor Activation ExtracellularAdenosine->A2A_Receptor cAMP cAMP Production ↑ A2A_Receptor->cAMP Vasodilation Coronary Vasodilation cAMP->Vasodilation MyocardialPerfusion Myocardial Perfusion ↑ Vasodilation->MyocardialPerfusion

Diagram 1: Pharmacological Mechanism of this compound. The diagram illustrates how this compound increases extracellular adenosine concentration by inhibiting both metabolism and cellular reuptake, leading to coronary vasodilation via A2A receptor activation.

Clinical Applications and Indications

Diagnostic and Prognostic Utility

This compound MPI serves as a cornerstone modality for evaluating patients with known or suspected CAD who cannot undergo adequate exercise stress testing due to various physical limitations, comorbidities, or baseline electrocardiographic abnormalities. The technique provides comparable diagnostic accuracy to exercise myocardial perfusion imaging for detecting hemodynamically significant coronary artery disease, with demonstrated sensitivity and specificity exceeding 85% in multiple clinical studies [1] [2]. Beyond mere detection of obstructive coronary disease, this compound MPI offers robust risk stratification capacity, identifying patients at elevated risk for future cardiac events, including myocardial infarction and cardiac death. The identification and quantification of perfusion defects, particularly reversible ischemia, guides therapeutic decision-making regarding revascularization procedures and medical management optimization.

Table: Clinical Indications for this compound Myocardial Perfusion Imaging

Application Category Specific Indications Evidence Level
CAD Detection Patients unable to exercise due to physical limitations Class I [3]
Patients with uninterpretable ECG (LBBB, ventricular pacing) Class I [3]
Evaluation of chest pain with intermediate pre-test probability Class I [4]
Risk Stratification Post-acute coronary syndrome (3 months) Class I [3]
Pre-operative evaluation for non-cardiac surgery Class IIa [3]
After revascularization (PCI or CABG) Class I [3]
Special Populations Aortic stenosis (with caution) [5] Class IIb
Heart failure with reduced EF without known CAD Class I [4]

Safety Profile and Adverse Effects

Incidence and Management

This compound MPI demonstrates a favorable safety profile with mostly transient and mild to moderate adverse effects. Large-scale studies encompassing thousands of patients have reported the overall incidence of any adverse effect at approximately 69.6%, with the majority classified as Grade 1 (mild) according to the Common Terminology Criteria for Adverse Events [6]. The most frequently reported symptoms include dizziness (42.8%), chest tightness (24.6%), abdominal discomfort (18.1%), and headache (15.2%) [6]. The median duration of symptom persistence is approximately 36 minutes, which aligns with the pharmacologic half-life of this compound (30-45 minutes). Serious adverse events, including myocardial infarction (0.05-0.1%) and bronchospasm (0.15%), occur rarely, with most being effectively reversed using the competitive adenosine receptor antagonist aminophylline [7].

Table: Adverse Effect Profile and Management Strategies

Adverse Effect Incidence Severity Management Protocol
Chest pain 19.7% [7] Mild to moderate Aminophylline (50-250 mg IV) for symptom relief
Dizziness 42.8% [6] Mild (Grade 1) Typically self-limited; supine positioning
Headache 15.2% [6] Mild to moderate Aminophylline for severe cases
ST-segment changes 7.5% [7] Variable Cardiac monitoring, consider aminophylline
Bronchospasm 0.15% [7] Potentially severe Immediate aminophylline, bronchodilators
AV block Rare Variable Aminophylline reversal
Hypotension Uncommon Variable Fluid administration, supine position

Contraindications

Absolute and Relative Contraindications

Patient selection represents a critical component of safe this compound MPI implementation. According to American Society of Nuclear Cardiology (ASNC) guidelines, absolute contraindications include patients with bronchospastic lung disease with active wheezing or significant reactive airways disease, significant hypotension (systolic blood pressure <90 mm Hg), and uncontrolled hypertension (systolic >200 mm Hg or diastolic >110 mm Hg) [3]. Additional absolute contraindications include recent caffeine consumption within 12 hours of testing, which competitively antagonizes adenosine receptors and diminishes the vasodilatory response, known hypersensitivity to this compound, and unstable coronary syndromes including unstable angina or acute myocardial infarction within 2-4 days [3]. Relative contraindications warrant careful risk-benefit analysis and include symptomatic bradycardia (heart rate <40 bpm), high-grade atrioventricular block without a functioning pacemaker, severe aortic stenosis, and underlying seizure disorders (due to contraindications for aminophylline administration) [3].

Table: Contraindications to this compound Stress Testing

Absolute Contraindications Rationale Risk Mitigation
Active bronchospasm / Asthma Increased risk of severe bronchospasm Use alternative stressors (regadenoson)
SBP <90 mm Hg Risk of profound hypotension Fluid administration, consider dobutamine
Uncontrolled hypertension Potential for exaggerated BP response BP control prior to testing
Caffeine within 12 hours False-negative results Reinforce pre-test instructions
Unstable angina / Recent MI Risk of infarction extension Delay until clinical stability
Relative Contraindications
Sinus bradycardia (<40 bpm) Risk of significant bradycardia Pre-treatment pacing capability
High-grade AV block Potential for complete heart block Pacemaker availability
Severe aortic stenosis Risk of profound hypotension [5] Consider alternative testing
Seizure disorder Aminophylline contraindication Use alternative reversal strategy

Imaging Protocols and Methodologies

Patient Preparation and Precautions

Adequate patient preparation represents a fundamental prerequisite for obtaining diagnostically accurate this compound MPI results. Patients should be instructed to fast for at least 3 hours before the procedure and strictly avoid all methylxanthine-containing products for a minimum of 12 hours prior to testing, including coffee, tea, soda, chocolate, and medications containing theophylline or caffeine [3]. Cardiovascular medications, particularly beta-blockers, calcium channel antagonists, and nitrates, should be carefully reviewed as these agents may attenuate the ischemic response and reduce test sensitivity [3]. A comprehensive clinical assessment should verify absence of contraindications, with particular attention to respiratory history, cardiac conduction abnormalities, and hemodynamic stability. Intravenous access should be established, preferably in a large antecubital vein, to ensure reliable administration of both this compound and the radiopharmaceutical agent.

This compound Administration Protocol

The standardized this compound administration protocol recommended by ASNC guidelines involves intravenous infusion of 0.56 mg/kg delivered over 4 minutes using an infusion pump or controlled syringe administration [3]. The maximum total dose should not exceed the amount calculated for 125 kg (250 lbs) to prevent excessive dosing in obese patients. Continuous electrocardiographic monitoring and blood pressure measurements at minute intervals should be maintained throughout the infusion period and for 3-5 minutes following completion or until patient stabilization. The radiopharmaceutical tracer is administered 3-5 minutes after completing the this compound infusion, coinciding with peak coronary vasodilation. For ambulatory patients without significant orthopedic or cardiovascular limitations, a hybrid protocol combining low-level exercise with this compound infusion may be implemented to reduce adverse effect incidence and improve image quality through reduced hepatobiliary radiotracer uptake [3].

SPECT Imaging Protocols

Single-photon emission computed tomography (SPECT) represents the most widely utilized imaging modality for this compound MPI, typically employing either Technetium-99m (Tc-99m) based agents (sestamibi or tetrofosmin) or Thallium-201 (Tl-201) as radiopharmaceuticals. The Tc-99m 1-day rest-stress protocol involves administration of 8-12 mCi for the resting study, followed by image acquisition 30-60 minutes post-injection, with subsequent stress imaging performed after this compound administration and a higher radiopharmaceutical dose (24-36 mCi) [4]. The Tl-201 stress-rest redistribution protocol utilizes 2.5-4.0 mCi administered at peak this compound effect, with initial imaging 15 minutes post-injection and delayed redistribution images acquired at 2.5-4 hours or 24 hours later to assess myocardial viability [4]. Image acquisition should follow ASNC guidelines for detector systems, collimator selection, and reconstruction parameters to optimize diagnostic quality.

PET Imaging Protocols

Positron emission tomography (PET) offers several advantages over SPECT for this compound MPI, including superior spatial resolution, more reliable attenuation correction, and the capacity for absolute quantification of myocardial blood flow and flow reserve. The most commonly utilized PET perfusion tracer, Rubidium-82 chloride (60 mCi), is administered as an intravenous infusion over 25 seconds, with rest image acquisition beginning 90 seconds after infusion completion [4]. Following rest imaging, this compound is administered (0.57 mg/kg over 4 minutes), with a 3-minute waiting period before stress Rb-82 administration and subsequent image acquisition [4]. Alternative PET tracers include N-13 ammonia and Flurpiridaz F-18, which offer higher extraction fractions and improved image resolution but require an on-site cyclotron for production.

Image Interpretation and Quantification

Visual interpretation of myocardial perfusion images remains the clinical standard, assessing for regional perfusion defects that reverse between stress and rest imaging (indicating ischemia) versus fixed defects (suggesting scar). Semiquantitative analysis utilizing standardized segmental scoring systems (17-segment model) with calculation of summed stress score (SSS), summed rest score (SRS), and summed difference score (SDS) provides objective ischemia quantification and enhances prognostic stratification [5]. Quantitative perfusion analysis with PET imaging enables calculation of absolute myocardial blood flow (mL/min/g) and myocardial flow reserve (MFR), typically defined as the ratio of stress to rest myocardial blood flow, with reduced MFR (<2.0) indicating impaired microvascular function or balanced multivessel coronary disease [8]. Incorporation of gated imaging techniques allows simultaneous assessment of wall motion, wall thickening, and left ventricular function, providing complementary diagnostic and prognostic information.

Table: Radiopharmaceutical Options for this compound MPI

Radiopharmaceutical Imaging Modality Dosage Timing of Image Acquisition
Technetium-99m Sestamibi SPECT 8-12 mCi (rest), 24-36 mCi (stress) 30-60 minutes post-injection
Technetium-99m Tetrofosmin SPECT 8-12 mCi (rest), 24-36 mCi (stress) 30-60 minutes post-injection
Thallium-201 Chloride SPECT 2.5-4.0 mCi 15 min (stress), 2.5-4 hr (redistribution)
Rubidium-82 Chloride PET 60 mCi 90 seconds post-infusion
N-13 Ammonia PET 20 mCi 3-5 minutes post-injection
Flurpiridaz F-18 PET 5-10 mCi 20-40 minutes post-injection

Conclusion

This compound myocardial perfusion imaging represents a well-validated, safe, and diagnostically accurate modality for the evaluation of patients with known or suspected coronary artery disease who cannot undergo exercise stress testing. The pharmacological mechanism of coronary vasodilation via adenosine-mediated pathways creates flow heterogeneity between normal and diseased coronary territories, enabling detection of hemodynamically significant stenosis. Adherence to standardized protocols for patient preparation, this compound administration, radiopharmaceutical dosing, and image acquisition optimizes test performance and minimizes adverse effects. The integration of advanced quantitative approaches, particularly with PET imaging, provides unique insights into coronary pathophysiology beyond traditional visual assessment. When implemented according to established guidelines with appropriate patient selection and safety precautions, this compound MPI delivers robust diagnostic and prognostic information that significantly enhances clinical decision-making for patients with cardiac disease.

References

Comprehensive Application Notes and Protocols: Dipyridamole-Aspirin Combination for Secondary Stroke Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Ischemic stroke represents a major global health challenge, with patients facing a significant risk of recurrence following an initial event. Secondary prevention is therefore crucial in the long-term management of cerebrovascular disease. The combination therapy of aspirin and dipyridamole has emerged as an important evidence-based option for preventing recurrent ischemic stroke in patients with non-cardioembolic origins. This combination, available in fixed-dose formulations such as Aggrenox, leverages complementary mechanisms of platelet inhibition to achieve enhanced antithrombotic effects compared to either agent alone.

The clinical validation for this combination therapy stems from several pivotal studies, most notably the European Stroke Prevention Study 2 (ESPS-2) and the Prevention Regimen for Effectively Avoiding Second Strokes (PROFESS) trial. These large-scale randomized controlled trials have demonstrated that the aspirin-dipyridamole combination reduces the risk of recurrent stroke by approximately 23% compared to aspirin monotherapy [1] [2]. When compared head-to-head with clopidogrel, another antiplatelet agent commonly used for stroke prevention, the aspirin-dipyridamole combination shows comparable efficacy in preventing recurrent stroke, with similar rates of major hemorrhagic complications [3]. These findings have established the aspirin-dipyridamole combination as a recommended option in major international guidelines for secondary stroke prevention.

Clinical Evidence and Efficacy Data

The efficacy of this compound-aspirin combination therapy is supported by robust clinical evidence from multiple randomized controlled trials and meta-analyses. The following table summarizes key efficacy and safety outcomes from major clinical studies:

Table 1: Clinical Efficacy and Safety Outcomes of this compound-Aspirin Combination Therapy

Study/Data Source Patient Population Intervention Details Recurrent Stroke Risk Major Bleeding Events Mortality
ESPS-2 [4] [1] Recent TIA or ischemic stroke Aspirin 25 mg + ER-dipyridamole 200 mg twice daily 23% reduction vs. aspirin alone Comparable to other antiplatelet regimens Not significantly different
PROFESS Trial [3] 20,332 patients with ischemic stroke Aspirin 25 mg + ER-dipyridamole 200 mg twice daily vs. clopidogrel 75 mg daily 9.0% vs. 8.8% (clopidogrel) 11.7% vs. 11.4% (clopidogrel) Comparable between groups
Network Meta-Analysis (2018) [5] 16,771 patients from 13 RCTs Multiple antiplatelet regimens comparison Comparable to other regimens Lower risk profile than some combinations Lower mortality vs. aspirin+clopidogrel (OR=0.46)
Systematic Review (2025) [3] 21,752 participants across 3 studies Aspirin 25 mg + ER-dipyridamole 200 mg twice daily vs. clopidogrel 75 mg daily No significant difference between regimens Combined stroke/major hemorrhage comparable No significant differences

A 2018 network meta-analysis of 7 different drug therapies for cerebral infarction demonstrated that the aspirin-dipyridamole combination had the highest surface under the cumulative ranking curve (SUCRA) values for multiple endpoints: mortality (80.67%), intracranial hemorrhage (76.6%), and adverse event rate (90.2%), suggesting it may be the most favorable balance of efficacy and safety among available options [5]. Importantly, this analysis found that patients receiving aspirin plus this compound had significantly lower mortality compared to those receiving aspirin plus clopidogrel (OR = 0.46, 95% CI = 0.18-0.99) [5].

More recent evidence from a 2025 systematic review indicates that while clopidogrel may provide earlier and more potent antiplatelet effects, the aspirin-dipyridamole combination produces broader but delayed downregulation of multiple platelet activation pathways, ultimately resulting in comparable clinical effectiveness for stroke prevention [3]. The optimal duration of combination therapy requires individualization, though some guidelines recommend approximately two years of treatment before transitioning to monotherapy [6].

Mechanisms of Action and Pharmacological Synergy

The this compound-aspirin combination exerts complementary antiplatelet effects through distinct but synergistic mechanisms of action. The following diagram illustrates these pathways and their interactions:

G cluster_this compound This compound Mechanisms cluster_aspirin Aspirin Mechanisms Platelet Platelet cAMP cAMP AntiAggregation AntiAggregation cAMP->AntiAggregation Promotes cGMP cGMP cGMP->AntiAggregation Promotes COX1 COX1 TXA2 TXA2 COX1->TXA2 Produces Aggregation Aggregation TXA2->Aggregation Promotes Adenosine Adenosine Adenosine->cAMP Stimulates PDE PDE PDE->cAMP Degrades PDE->cGMP Degrades AdenosineDeaminase AdenosineDeaminase AdenosineDeaminase->Adenosine Metabolizes AntiAggregation->Aggregation Inhibits This compound This compound This compound->PDE Inhibits This compound->AdenosineDeaminase Inhibits Aspirin Aspirin Aspirin->COX1 Acetylates

Diagram 1: Complementary antiplatelet mechanisms of this compound and aspirin

This compound's Dual Antiplatelet Action
  • Phosphodiesterase Inhibition: this compound primarily inhibits phosphodiesterase (PDE), enzymes responsible for degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in platelets [4] [7]. This results in elevated intracellular levels of these secondary messengers, which reversibly inhibit platelet aggregation and thrombosis formation [4].

  • Adenosine Potentiation: Additionally, this compound inhibits adenosine deaminase and blocks adenosine uptake by erythrocytes and vascular endothelial cells [7]. This increases extracellular adenosine concentrations, which further stimulates platelet adenylate cyclase, raising intraplatelet cAMP levels and potentiating antiaggregatory effects [4] [2].

Aspirin's Irreversible COX Inhibition

Aspirin exerts its antiplatelet effect through irreversible acetylation of cyclooxygenase-1 (COX-1) enzymes in platelets [2]. This inhibits the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction [2]. Since platelets lack nuclei and cannot synthesize new proteins, this inhibition persists for the 7-10 day lifespan of the platelet [2].

Synergistic Effects

The combination provides multi-pathway inhibition of platelet activation that is superior to either agent alone. While aspirin primarily blocks the thromboxane pathway, this compound enhances the naturally antiaggregatory prostaglandin and adenosine pathways. This complementary action explains the 23% relative risk reduction in recurrent stroke observed with combination therapy compared to aspirin alone in ESPS-2 [4] [1].

Analytical Methodologies for Quantification

HPLC-DAD/FLD Method for Simultaneous Quantification

A robust high-performance liquid chromatography (HPLC) method with diode array and fluorescence detection (DAD/FLD) has been developed for the simultaneous quantification of this compound, acetylsalicylic acid (aspirin), and its major metabolite salicylic acid [8].

Chromatographic Conditions:

  • Column: C18 Supelco Discovery HS column (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Isocratic elution with mixture of:
    • Solvent A: H2O/Formic acid 0.2%
    • Solvent B: Acetonitrile-H2O 90:10 v/v
    • Ratio: 65:35 v/v (A:B)
  • Flow Rate: 1 mL/min
  • Injection Volume: 20 µL
  • Detection:
    • DAD for acetylsalicylic acid and salicylic acid
    • FLD for this compound (gain: ×4, medium sensitivity)

Validation Parameters:

  • Linearity: r² > 0.999 for all analytes
  • Precision: RSD < 2.3%
  • Accuracy: Recovery > 95.4%
  • Specificity: Baseline separation of all analytes

This method has been successfully applied to in vitro digestion studies and permeability assessments, making it suitable for both quality control and biopharmaceutical characterization [8].

Sample Preparation Protocol

For analysis of pharmaceutical formulations:

  • Homogenization: Thoroughly homogenize the sample matrix
  • Extraction: Accurately weigh approximately 100 mg of formulation and extract with 10 mL of methanol:water (70:30 v/v) mixture
  • Sonication: Sonicate the extraction mixture for 15 minutes
  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes
  • Filtration: Filter the supernatant through a 0.45 µm membrane filter
  • Dilution: Appropriately dilute with mobile phase before injection

For plasma samples:

  • Protein Precipitation: Mix 500 µL plasma with 1 mL acetonitrile
  • Vortexing: Vortex vigorously for 1 minute
  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes
  • Collection: Transfer supernatant and evaporate under nitrogen stream
  • Reconstitution: Reconstitute residue in 500 µL mobile phase
  • Filtration: Filter through 0.22 µm membrane before analysis

Experimental Protocols for Release and Permeability Studies

In Vitro Digestion Protocol

A three-stage in vitro digestion protocol simulating the human gastrointestinal tract has been developed to study release behavior of this compound and aspirin formulations [8]:

Oral Phase Simulation:

  • Incubate formulation with Simulated Salivary Fluid (SSF) at pH 6.8
  • Maintain at 37°C with continuous agitation at 100 rpm
  • Sample at predetermined time points (e.g., 2, 5, 10 minutes)
  • Analyze drug content using validated HPLC method

Gastric Phase Simulation:

  • Adjust pH to 2.0 with hydrochloric acid
  • Add Simulated Gastric Fluid (SGF) containing pepsin
  • Maintain at 37°C with continuous agitation at 100 rpm
  • Sample at predetermined time points (e.g., 15, 30, 60, 90 minutes)
  • Analyze drug content and degradation products

Intestinal Phase Simulation:

  • Adjust pH to 6.5 with sodium hydroxide
  • Add Simulated Intestinal Fluid (SIF) containing pancreatin
  • Maintain at 37°C with continuous agitation at 100 rpm
  • Sample at predetermined time points (e.g., 30, 60, 120, 180, 240 minutes)
  • Analyze drug content and degradation products
Permeability Assessment Using Franz Cells

The intestinal fluid samples from the digestion protocol can be further evaluated for permeability using Franz diffusion cells [8]:

Experimental Setup:

  • Membrane Preparation: Hydrate cellulose membranes in receptor fluid for at least 30 minutes before use
  • Franz Cell Assembly: Place membrane between donor and receptor compartments
  • Receptor Phase: Fill receptor compartment with phosphate buffer pH 7.4
  • Temperature Control: Maintain at 37°C with continuous stirring
  • Sample Application: Apply intestinal digestion sample to donor compartment
  • Sampling: Withdraw aliquots from receptor compartment at predetermined intervals
  • Analysis: Quantify drug permeation using validated HPLC method

Calculations:

  • Apparent Permeability (Papp): Calculate using the formula: Papp = (dQ/dt) × (1/(A × C₀)) Where: dQ/dt = Flux across membrane A = Membrane surface area C₀ = Initial donor concentration

Formulation Approaches and Development Strategies

Conventional Formulations

The most widely available commercial formulation is Aggrenox, which contains:

  • Aspirin: 25 mg in immediate-release form
  • This compound: 200 mg in extended-release form
  • Dosage Form: Hard gelatin capsule
  • Administration: Twice daily dosing [8]

This formulation is specifically designed to maintain consistent plasma levels of both active ingredients while minimizing dosing frequency. The extended-release profile of this compound addresses its relatively short elimination half-life of 10-12 hours [4].

Innovative Pediatric Formulations

Recent research has focused on developing pediatric-friendly formulations to address compliance issues in younger populations:

Table 2: Comparison of Formulation Approaches for this compound-Aspirin Combination

Formulation Type Composition Advantages Challenges Target Population
Conventional (Aggrenox) Hard gelatin capsule with IR aspirin + ER this compound Established efficacy, commercial availability Swallowing difficulties for some patients Adults
Honey-Chocolate Matrix Honey core with dark chocolate coating (15 mg ACA + 75 mg DIP) Palatable, masks bitter taste, improves compliance Stability concerns, especially ACA hydrolysis Pediatric patients
Chewable Forms Chewable tablets or gums (similar to Aspergum) Easy administration, no swallowing required Dose accuracy, excipient compatibility Children and elderly
Orodispersible Systems Mini-tablets or fast-dissolving films Rapid disintegration, no water needed Manufacturing complexity, packaging requirements Patients with dysphagia

The honey-chocolate matrix formulation represents a particularly innovative approach:

  • Core Composition: Honey base with stevia as natural sweetener
  • Coating: Dark chocolate couverture
  • Drug Loading: 15 mg aspirin + 75 mg this compound per unit
  • Stability Considerations: Special attention to prevent hydrolysis of aspirin to salicylic acid [8]

This formulation leverages the natural antioxidant and preservative properties of honey while providing excellent palatability. However, rigorous stability testing is essential, particularly for protecting aspirin from hydrolysis in the aqueous honey matrix [8].

Conclusion and Future Perspectives

The combination of this compound and aspirin represents an important therapeutic option for secondary stroke prevention, with demonstrated efficacy and a favorable risk-benefit profile. The complementary mechanisms of action provide multi-pathway platelet inhibition that translates into enhanced clinical outcomes compared to aspirin monotherapy.

Future development efforts should focus on:

  • Personalized Medicine Approaches: Identifying patient subgroups most likely to benefit from this combination based on genetic and clinical factors
  • Novel Formulation Strategies: Addressing compliance issues through innovative drug delivery systems, particularly for pediatric and geriatric populations
  • Combination Regimen Optimization: Refining dosing schedules and treatment durations to maximize efficacy while minimizing bleeding risks
  • Analytical Method Advancements: Developing rapid point-of-care assays for monitoring antiplatelet effects and adjusting therapy accordingly

The experimental protocols and analytical methods described in these application notes provide a foundation for further research and development activities aimed at optimizing this important therapeutic combination.

References

Application Notes and Protocols: Dipyridamole as a Warfarin Adjunct in Mechanical Heart Valve Replacement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Valve replacement is a standard therapy for severe valvular heart disease. Mechanical Heart Valves (MHVs), while durable, are highly thrombogenic and necessitate lifelong anticoagulation to prevent devastating thromboembolic (TE) events such as stroke or systemic embolism. [1] For decades, vitamin K antagonists like warfarin have been the cornerstone of therapy. However, the persistent risk of TE events despite anticoagulation has driven the search for adjunctive antiplatelet therapies. [2]

Dipyridamole, an antiplatelet and vasodilatory agent, has been established through clinical evidence as an effective adjunct to warfarin for enhancing thromboembolism prophylaxis in MHV patients. Its use is particularly advantageous as it significantly reduces the risk of bleeding complications associated with other combination regimens, such as warfarin plus aspirin. [3] [2] These application notes summarize the quantitative evidence, detailed mechanisms, and practical protocols for implementing this combination therapy in a research and development context.

Summary of Clinical Evidence and Data

The efficacy and safety of this compound as an adjunct to warfarin are supported by key clinical studies, the data from which are summarized in the table below.

Table 1: Key Clinical Trial Outcomes for Adjunctive this compound Therapy

Study and Design Patient Population & Intervention Key Efficacy Findings (Thromboembolism) Key Safety Findings (Major Bleeding)
Pouleur & Buyse (1994) [3]\n(Meta-analysis) N=1,141; Mechanical Valve Replacement\n(Warfarin + this compound vs. Warfarin alone) 56% reduction in all TE events (fatal and non-fatal)\n 64% reduction in fatal TE events Not the primary focus; established safety of the regimen
Chesebro et al. (1983) [2]\n(Randomized Controlled Trial) N=534; Mechanical Prosthetic Valve\nGroup 1: Warfarin + this compound (400 mg/day)\nGroup 2: Warfarin + Aspirin (500 mg/day)\nGroup 3: Warfarin alone Trend towards TE reduction with this compound\nGroup 1 (W+D): 1% (0.5/100 pt-yrs)\nGroup 2 (W+A): 4% (1.8/100 pt-yrs)\nGroup 3 (W): 4% (1.2/100 pt-yrs) Significantly lower bleeding with this compound\nGroup 1 (W+D): 4% (1.6/100 pt-yrs)\nGroup 2 (W+A): 14% (6.0/100 pt-yrs)\nGroup 3 (W): 5% (1.8/100 pt-yrs)
Al-Khaja et al. (1990-1998) [4]\n(Prospective Cohort) N=486; Mitral Valve Prosthesis (Rheumatic)\nGroup A: Standard Warfarin (INR 2.5-3.5)\nGroup B: Low-Warfarin (INR 2.0-2.5) + this compound (225 mg/day) Low-level combo therapy superior\nGroup B TE rate: 0.43%/year\nGroup A TE rate: 1.6%/year\n→ 71% risk reduction (p=0.05) Low-level combo therapy superior\nBleeding & TE rate: 0.7%/year vs 2.7%/year in Group A → 72% risk reduction (p=0.005)

Mechanism of Action and Signaling Pathways

This compound exhibits a dual-mechanism antiplatelet and vasodilatory effect, which synergizes with the anticoagulant action of warfarin.

Table 2: Pharmacological Profile of this compound

Parameter Characteristics
Primary Molecular Targets Phosphodiesterase (PDE), Adenosine Deaminase
Key Intracellular Effect Increased intracellular cAMP and cGMP
Antiplatelet Effect Inhibition of platelet aggregation and thrombosis
Vasodilatory Effect Coronary artery vasodilation; utilized in stress testing
Pharmacokinetics Onset: ~24 min; Tmax: 2-2.5 hrs; Protein binding: 91-99%; Half-life: 10-12 hrs
Metabolism & Excretion Primarily hepatic metabolism; eliminated mainly via feces

The following diagram illustrates the coordinated mechanisms of this compound and warfarin:

mechanism cluster_dipy This compound Mechanism (Platelet/Vessel) cluster_warf Warfarin Mechanism (Liver) node_blue node_blue node_red node_red node_green node_green node_yellow node_yellow node_white node_white DIP This compound PDE Phosphodiesterase (PDE) DIP->PDE Inhibits ADA Adenosine Deaminase DIP->ADA Inhibits AMP Increased cAMP/cGMP PDE->AMP ADA->AMP Increases Adenosine AGG Inhibition of Platelet Aggregation AMP->AGG VASO Vasodilation AMP->VASO PGI2 Prostacyclin (PGI₂) Release PGI2->AMP THER Enhanced Prevention of Valve Thrombosis and Thromboembolism AGG->THER WARF Warfarin VKOR Vitamin K Epoxide Reductase WARF->VKOR Inhibits VITK Functional Vitamin K Deficiency VKOR->VITK FACT Reduced Functional Clotting Factors (II, VII, IX, X) VITK->FACT FACT->THER

Diagram 1: Synergistic mechanisms of this compound and warfarin. This compound acts on platelets and vasculature by increasing cAMP/cGMP, while warfarin acts in the liver by inhibiting the synthesis of active clotting factors. Their combination provides multi-pathway protection against thrombosis.

Experimental Protocols for Preclinical and Clinical Research

Protocol: In Vitro Assessment of Antiplatelet Efficacy

This protocol outlines a method to evaluate the synergistic effect of this compound and warfarin on platelet function under flow conditions.

  • Objective: To quantify the inhibition of platelet aggregation and thrombus formation using this compound in plasma from warfarin-anticoagulated subjects.
  • Materials:
    • Blood samples from healthy human donors (with ethical approval).
    • This compound stock solution (e.g., 10 mM in DMSO).
    • Warfarin plasma: Plasma from patients on stable warfarin therapy (INR 2.0-3.0) or in vitro anticoagulated human plasma.
    • Agonists: Adenosine Diphosphate (ADP, 5-20 µM), Epinephrine, Collagen.
    • Phosphate Buffered Saline (PBS).
    • Light transmission aggregometer or microfluidic flow chamber system.
  • Procedure:
    • Sample Preparation: Prepare platelet-rich plasma (PRP) from donor blood. For the test condition, incubate PRP with this compound (final concentration 1-10 µM) for 15 minutes at 37°C.
    • Aggregation Assay:
      • Use warfarin plasma or control plasma as the sample matrix.
      • Transfer 450 µL of this compound-treated PRP to a cuvette.
      • Place in the aggregometer and stir at 1000 rpm, 37°C.
      • Add 50 µL of agonist (e.g., ADP to a final concentration of 5 µM) to initiate aggregation.
      • Record light transmission for 6-10 minutes.
    • Control Groups:
      • Negative Control: PRP + vehicle (DMSO <0.1%).
      • Positive Control: PRP from a donor on aspirin or clopidogrel.
      • Warfarin Control: Warfarin plasma + vehicle.
    • Data Analysis: Calculate maximum aggregation (%) for each group. Compare the maximum aggregation in "Warfarin Plasma + this compound" group to all other controls. Statistical significance is typically determined by one-way ANOVA with post-hoc tests (p < 0.05).
Protocol: Clinical Validation in a Prosthetic Valve Model

This protocol is based on the methodologies of key historical trials and can be adapted for prospective studies or meta-analyses. [2] [4]

  • Objective: To evaluate the long-term efficacy and safety of warfarin-dipyridamole combination therapy versus warfarin monotherapy in patients with mechanical heart valves.
  • Study Design: Randomized, controlled, open-label or double-blind trial.
  • Patient Population:
    • Inclusion: Adults (>18 years) who have undergone single or multiple mechanical heart valve replacement(s).
    • Exclusion: Contraindications to antiplatelets; active bleeding; severe hepatic or renal impairment; need for concomitant aspirin or NSAIDs.
  • Intervention Groups:
    • Control Group: Warfarin monotherapy (target INR 2.5-3.5 or 3.0-4.0 per local guidelines).
    • Intervention Group: Warfarin (target INR 2.0-3.0) + this compound (200-400 mg/day in divided doses, e.g., 100-200 mg BID). The extended-release formulation is preferred for better tolerability. [3]
  • Monitoring and Data Collection:
    • INR Checks: Perform prothrombin time (PT/INR) testing at least monthly, or as per standard care, to ensure time in therapeutic range (TTR). [2]
    • Efficacy Endpoints: The primary endpoint is a composite of all thromboembolic events (stroke, TIA, systemic embolism, valve thrombosis). Confirm events with independent adjudication committees using imaging (CT/MRI) and clinical assessment.
    • Safety Endpoints: The primary safety endpoint is major bleeding (defined as fatal bleeding, symptomatic bleeding in a critical area, or bleeding causing a fall in hemoglobin ≥2 g/L or requiring transfusion). [2]
    • Follow-up: Schedule patient visits at 1, 3, 6, and 12 months post-randomization, then annually. Collect data on adherence, adverse events (especially headache with this compound), and clinical outcomes.
  • Statistical Analysis:
    • Calculate annualized event rates (per 100 patient-years) for TE and bleeding.
    • Use Kaplan-Meier survival analysis to compare time-to-first event between groups, with the log-rank test.
    • Compute hazard ratios (HR) and relative risk reductions (RRR) with 95% confidence intervals.

Conclusion and Future Directions

The adjunctive use of this compound with warfarin represents a classic and evidence-based strategy for optimizing thromboembolism prophylaxis in mechanical heart valve patients. Its primary advantage lies in a significantly more favorable bleeding risk profile compared to the warfarin-aspirin combination. [2]

Future research should focus on the role of this compound in the context of newer bioprosthetic valves (BHVs), the use of which is increasingly surpassing MHVs. [1] While BHVs avoid lifelong anticoagulation, they are prone to structural valve degeneration (SVD), with calcification being a core pathological process. [1] Given this compound's known vasculoprotective and potential anti-proliferative effects, its utility in delaying BHV calcification and SVD represents a compelling and novel avenue for future translational research. [3] [1]

References

dipyridamole nuclear stress testing guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Utility

The dipyridamole nuclear stress test is a essential non-invasive diagnostic tool for evaluating coronary artery disease (CAD) in patients who are unable to undergo conventional exercise stress testing. It serves as a pharmacologic alternative to exercise-based myocardial perfusion imaging (MPI) by simulating the cardiac effects of exercise through coronary vasodilation [1].

This test is particularly valuable for patients with physical limitations (e.g., from musculoskeletal or pulmonary conditions), cognitive impairments, or specific baseline electrocardiogram (ECG) abnormalities such as left bundle branch block or ventricular pacing [1]. By creating a disparity in blood flow between healthy and stenosed arteries, the test can accurately identify ischemic regions of the heart muscle, aiding in the diagnosis, risk stratification, and management of CAD [1].

Mechanism of Action

This compound acts as a coronary vasodilator through an indirect mechanism involving adenosine. The diagram below illustrates this pharmacological pathway.

G This compound Pharmacologic Action This compound This compound Adenosine_Reuptake Adenosine Reuptake This compound->Adenosine_Reuptake  Inhibits Adenosine_Deaminase Adenosine Deaminase This compound->Adenosine_Deaminase  Inhibits Extracellular_Adenosine Extracellular Adenosine (3-4x Increase) Adenosine_Reuptake->Extracellular_Adenosine  Leads to accumulation of Adenosine_Deaminase->Extracellular_Adenosine  Leads to accumulation of A2A_Receptor A2A Receptor (Vascular Smooth Muscle) Extracellular_Adenosine->A2A_Receptor cAMP Cyclic AMP (cAMP) ↑ A2A_Receptor->cAMP  Activates Vasodilation Coronary Vasodilation cAMP->Vasodilation  Causes Perfusion Myocardial Perfusion ↑ (3.8- to 7-fold) Vasodilation->Perfusion

Diagram 1: Pharmacologic mechanism of this compound. This compound increases extracellular adenosine by inhibiting its cellular reuptake and metabolism. The adenosine then activates A2A receptors on vascular smooth muscle, leading to a cascade that results in coronary vasodilation and a significant increase in myocardial blood flow [1].

Clinical Application: Indications and Contraindications

The decision to use a this compound stress test depends on specific patient factors. The tables below summarize the key indications and contraindications.

Table 1: Indications for this compound Nuclear Stress Test [1]

Indication Category Specific Examples
Patient Functional Status Inability to exercise due to non-cardiac physical limitations (e.g., orthopedic, pulmonary), cognitive conditions, or patient refusal.
Baseline ECG Abnormalities Left bundle branch block (LBBB), ventricular preexcitation (e.g., WPW syndrome), permanent ventricular pacing.

| Risk Stratification | • After acute myocardial infarction (in stable patients). • In patients with suspected acute coronary syndrome ruled out in the ER. • Prior to non-cardiac surgery in patients without active cardiac conditions. • For known or suspected chronic stable CAD. |

Table 2: Contraindications for this compound Nuclear Stress Test [1]

Contraindication Type Specific Conditions

| Absolute | • Bronchospastic lung disease with active wheezing / significant reactive airway disease. • Systolic BP < 90 mm Hg. • Uncontrolled hypertension (SBP >200 or DBP >110 mm Hg). • Caffeine consumption within 12 hours. • Known hypersensitivity to this compound. • Unstable angina or acute coronary syndrome. | | Relative | • Sinus bradycardia (HR < 40 bpm). • 2nd or 3rd-degree AV block without a pacemaker. • Severe aortic stenosis. • Seizure disorder (prevents use of aminophylline as a reversal agent). |

Detailed Experimental Protocol

The following workflow and detailed table describe the standard protocol for conducting the test, as per American Society of Nuclear Cardiology (ASNC) guidelines [1].

G This compound Stress Test Clinical Workflow Prep Patient Preparation: NPO ≥3 hrs, No methylxanthines ≥12 hrs PreMonitor Baseline Monitoring: Establish IV line, record BP & 12-lead ECG Prep->PreMonitor Administer Infuse this compound: 0.56 mg/kg IV over 4 mins PreMonitor->Administer Wait Wait 3-5 minutes (Peak vasodilation ~6.5 mins) Administer->Wait Inject Inject Radioactive Tracer (e.g., Technetium-99m) Wait->Inject Image Acquire Myocardial Images (SPECT or PET) Inject->Image Monitor Continuous Monitoring: BP & ECG every minute until stable Monitor->Administer Monitor->Wait Monitor->Inject Reversal Administer Aminophylline if needed for adverse effect reversal Reversal->Monitor

Diagram 2: Clinical workflow for a this compound nuclear stress test. The procedure involves careful patient preparation, drug infusion, tracer injection, and imaging, with continuous monitoring throughout to ensure patient safety [1].

Table 3: Step-by-Step this compound Stress Test Protocol [1]

Protocol Step Key Details & Specifications

| 1. Patient Preparation | • Fasting: At least 3 hours before the test. • Methylxanthine Avoidance: Strict avoidance of caffeine (coffee, tea, soda, chocolate), theophylline, and other related compounds for at least 12 hours prior, as they competitively antagonize adenosine receptors and can negate the drug's effect. • Medication Review: Beta-blockers, nitrates, and calcium channel blockers may reduce diagnostic accuracy. | | 2. Baseline Setup | • IV Access: Secure an intravenous line. • Monitoring: Connect to continuous 12-lead ECG and blood pressure monitors. | | 3. This compound Infusion | • Dosage: 0.56 mg/kg administered intravenously over 4 minutes. • Maximum Dose: Weight-based calculation capped at 125 kg (250 lbs). • Peak Effect: Vasodilation typically peaks around 6.5 minutes after starting the infusion. | | 4. Radiopharmaceutical Injection | • The radioactive tracer (e.g., Technetium-99m sestamibi or Thallium-201) is injected 3 to 5 minutes after the completion of the this compound infusion. | | 5. Imaging | • Image Acquisition: Myocardial perfusion images are acquired using SPECT or PET technology, typically 15 to 45 minutes after stress induction. | | 6. Monitoring & Safety | • Vital Signs: Record BP and ECG every minute during and for 3-5 minutes after the procedure, or until the patient is stable. • Reversal Agent: Aminophylline (50-250 mg IV) should be immediately available to reverse severe or persistent adverse effects of this compound. The hyperemic effect of this compound can last over 50 minutes. |

A modified protocol combining low-level exercise with this compound infusion can be used for ambulatory patients. This approach has been shown to reduce the incidence and severity of adverse effects compared to a purely pharmacologic test [1].

Safety and Adverse Effect Profile

This compound-induced adverse effects are common but typically transient and mild to moderate in severity.

Table 4: Incidence and Management of Common Adverse Effects [2]

Adverse Effect Approximate Incidence Characteristics & Management
Dizziness 42.8% Most common effect; usually Grade 1-2. Resolves spontaneously or with aminophylline if severe.
Chest Tightness 24.6% Often non-cardiac; monitor ECG to rule out ischemia.
Abdominal Pain 18.1% Typically mild; can be reversed with aminophylline.
Headache 15.2% Common; usually self-limiting.
Overall Profile ~69.6% Median Symptom Duration: ~36 minutes. Most symptoms are classified as Grade 1-2 (minimal to moderate).

Key Recommendations for Implementation

  • Strict Patient Selection: Adhere strictly to indications and contraindications to maximize diagnostic yield and patient safety [1].
  • Emphasize Pre-Test Preparation: Ensure patient compliance with caffeine and medication restrictions to prevent false-negative results [1].
  • Prioritize Proactive Safety: Have emergency equipment (crash cart, defibrillator, oxygen) and personnel trained in advanced cardiac life support present. Aminophylline should be drawn up and immediately available at the bedside [1].
  • Utilize Combined Protocols: Where appropriate, employ low-level exercise with this compound to enhance patient tolerance and reduce side effects [1].

References

Comprehensive Application Notes and Protocols: Dipyridamole In Vitro Dissolution Testing Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dipyridamole Dissolution Challenges

This compound is an antiplatelet agent with vasodilatory properties used for secondary stroke prevention and as an adjunct in thromboembolism prophylaxis for cardiac valve replacement patients [1]. As a weakly basic drug (pKa = 6.4) with pH-dependent solubility, this compound presents significant biopharmaceutical challenges during formulation development and dissolution testing [2] [3]. The drug exhibits high solubility in acidic environments (gastric conditions) but poor solubility at neutral intestinal pH values, creating potential for supersaturation and precipitation upon transition from the stomach to the small intestine [2] [4]. This pH-dependent solubility profile makes this compound particularly susceptible to variable oral bioavailability, especially in patients with altered gastrointestinal physiology such as hypochlorhydria [5].

The Biopharmaceutics Classification System (BCS) classifies this compound as a Class II compound (low solubility, high permeability), meaning dissolution represents the rate-limiting step in oral absorption [2] [4]. This classification underscores the critical importance of well-designed dissolution methods that can accurately predict in vivo performance. Traditional single-medium compendial dissolution methods often fail to capture the complex dissolution-precipitation behavior of this compound, necessitating the development of biorelevant dissolution methodologies that simulate the dynamic gastrointestinal environment [4]. These advanced methods incorporate pH transitions, physiological fluid compositions, and realistic gastric emptying patterns to better forecast in vivo bioperformance and guide formulation optimization.

Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound

Property Value Significance for Dissolution Testing
BCS Classification Class II (low solubility, high permeability) Dissolution rate-limited absorption
pKa 6.4 pH-dependent solubility
Solubility High at pH < 3, low at pH > 6 Potential for precipitation in intestine
Partition Coefficient Log P = 3.71 Hydrophobic character
Protein Binding 91-99% High binding may affect free drug concentration
Absolute Bioavailability ~70% Substantial fraction absorbed

Standard Dissolution Methodologies

Compendial Quality Control Methods

Compendial dissolution methods for this compound are primarily designed for quality control purposes rather than predicting in vivo performance. The United States Pharmacopeia (USP) specifies testing conditions for immediate-release this compound tablets using Apparatus 2 (paddle apparatus) with 900 mL of 0.01 N HCl (pH ≈ 2.0) maintained at 37°C ± 0.5°C with a paddle rotation speed of 50-75 rpm [4] [6]. Samples are typically withdrawn at specified time points (e.g., 10, 20, 30, and 45 minutes), filtered appropriately, and analyzed using UV spectrophotometry at a wavelength of 450 nm [2]. For quality control purposes, the dissolution specification generally requires not less than 80% (Q) of the labeled amount of this compound to dissolve within 45 minutes [6]. While this method provides excellent reproducibility for batch-to-batch quality assessment, it fails to capture the pH-dependent dissolution behavior that critically influences in vivo performance, as it does not simulate the transition to intestinal pH conditions.

Two-Stage Dissolution Testing

The two-stage dissolution method addresses the limitation of single-medium approaches by simulating the transition from gastric to intestinal environments [4]. This method begins with a gastric phase, typically using 250-500 mL of simulated gastric fluid (SGF) or 0.01 N HCl (pH 1.2-2.0) maintained at 37°C for 30-60 minutes [4]. The test then proceeds to the intestinal phase by adding simulated intestinal fluid (SIF) or FaSSIF (fasted state simulated intestinal fluid) to the vessel, often with pH adjustment to 6.8 using 0.2 M tribasic sodium phosphate or 10 mM NaOH [4]. The Product Quality Research Institute (PQRI) consortium has developed standardized two-stage protocols that vary in media composition, volume, and transition times between participating institutions, as summarized in Table 2.

Table 2: Two-Stage Dissolution Method Variations for this compound Testing

Institute Gastric Phase Gastric Volume Gastric Duration Intestinal Phase Intestinal Volume Final pH Total Duration
Institute A SGF, pH 1.8 250 mL 30 min 2× FaSSIF, pH 7.0 250 mL 6.5 90 min
Institute B FaSSGF, pH 1.6 250 mL 20 min 2× FaSSIF, pH 7.5 250 mL 6.5 120 min
Institute C 0.01 N HCl, pH 2.0 20 mL 20 min SIF, pH 6.8 480 mL 6.8 90 min
Institute D FaSSGF, pH 1.6 250 mL 30 min 2× FaSSIF, pH 7.5 250 mL 6.7 120 min
Institute E 0.01 N HCl, pH 2.0 250 mL 20 min 1.5× FaSSIF, pH 6.8 500 mL 6.7 180 min

The two-stage approach is particularly valuable for evaluating the precipitation tendency of this compound upon entry into the intestinal environment and for assessing the effectiveness of supersaturation-maintaining formulations [4] [3]. The method has demonstrated excellent in vitro-in vivo correlation (IVIVC) for this compound formulations, with Level A correlations achieving R² values of 0.999 in some studies [6]. When performing two-stage testing, it is critical to maintain precise control over pH transition kinetics and to use biorelevant media containing appropriate concentrations of bile salts and phospholipids to accurately simulate the intestinal environment.

Advanced Biorelevant Dissolution Methods

Gastrointestinal Simulator (GIS) Protocol

The Gastrointestinal Simulator (GIS) represents a sophisticated multi-compartmental system that dynamically simulates the human gastrointestinal tract [2]. The GIS consists of three interconnected compartments (stomach, duodenum, and jejunum) with two additional reservoir compartments for gastric and duodenal secretions, allowing for continuous adjustment of pH, volume, and composition throughout the experiment [2]. The system employs programmable peristaltic pumps to control fluid transfer between compartments, simulating physiologically relevant gastric emptying kinetics [2]. For this compound dissolution testing, the following specific protocol is recommended:

  • System Setup and Calibration: Assemble all GIS compartments and connecting tubing. Calibrate peristaltic pumps to ensure accurate flow rates before initiating experiments. Connect the gastric compartment to the duodenal compartment and the duodenal to the jejunal compartment with separate variable-speed peristaltic pumps to control gastric emptying dynamics [2]. Additionally, connect the gastric and duodenal reservoir compartments to their respective target compartments via peristaltic pumps operating at a constant flow rate of 1 mL/min to simulate secretions [2].

  • Initial Compartment Conditions: Initialize the gastric compartment with 200-300 mL of hydrochloric acid buffer (pH 1.2) with water [2]. Fill the duodenal compartment with 50 mL of 50 mM phosphate buffer (pH 6.8) [2]. Leave the jejunal compartment empty at the start of the experiment. Set the gastric secretion reservoir to pH 1.2 hydrochloric acid and the intestinal secretion reservoir to 100 mM phosphate buffer [2].

  • Agitation and Monitoring Parameters: Set the gastric compartment agitation at 100 rpm and the duodenal compartment at 50 rpm to simulate physiological mixing patterns; the jejunal compartment remains unstirred [2]. Implement real-time pH monitoring in both gastric and duodenal compartments using calibrated pH electrodes connected to a data acquisition system [2]. Place the gastric compartment on a precision balance to record mass changes continuously for fluid volume calculations throughout the experiment [2].

  • Sample Collection and Analysis: Conduct experiments for 60 minutes with peristaltic pumps active for the first 40 minutes [2]. Collect samples from all three compartments at 13 predetermined time points: 2, 4, 6, 8, 10, 15, 20, 25, 30, 35, 40, 45, and 60 minutes [2]. Centrifuge each sample at 10,000 rpm for 2 minutes, dilute the supernatant 1:1 with drug-free medium (pH 1.2 hydrochloric buffer for gastric samples, phosphate buffer pH 6.8 for intestinal samples), and analyze drug concentration using UV spectrophotometry at 450 nm [2].

G Start Start Experiment Calibrate Calibrate Peristaltic Pumps Start->Calibrate Setup Initialize Compartment Conditions Calibrate->Setup Agitation Set Agitation Parameters Setup->Agitation GE Apply Gastric Emptying Kinetics Model Agitation->GE Sample Collect Time-Point Samples GE->Sample Analyze Analyze Drug Concentration Sample->Analyze End End Experiment Analyze->End

Diagram 1: GIS Experimental Workflow for this compound Dissolution Testing

Gastric Emptying Kinetics Models

The GIS platform enables the application of physiologically relevant gastric emptying models that significantly impact this compound dissolution profiles [2]. Two mathematical models are commonly implemented: first-order kinetics and Weibull kinetics, each with distinct parameters that govern the gastric volume reduction over time [2]. The first-order kinetics model follows an exponential decay profile defined by the equation Volume = V₀ · e^(-k_d·t), where V₀ represents the initial gastric volume, k_d is the elimination rate constant, and t is time [2]. The Weibull model provides greater flexibility in fitting experimental data using the equation Volume = V₀ · e^(-(t/β)^α), where α defines the shape parameter and β represents the scale parameter of the curve [2].

Research indicates that the specific gastric emptying profile significantly influences this compound dissolution behavior and potential bioavailability [2]. The Weibull model generally offers superior fitting to experimental data compared to the first-order approach, though studies have noted significant differences between theoretical predictions and actual gastric volumes in controlled experiments [2]. When implementing these models, parameters should be selected based on two key criteria: representativeness of physiological gastric emptying profiles described in literature, and technical feasibility with available pump systems and control software [2].

In Vitro-In Vivo Correlation (IVIVC)

Biorelevant dissolution methodologies enable the establishment of meaningful in vitro-in vivo correlations (IVIVC) for this compound formulations [6]. The Wagner-Nelson numerical deconvolution method is typically employed to derive the fraction of drug absorbed under pre-prandial conditions from plasma concentration data [6]. Successful Level A IVIVC with R² values of 0.999 have been demonstrated for this compound modified-release capsules using appropriately designed dissolution methods [6]. The PQRI consortium has extensively evaluated the predictive capability of various dissolution methods by incorporating results into Physiologically Based Biopharmaceutics Modeling (PBBM) to determine whether simulations would lead to bioequivalence (BE) or non-BE predictions compared to clinical data [4].

Studies have revealed that dissolution profiles generated using biorelevant media with appropriate hydrodynamics and pH transitions successfully predict in vivo performance, particularly when simulating pre-prandial conditions with USP Apparatus 3 (reciprocating cylinder) [6]. The volume of dissolution media and mechanical stress (dips per minute) significantly impact the resulting dissolution profile, with optimal conditions achieving 90% drug absorption within 12 hours in vivo [6]. These IVIVC approaches allow formulators to optimize this compound formulations with reduced reliance on extensive clinical studies, accelerating development timelines while maintaining predictive accuracy.

Formulation Strategies to Enhance Dissolution

pH-Modifying Formulations

pH-modifying strategies effectively address the poor solubility of this compound at neutral intestinal pH by creating an acidic microenvironment around the drug particles [5] [3]. Incorporating acidic pH-modifiers such as fumaric acid or tartaric acid in this compound formulations significantly enhances dissolution rate and extent in both acidic and neutral media [5]. Granule formulations containing 60% fumaric acid (DPG/FA60) demonstrated complete supersaturation within a 2-hour testing period in pH 6.8 medium, while maintaining chemical and photochemical stability of this compound in the solid state [5]. Pharmacokinetic studies in omeprazole-treated hypochlorhydric rat models revealed that while conventional this compound formulations showed approximately 40% reduction in AUC(0-3) compared to normal rats, the fumaric acid-modified formulation maintained nearly identical systemic exposure under both conditions [5].

The mechanism of pH-modification involves the reduction of microenvironmental pH at the surface of dissolving drug particles, thereby increasing local solubility and dissolution rate even in neutral bulk media [3]. When developing pH-modified formulations, careful selection of the acidic component is essential, considering factors such as pKa, solubility, compatibility with this compound, and processing characteristics. Tartaric acid has demonstrated particular effectiveness for this compound formulations, efficiently improving dissolution properties under neutral conditions [3]. Formulators should optimize the ratio of pH-modifier to drug based on the specific formulation composition and intended dissolution profile, with 60% fumaric acid loading showing excellent results in granule formulations [5].

Supersaturation and Precipitation Inhibition

Generating and maintaining supersaturated solutions of this compound represents another effective strategy to enhance intestinal absorption [3]. Supersaturation creates a thermodynamically metastable state with higher free drug concentration, potentially improving membrane transport across gastrointestinal membranes [3]. However, this approach requires careful formulation design to stabilize the supersaturated state and prevent rapid crystallization. Research has identified several polymers with effective precipitation inhibition capabilities for this compound, including Eudragit E (Eu E), hydroxypropyl methylcellulose (HPMC), and polyvinylpyrrolidone (PVP) [3].

Eudragit E demonstrates particularly strong precipitation inhibition due to molecular interactions with this compound, significantly extending the supersaturation duration [3]. Formulation approaches that combine rapid-release components (such as enteric polymers like Eudragit L100-55 or pH-modifiers like tartaric acid) with precipitation inhibitors (like Eu E) create effective systems that generate and maintain this compound supersaturation [3]. Dissolution testing at neutral pH reveals that such combination formulations dramatically improve dissolution performance compared to conventional preparations [3]. When developing supersaturating formulations, it is crucial to evaluate both the rate and extent of supersaturation generation and the duration of maintained supersaturation, as both parameters critically influence in vivo absorption.

Conclusion

This compound presents significant dissolution challenges due to its pH-dependent solubility profile, necessitating specialized in vitro testing methods that accurately simulate gastrointestinal conditions. While compendial quality control methods provide reproducibility for batch consistency assessment, they lack predictive capability for in vivo performance. Advanced biorelevant approaches, including two-stage dissolution testing and sophisticated multi-compartmental gastrointestinal simulators, enable meaningful prediction of this compound bioperformance by incorporating dynamic pH transitions, physiologically relevant media composition, and realistic gastric emptying kinetics. These methods have demonstrated excellent in vitro-in vivo correlations, particularly when coupled with appropriate physiological-based modeling.

Formulation strategies focusing on pH modification and supersaturation maintenance effectively address this compound's solubility limitations, especially under neutral intestinal conditions. The integration of predictive dissolution methodologies with optimized formulation designs provides a powerful approach to enhance this compound bioavailability and ensure consistent therapeutic performance across diverse patient populations, including those with altered gastrointestinal physiology such as hypochlorhydric patients.

References

Comprehensive Application Notes and Protocols for Dipyridamole Biorelevant Dissolution Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dipyridamole Biorelevant Dissolution

This compound is a weak base model drug (pKa = 6.4) with pH-dependent solubility that presents significant biopharmaceutical challenges for oral drug delivery. It exhibits high solubility in gastric fluids but potentially significant precipitation upon transition to the higher pH environment of the small intestine, making it an excellent model compound for studying biorelevant dissolution behavior. The development of biopredictive dissolution methodologies for this compound has attracted substantial research interest through initiatives like the Product Quality Research Institute (PQRI) consortium, which brings together scientists from 10 pharmaceutical companies and academic institutions to advance and harmonize dissolution testing approaches [1] [2] [3].

Unlike compendial quality control dissolution methods, biorelevant dissolution methodologies incorporate key aspects of human gastrointestinal physiology – including pH profiles, bile salt concentrations, hydrodynamics, and transit times – to better predict in vivo performance of oral dosage forms [3]. These methodologies have become essential tools for formulation design and optimization, facilitating formulation bridging, and predicting bioequivalence study outcomes when coupled with physiologically based biopharmaceutics modeling (PBBM) [1] [2]. The PQRI consortium initiative aims to standardize these methodologies through a systematic five-phase approach, using this compound and ibuprofen as model drugs to identify key experimental parameters and establish best practices [3].

Biorelevant Media Preparation and Specifications

Media Composition Guidelines

Biorelevant media are laboratory test solutions designed to simulate the chemical and physical conditions of the human gastrointestinal tract, incorporating physiological components such as bile salts, phospholipids, and buffer systems to better predict in vivo dissolution behavior [4]. These media are commercially available in powder form (e.g., from Biorelevant.com) for standardized preparation, offering significant time savings (over 50% reduction in preparation time) and enhanced reproducibility compared to traditional media preparation methods [4]. The media specifications for simulating various gastrointestinal conditions are summarized in Table 1.

Table 1: Biorelevant Media Specifications for this compound Dissolution Testing

Medium Prandial State GI Region Simulated pH Key Components Preparation Method
FaSSGF Fasted Gastric 1.6 3F Powder + FaSSGF Buffer Concentrate Commercial powder reconstituted in specified buffer
FaSSIF Fasted Small Intestinal 6.5 3F Powder + FaSSIF Buffer Concentrate Commercial powder reconstituted in specified buffer
FaSSIF-V2 Fasted Small Intestinal 6.5 FaSSIF-V2 Powder + FaSSIF-V2 Buffer Concentrate Updated version with improved predictability
FeSSIF Fed Small Intestinal 5.0 3F Powder + FeSSIF Buffer Concentrate Commercial powder reconstituted in specified buffer
FeSSIF-V2 Fed Small Intestinal 5.8 FeSSIF-V2 Powder + FeSSIF-V2 Buffer Concentrate Updated version with improved predictability
FEDGAS Early Fed Gastric 6.0 FEDGAS Gel + FEDGAS Buffer Concentrate pH6 Simulates early fed gastric conditions
FEDGAS Mid Fed Gastric 6.0 FEDGAS Gel + FEDGAS Buffer Concentrate pH4.5 Simulates mid fed gastric conditions
FEDGAS Late Fed Gastric 3.0 FEDGAS Gel + FEDGAS Buffer Concentrate pH3 Simulates late fed gastric conditions
Media Preparation Procedures

Standardized preparation of biorelevant media is critical for obtaining reproducible and meaningful dissolution results. The following step-by-step protocols ensure consistent media performance:

  • FaSSGF Preparation: Weigh the appropriate amount of FaSSGF/3F powder based on the required volume. Dissolve in FaSSGF buffer concentrate with gentle stirring. Adjust pH to 1.6 ± 0.1 if necessary. The medium should be used within 24 hours when stored at room temperature, though fresh preparation is recommended for critical studies [4].

  • FaSSIF Preparation: Weigh the specified amount of FaSSIF/3F powder according to the required volume. Dissolve in FaSSIF buffer concentrate with gentle stirring, ensuring complete dissolution of all components. Adjust pH to 6.5 ± 0.1 if necessary. For FaSSIF-V2, use the dedicated FaSSIF-V2 powder and buffer concentrate according to manufacturer instructions [4].

  • Fed State Media Preparation: For FeSSIF, weigh the appropriate amount of FeSSIF/3F powder and dissolve in FeSSIF buffer concentrate. Adjust pH to 5.0 ± 0.1. For FeSSIF-V2, use the dedicated components and adjust pH to 5.8 ± 0.1. For fed state gastric media (FEDGAS Early, Mid, and Late), combine FEDGAS Gel with the corresponding buffer concentrate and mix thoroughly [4].

Quality control of prepared media should include verification of pH, visual inspection for clarity and absence of precipitation, and documentation of preparation date and time. User experiences reported in the literature indicate that commercial biorelevant media powders provide "consistent, reliable results" with "easy preparation" and "simple instructions" that yield "reproducible dissolution profiles" [4].

Experimental Protocols for this compound Dissolution

Standard Two-Stage Dissolution Protocol

The two-stage dissolution method simulates the transition of the dosage form from the gastric environment to the intestinal environment using a single vessel with media change. This approach is particularly valuable for weak bases like this compound that may precipitate upon pH change [1] [3].

Table 2: Two-Stage Dissolution Parameters for this compound (50 mg and 200 mg doses)

Parameter Stage 1: Gastric Phase Stage 2: Intestinal Phase Notes
Apparatus USP Apparatus 2 (Paddle) USP Apparatus 2 (Paddle) -
Medium FaSSGF, 0.01N HCl, or SGF 1.5× FaSSIF, 2× FaSSIF, or SIF Concentrated intestinal media may be used for higher doses
Volume 250-500 mL 250-500 mL (total volume 500-750 mL after addition) Total volume depends on study objectives
pH 1.6-2.0 6.5-7.5 pH adjustment may be necessary
Temperature 37°C ± 0.5°C 37°C ± 0.5°C -
Rotation Speed 50-75 rpm 50-75 rpm Lower speeds may better simulate in vivo hydrodynamics
Gastric Phase Duration 30 minutes - May be adjusted based on gastric emptying time
Sampling Timepoints 5, 10, 15, 20, 30 min 35, 40, 50, 60, 75, 90, 120 min Additional timepoints may be added based on needs

Step-by-step procedure:

  • Apparatus Setup: Pre-warm the dissolution vessel containing the gastric medium to 37°C ± 0.5°C. Ensure the paddle apparatus is calibrated and functioning correctly.

  • Gastric Phase Initiation: Place the this compound tablet (or multiple tablets for higher doses) in the vessel and start rotation at the specified speed. Begin sampling according to the predetermined timepoints, removing aliquots with appropriate filtration (e.g., 10-40 μm porosity filters).

  • Media Transition: After 30 minutes, quickly add the pre-warmed intestinal medium to the vessel. For concentrated intestinal media (1.5× or 2× FaSSIF), this typically involves adding an equal volume to the gastric medium to achieve the final composition.

  • Intestinal Phase Monitoring: Continue sampling at specified timepoints throughout the intestinal phase, ensuring minimal volume change due to sampling (maintain ≤10% total volume loss).

  • Sample Analysis: Analyze samples using a validated HPLC-UV method with appropriate detection wavelength (e.g., 280-415 nm range for this compound). Ensure proper dilution when necessary to remain within the analytical method's linear range.

  • Data Recording: Document dissolution profiles as percentage dissolved versus time. Note any visual observations such as precipitation, coning, or adherence to apparatus.

The PQRI consortium has demonstrated that for a 50 mg dose of this compound, precipitation is typically not observed regardless of methodology due to the compound's high pKa (6.4) and the relatively high media volumes used (400-500 mL) [1]. However, at a 200 mg dose (achieved using four 50 mg immediate-release tablets), precipitation becomes more likely and can be method-dependent, making this higher dose more discriminatory for evaluating biorelevant methodologies [1].

Transfer Model Dissolution Protocol

The transfer model more closely simulates the dynamic process of gastric emptying by continuously transferring gastric medium containing dissolved drug into the intestinal medium. This setup better predicts the precipitation behavior of weak bases like this compound [3].

G GastricPhase Gastric Phase FaSSGF, pH 1.6-2.0 250 mL, 37°C Transfer Controlled Transfer First-order kinetics Half-life: 8-74 minutes GastricPhase->Transfer Continuous flow IntestinalPhase Intestinal Phase FaSSIF, pH 6.5-7.5 250-500 mL, 37°C Transfer->IntestinalPhase Drug transfer Sampling Sampling & Analysis Multiple timepoints HPLC-UV detection IntestinalPhase->Sampling Aliquot removal Precipitation Precipitation Assessment Supersaturation & nucleation Particle characterization IntestinalPhase->Precipitation Potential outcome

Diagram 1: Transfer Model Workflow for this compound Dissolution

Equipment setup:

  • Apparatus Configuration: The transfer model typically requires a modified dissolution setup with two vessels - one representing the gastric compartment and one representing the intestinal compartment.

  • Transfer System: A peristaltic pump or automated syringe system controls the transfer rate between compartments. The transfer can follow zero-order (constant rate) or first-order kinetics (exponential decay) to simulate physiological gastric emptying.

  • Vessel Conditions: Both gastric and intestinal vessels are maintained at 37°C ± 0.5°C with appropriate stirring (typically 50-75 rpm for gastric, 50 rpm for intestinal).

Experimental procedure:

  • Initialization: Pre-warm the gastric medium (FaSSGF, pH 1.6-2.0, 250 mL) and intestinal medium (FaSSIF, pH 6.5-7.5, 250-500 mL) in their respective vessels.

  • Dosing: Place the this compound tablet(s) in the gastric vessel and start gastric stirring.

  • Transfer Initiation: After a brief initial gastric residence time (typically 5-10 minutes), begin transferring gastric content to the intestinal vessel at the predetermined rate. Transfer half-lives reported in PQRI studies range from 8-74 minutes depending on the specific methodology [1].

  • Continuous Monitoring: Sample from both gastric and intestinal vessels at predetermined timepoints throughout the experiment. For the intestinal vessel, sample frequently during and after the transfer period to capture potential precipitation events.

  • Termination: End the experiment typically at 120-180 minutes, representing complete small intestinal transit.

  • Data Analysis: Calculate the percentage dissolved in both compartments and plot dissolution/precipitation profiles over time.

The transfer model has been shown to better predict the in vivo precipitation of weak bases compared to two-stage methods, though some studies suggest it may overestimate the extent of precipitation actually occurring in vivo [5]. The PQRI consortium has documented significant variability in transfer rates between laboratories, highlighting the need for standardization of this parameter [1].

Advanced Methodologies and Modeling Approaches

Incorporating Acid-Reducing Agent (ARA) Effects

Acid-reducing agents (ARAs) such as proton pump inhibitors and H₂ receptor antagonists can significantly impact the dissolution and absorption of weakly basic drugs like this compound by increasing gastric pH. Studying these drug-drug interactions is crucial for predicting clinical performance in patients receiving ARA co-therapy [5].

Experimental modifications for ARA effects:

  • Gastric pH Adjustment: Modify the gastric medium pH to higher values (e.g., pH 3-5) to simulate the effect of acid-reducing agents. This can be achieved using reduced acidity FaSSGF or alternative buffers.

  • Two-Stage Methodology: Conduct standard two-stage dissolution using elevated gastric pH conditions (e.g., pH 4-5 for 30 minutes) followed by transfer to intestinal conditions.

  • PBPK Modeling Integration: Incorporate dissolution data generated under ARA conditions into physiologically based pharmacokinetic (PBPK) models to predict the clinical impact of ARA co-administration. Research has demonstrated that this approach can successfully bracket the ARA effect observed in vivo [5].

Physiologically Based Biopharmaceutics Modeling (PBBM)

Integration of dissolution data with PBBM represents a powerful approach for predicting in vivo performance of this compound formulations. The workflow involves using in vitro dissolution profiles as input for mechanistic models that simulate gastrointestinal absorption [1] [2].

G InVitro In Vitro Dissolution Biorelevant conditions pH-dependent solubility PBBM PBBM Platform GI physiology parameters Absorption & disposition InVitro->PBBM Dissolution profile input Prediction In Vivo Prediction Plasma concentration profile AUC, Cmax, Tmax PBBM->Prediction Simulation Validation Clinical Validation Compare with observed data BE assessment (80-125%) Prediction->Validation Comparison Formulation Formulation Optimization Identify critical parameters Guide development Validation->Formulation Feedback for optimization Formulation->InVitro Improved formulation

Diagram 2: PBBM Integration Workflow for Bioequivalence Prediction

Implementation steps:

  • Input Parameters: Collect comprehensive drug-specific properties including pKa (6.4), pH-solubility profile, permeability, and partition coefficients.

  • Dissolution Profile Incorporation: Input the biorelevant dissolution profile into the PBBM software. Both one-stage dissolution data under elevated gastric pH conditions and transfer model data have been successfully used [5].

  • Physiological Parameters: Incorporate appropriate physiological parameters for the target population, including gastric emptying time, small intestinal transit time, and fluid volumes.

  • Simulation and Validation: Run simulations to predict plasma concentration-time profiles and compare with clinical data. The PQRI consortium defines successful prediction as plasma profiles falling within the 90% confidence interval for geometric mean ratio between 80-125% of clinical results for both AUC and Cmax [1].

  • Bioequivalence Assessment: Use the model to assess potential bioequivalence between formulations, guiding formulation development and potentially reducing the need for clinical studies.

The PQRI consortium has reported that dissolution profiles generated using harmonized methodologies, when incorporated into PBBM, can effectively predict whether formulations will demonstrate bioequivalence in vivo [1] [3].

Troubleshooting and Method Optimization

Common Challenges and Solutions

Precipitation variability represents a significant challenge in this compound dissolution testing, particularly at higher doses (200 mg). The following strategies can enhance method robustness:

  • Media Volume Optimization: For higher dose strengths, consider increasing intestinal media volume to better reflect the sink conditions present in vivo. The PQRI consortium used volumes ranging from 400-750 mL for 200 mg this compound doses [1].

  • Hydrodynamic Control: Standardize rotation speeds (typically 50-75 rpm) to minimize variability between laboratories. Lower speeds may better simulate in vivo hydrodynamics but require careful control to maintain consistency.

  • Buffer Species Selection: The choice of buffer species (phosphate, maleate, etc.) can influence dissolution and precipitation behavior. The PQRI consortium identified buffer species as a key variable requiring standardization [1].

Data Interpretation and Quality Control

Acceptance criteria for this compound biorelevant dissolution methods should include:

  • Interlaboratory Reproducibility: Dissolution profiles should be consistent between operators and laboratories. The PQRI consortium demonstrated that with standardized protocols, interlaboratory reproducibility can be achieved [3].

  • Discriminatory Power: The method should distinguish between formulations with different in vivo performance characteristics while being robust to minor operational variations.

  • Predictive Capability: When coupled with PBBM, the dissolution data should accurately predict human pharmacokinetic parameters, particularly for assessing food effects, drug-drug interactions, and bioequivalence.

Conclusion and Future Perspectives

Biorelevant dissolution methodologies for this compound have evolved significantly, with ongoing efforts through consortia like PQRI to standardize and harmonize approaches across the industry. The two-stage and transfer model methodologies provide valuable tools for predicting the in vivo performance of this compound formulations, particularly their precipitation behavior in the small intestine. When combined with PBPK/PBBM modeling, these in vitro methods can effectively forecast food effects, drug-drug interactions with acid-reducing agents, and bioequivalence between formulations.

The future of this compound dissolution methodology will likely see increased standardization through the efforts of collaborative consortia, development of more advanced in vitro systems such as the TIM-1 system, and tighter integration of in vitro data with mechanistic modeling approaches. These advances will further enhance the ability of dissolution testing to predict clinical performance and guide formulation development, potentially reducing the need for certain clinical studies in the future.

References

Comprehensive Application Notes and Protocols for Dipyridamole HPLC Analysis and Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dipyridamole is a widely used antiplatelet medication with vasodilatory properties, employed clinically for secondary stroke prevention and as an adjunct in thromboembolism prophylaxis for patients with mechanical heart valves. [1] The molecular structure of this compound, a pyramidopyrimidine derivative, presents specific analytical challenges that necessitate robust chromatographic methods for accurate quantification. High-performance liquid chromatography (HPLC) has emerged as the technique of choice for monitoring this compound stability and quantifying related substances in pharmaceutical formulations. The development of stability-indicating methods is particularly crucial for quality control in pharmaceutical manufacturing and research, as these methods can adequately separate this compound from its degradation products and process-related impurities. [2]

The complex pharmacology of this compound, functioning through dual mechanisms as both a phosphodiesterase inhibitor and an adenosine reuptake inhibitor, underscores the importance of reliable analytical methods. [1] [3] These mechanisms increase intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) levels, resulting in its antiplatelet effects. [3] With the growing emphasis on pharmaceutical quality and regulatory compliance, HPLC methods that can precisely quantify this compound and its impurities are essential for ensuring drug safety and efficacy throughout the product lifecycle.

Analytical Method Summaries

Comparison of HPLC Methods for this compound Analysis

Table 1 summarizes the key parameters for three different chromatographic methods used in the analysis of this compound and its related substances, showcasing the evolution from conventional HPLC to more advanced UPLC-MS techniques.

Table 1: Comparison of Chromatographic Methods for this compound Analysis

Parameter Conventional HPLC [2] Advanced UPLC-MS [4] Historical HPLC [5]
Column YMC pack C8 (150 × 4.6 mm, 3.0 μm) HSS T3 (100 × 3.0 mm, 3.5 μm) C18 (150 × 4.6 mm, 5 μm)
Mobile Phase Buffer:ACN:MeOH (Gradient) 10 mM ammonium acetate with 1% acetic acid:ACN (Gradient) Not fully specified (Isocratic)
Flow Rate 1.0 mL/min 0.6 mL/min 1.0 mL/min
Detection UV at 295 nm MS (Q-TOF) & DAD (200-400 nm) UV detection
Linearity Range LOQ to 150% 1-100 ng/mL 0.3-50 μg/mL
Runtime ~30 minutes 30 minutes ~48 hours stability
LOD/LOQ Specific for each impurity LOD: 1 ng/mL, LOQ: 5 ng/mL LOD: 0.1 μg/mL, LOQ: 0.3 μg/mL
Related Substances and Degradation Products

Table 2 provides a comprehensive overview of the known related substances and degradation products of this compound that require monitoring during pharmaceutical analysis.

Table 2: this compound Related Substances and Degradation Products

Impurity ID Type Origin Detection Level
Related Substance A-F Process-related Synthesis intermediates 0.0040-6.0051 ppm [6]
Impurity-1,2,3 Degradant Newly identified potential degradants Specific levels not reported [7]
Acidic Degradants Degradant Acid hydrolysis Well-resolved peaks [2]
Basic Degradants Degradant Base hydrolysis Well-resolved peaks [2]
Oxidative Degradants Degradant Peroxide treatment Well-resolved peaks [2]

The chromatographic separation of this compound from its impurities has been successfully achieved using reversed-phase systems with C8 or C18 columns. [2] [6] The method development has evolved to address the complex mixture of process-related impurities and degradation products, with recent research identifying three new potential degradant impurities during forced degradation studies. [7] The gradient elution approach has proven particularly effective for resolving these complex mixtures, with phosphate buffer (pH 4.7) and acetonitrile/methanol combinations providing optimal separation efficiency. [2]

Detailed Experimental Protocols

Standard and Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound certified reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a primary stock solution of 1 mg/mL. Further dilute aliquots of this stock solution with mobile phase to prepare working standards at concentrations ranging from LOQ to 150% of the target concentration. [4]

  • Sample Preparation for Pharmaceutical Dosage Forms: For tablet formulations, accurately weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a suitable container, add approximately 15 mL of methanol, and sonicate for 15-20 minutes with intermittent shaking. Dilute to volume with methanol in a 25 mL volumetric flask, mix well, and filter through a 0.45 μm membrane filter. For capsule formulations, carefully empty the contents of not less than 20 capsules, mix thoroughly, and follow the same procedure as for tablets. [2] [7]

  • For Injection Formulations: Transfer a volume of injection solution equivalent to 10 mg of this compound to a suitable volumetric flask, dilute with methanol to volume, and mix well. Further dilution may be necessary to achieve the desired concentration within the linear range of the method. [5]

Chromatographic Conditions and System Setup

Protocol 1: Stability-Indicating HPLC Method for Pharmaceutical Dosage Forms [2]

  • Column: YMC pack C8 (150 mm × 4.6 mm, 3.0 μm) or equivalent
  • Mobile Phase A: 10 mM phosphate buffer (prepared by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water), adjust pH to 4.7 with diluted orthophosphoric acid
  • Mobile Phase B: Mixture of buffer, acetonitrile, and methanol in ratio of 30:40:30 (v/v/v)
  • Gradient Program:
    • Time (min) → %B: 0 → 30, 10 → 50, 15 → 70, 20 → 80, 25 → 30
    • Equilibration time: 10 minutes
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 35°C
  • Detection Wavelength: 295 nm
  • Run Time: 35 minutes

Protocol 2: UPLC-Q-TOF-MS Method for Impurity Profiling [4]

  • Column: HSS T3 C18 (100 mm × 3.0 mm, 3.5 μm)
  • Mobile Phase A: 10 mM ammonium acetate with 1% acetic acid in water (pH 4.8)
  • Mobile Phase B: Acetonitrile (LC-MS grade)
  • Gradient Program:
    • 0-5 min: 10-30% B
    • 5-8 min: 30% B (hold)
    • 8-18 min: 30-60% B
    • 18-23 min: 60-95% B
    • 23-25 min: 95% B (hold)
    • 25-26 min: 95-10% B
    • 26-30 min: 10% B (equilibration)
  • Flow Rate: 0.6 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 22°C
  • Detection: DAD (200-400 nm) and MS with positive polarity ESCi source
  • MS Parameters: Cone gas: 50 L/h (nitrogen), desolvation gas: 900 L/h (nitrogen), desolvation temperature: 600°C, source temperature: 150°C, capillary voltage: 3.0 kV, mass range: 50-1500 m/z
System Suitability and Quality Control
  • System Suitability Test: Before sample analysis, inject six replicates of standard solution at 100% concentration. The relative standard deviation (RSD) for peak area responses should not be more than 2.0%. The theoretical plates for this compound peak should be not less than 5000, and tailing factor should not be more than 2.0. [2] [7]

  • Quality Control Samples: Prepare and analyze quality control samples at low, medium, and high concentrations (e.g., 25%, 100%, and 150% of target concentration) in duplicate with each batch of samples. The calculated concentrations should be within ±15% of the nominal values for the batch to be acceptable. [4]

The experimental workflow for this compound HPLC analysis can be visualized as follows:

G A Standard Preparation D Chromatographic System Setup A->D Reference B Sample Preparation B->D Test Solution C Mobile Phase Preparation C->D Eluent E System Suitability Test D->E F Sample Analysis E->F Pass G Data Processing F->G H Method Validation G->H

Figure 1: Experimental Workflow for this compound HPLC Analysis

Method Validation

The validation of analytical methods for this compound quantification follows ICH guidelines and encompasses several key parameters to ensure reliability, accuracy, and reproducibility. [2] [7] The method validation process establishes documented evidence that the analytical procedure is suitable for its intended use.

Summary of Validation Parameters

Table 3 summarizes the validation results for this compound HPLC analysis methods, demonstrating compliance with regulatory requirements.

Table 3: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Acceptance Criteria Results Reference
Specificity No interference from blank, placebo, or degradation products All impurities well-resolved from main peak [2] [7]
Linearity Correlation coefficient (r²) > 0.995 0.995-0.999 for all impurities [2]
Range LOQ to 150% of target concentration Verified from LOQ to 150% [2]
Accuracy Mean recovery 90-110% 92.9-103.2% for all impurities [2]
Precision (Repeatability) RSD ≤ 2.0% for assay, ≤10% for impurities RSD: 0.37% for assay, NMT 12.1% for individual impurities [2] [5]
Intermediate Precision RSD ≤ 3.0% for assay RSD: 8.2% for total degradation products [5]
LOD Signal-to-noise ratio ≥ 3 0.1 μg/mL (conventional), 1 ng/mL (UPLC-MS) [5] [4]
LOQ Signal-to-noise ratio ≥ 10 0.3 μg/mL (conventional), 5 ng/mL (UPLC-MS) [5] [4]
Robustness System suitability parameters within limits Method robust against deliberate variations [6] [7]
Detailed Validation Procedures
  • Specificity: Specificity was demonstrated by subjecting this compound samples to various forced degradation conditions including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (105°C), and photolytic degradation (UV light). [2] [7] The method effectively separated all degradation products from the main peak and from each other, proving its stability-indicating capability. Peak purity tests using photodiode array detection confirmed the homogeneity of the this compound peak in stressed samples.

  • Linearity and Range: Linearity was established by analyzing solutions at various concentration levels ranging from LOQ to 150% of the target concentration. [2] For related substances, linearity was verified over the range of 0.0100-6.0051 ppm for related substances A, B, C and 0.0040-2.4024 ppm for related substances D, E, F. [6] The correlation coefficients were between 0.995 and 0.999, demonstrating excellent linear response across the specified ranges.

  • Accuracy and Precision: Accuracy was determined by recovery studies using standard addition method at LOQ, 50%, 100%, and 150% levels with nine determinations. [2] [6] The mean recovery values between 92.9% and 103.2% confirmed the accuracy of the method. Precision was evaluated as repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument). The relative standard deviation for repeatability was less than 2.0% for assay and not more than 12.1% for individual degradation products. [5]

Applications in Pharmaceutical Analysis

Stability Testing and Forced Degradation Studies

The developed HPLC methods have been successfully applied to stability testing of this compound in various pharmaceutical dosage forms. Forced degradation studies provide critical information about the intrinsic stability of the drug substance and help validate the stability-indicating nature of the analytical method. [2] [7] When this compound was subjected to acidic degradation conditions (0.1N HCl at 60°C for 30 minutes), significant degradation was observed, generating several degradation products that were well-resolved from the main peak. Similarly, under alkaline conditions (0.1N NaOH at 60°C for 30 minutes), distinct degradation products were formed and adequately separated by the chromatographic method.

Oxidative degradation studies with hydrogen peroxide (3% H₂O₂ at room temperature for 30 minutes) resulted in the formation of oxidative degradants that were effectively resolved from the principal peak. The method also demonstrated its stability-indicating capability by separating degradation products formed under thermal stress conditions (105°C for 24 hours) and photolytic stress (exposure to UV light for 24 hours). The peak purity of this compound in all stressed samples confirmed that there was no co-elution with degradation products, establishing the method's specificity. [2]

Impurity Profiling and Quantification

The application of advanced chromatographic techniques, particularly UPLC-Q-TOF-MS, has enabled comprehensive impurity profiling of this compound. [4] This method facilitates not only the separation and quantification of known impurities but also the identification of unknown degradants through accurate mass measurement. The mass spectrometric detection provides structural information that is invaluable for identifying and characterizing degradation pathways, especially when reference standards for impurities are unavailable.

The method has been successfully applied to monitor six specified related substances (A-F) in this compound drug substance and pharmaceutical formulations. [6] Additionally, three newly identified potential degradant impurities have been detected and separated using the developed methods. [7] The ability to accurately quantify these impurities at the levels specified in regulatory guidelines makes these methods essential tools for quality control in pharmaceutical manufacturing.

The relationship between this compound's properties, analytical challenges, and method requirements can be visualized as follows:

G A This compound Properties B Multiple impurities and degradants A->B D Stability-indicating HPLC methods B->D C Regulatory requirements for quantification C->D E Forced degradation studies D->E F Method validation per ICH guidelines D->F G Quality control and assurance E->G F->G

Figure 2: Relationship Between this compound Properties and Analytical Requirements

Troubleshooting and Technical Notes

  • Peak Tailing Issues: If peak tailing is observed for the this compound peak, check the column performance and consider replacing the column if the tailing factor exceeds 2.0. Alternatively, adjust the mobile phase pH (±0.2 units) or increase the buffer concentration to improve peak shape. [2]

  • Retention Time Shifts: Significant retention time shifts may indicate mobile phase composition errors or column temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature maintenance. For methods using mass spectrometric detection, check the ionization source and clean if necessary. [4]

  • Increased Backpressure: A sudden increase in system pressure may result from particulate matter in the mobile phase or samples. Always filter mobile phases through 0.45 μm membranes and centrifugate or filter sample solutions before injection. [2] [7]

  • Poor Resolution Between Peaks: If resolution between this compound and closely eluting impurities falls below 2.0, adjust the gradient profile by decreasing the organic solvent strength during the critical elution period. Alternatively, consider using a column with different selectivity (C8 vs C18) or smaller particle size. [6] [7]

  • Sensitivity Issues: For detection of low-level impurities near the LOQ, ensure the detection wavelength is set at the maximum absorbance (295 nm) and consider increasing the injection volume if system pressure allows. For UPLC-MS methods, optimize the ionization parameters and consider using a higher concentration sample solution. [4]

Conclusion

The HPLC and UPLC-MS methods detailed in these application notes provide robust, reliable, and reproducible approaches for the quantification of this compound and its related substances in pharmaceutical dosage forms. The validated methods demonstrate excellent specificity, accuracy, precision, and linearity across the specified concentration ranges, fulfilling regulatory requirements for pharmaceutical quality control. [2] [7] [4]

The stability-indicating capability of these methods has been comprehensively demonstrated through forced degradation studies, making them suitable for monitoring drug product stability throughout its shelf life. The advancement from conventional HPLC to UPLC-MS techniques has significantly improved the sensitivity and efficiency of impurity profiling, enabling detection and characterization of trace-level degradants. [4]

These methods provide pharmaceutical scientists with powerful analytical tools for ensuring the quality, safety, and efficacy of this compound-containing drug products throughout development and commercial manufacturing.

References

Comprehensive Analysis of Dipyridamole Stability in Gastrointestinal Fluids: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dipyridamole is a widely used antiplatelet agent with additional applications in cardiac imaging and emerging therapeutic areas. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability, making its oral bioavailability heavily dependent on dissolution behavior in the gastrointestinal tract. The pH-dependent solubility of this compound presents significant challenges for formulation scientists, particularly given the physiological variations in gastrointestinal pH and the impact of acid-reducing medications. This document provides detailed experimental protocols and application notes for evaluating this compound stability and solubility in gastrointestinal fluids, enabling researchers to develop optimized formulations with enhanced bioavailability.

Background and Significance

Physicochemical Properties of this compound

This compound is a weak base with a pKa of 6.4 that exhibits pronounced pH-dependent solubility:

  • Freely soluble in acidic environments (gastric pH)
  • Poorly soluble at neutral and basic pH (intestinal environments) [1] [2]

This solubility profile creates significant challenges for consistent oral bioavailability, as the drug may dissolve in the stomach but precipitate upon entering the higher pH environment of the small intestine [3]. The average absolute oral bioavailability ranges from 11% to 44% (mean: 27 ± 5.5%), demonstrating high inter-individual variability that correlates with gastrointestinal pH variations [1].

Clinical Implications of Variable Bioavailability

The clinical performance of this compound is significantly affected by its biopharmaceutical properties. When administered with acid-reducing agents like famotidine, systemic exposure to this compound from conventional formulations decreases by approximately 53% [4]. This underscores the importance of understanding and controlling this compound's behavior in gastrointestinal fluids to ensure consistent therapeutic efficacy.

Table 1: this compound Solubility Profile Across Physiological pH Range

pH Condition Solubility (μg/mL) Physiological Correlation Formulation Implication
pH 1.2 (Fastric) High solubility Gastric environment under normal acid secretion Optimal region for dissolution
pH 3.3 Moderate solubility Transition zone Precipitation risk begins
pH 6.8 ~5 μg/mL Intestinal environment Significant precipitation risk
pH >7.0 Very low solubility Distal intestinal environment Minimal drug dissolution

Quantitative Solubility Analysis

pH-Solubility Relationship

Experimental studies have quantified this compound's solubility profile across the physiological pH range. The relationship between pH and solubility follows an exponential decay pattern, with solubility declining dramatically as pH increases from gastric to intestinal conditions [1]. This profile directly correlates with the supersaturation and precipitation behavior observed in vivo when this compound transitions from the stomach to the small intestine [3].

Table 2: Experimental Solubility Data for this compound

Study Reference Experimental Model Key Solubility Findings Inter-Subject Variability
[5] Human ileostomy fluids High variability in solubility correlated with buffer capacity and pH Significant inter-subject variability observed
[1] pH-controlled media Exponential decrease in solubility with increasing pH: 5 μg/mL at pH 7.0 Not applicable
[3] GIS dissolution 7-15 fold supersaturation in intestinal compartments at gastric pH 2.0 Precipitation varied from 45.2% to 9.3% based on gastric pH

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination in Biorelevant Media
4.1.1 Purpose

To determine the equilibrium solubility of this compound in biorelevant gastrointestinal media simulating fasted and fed states.

4.1.2 Materials
  • This compound reference standard
  • FaSSGF (Fasted State Simulated Gastric Fluid), pH 1.6
  • FeSSGF (Fed State Simulated Gastric Fluid), pH 5.0
  • FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5
  • FeSSIF (Fed State Simulated Intestinal Fluid), pH 5.8
  • Water bath shaker maintained at 37°C
  • HPLC system with UV detection
4.1.3 Procedure
  • Prepare 10 mL of each medium in duplicate
  • Add excess this compound (approximately 10 mg) to each tube
  • Incubate in water bath shaker at 37°C for 24 hours
  • Withdraw samples at 2, 4, 6, 8, and 24 hours
  • Centrifuge immediately at 13,000 rpm for 5 minutes
  • Filter supernatant through 0.45 μm PVDF membrane
  • Dilute filtrate appropriately and analyze by HPLC
  • Calculate solubility using validated calibration curve
4.1.4 Analytical Conditions
  • HPLC Column: C18, 150 × 4.6 mm, 5 μm
  • Mobile Phase: Acetonitrile: phosphate buffer (pH 3.0) (45:55 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 280 nm
  • Injection Volume: 20 μL
Protocol 2: Dynamic Dissolution Using Gastrointestinal Simulator (GIS)
4.2.1 Purpose

To evaluate this compound dissolution and precipitation behavior under dynamic conditions simulating gastrointestinal transit.

G Start Initialize GIS System Calibrate Calibrate Peristaltic Pumps Start->Calibrate Media Prepare Compartment Media: - Gastric: pH 1.2-6.0 - Duodenal: pH 6.8 - Jejunal: Collection only Calibrate->Media Volume Set Initial Volumes: - Gastric: 200-300 mL - Duodenal: 50 mL - Jejunal: 0 mL Media->Volume Emptying Program Gastric Emptying: First-order or Weibull kinetics Volume->Emptying Sampling Execute Time-Point Sampling: 2, 4, 6, 8, 10, 15, 20, 25, 30, 35, 40, 45, 60 minutes Emptying->Sampling Analysis Sample Analysis: Centrifuge → Dilute → UV/HPLC Sampling->Analysis Data Calculate Supersaturation and Precipitation Profiles Analysis->Data

Diagram 1: GIS Experimental Workflow for this compound Dissolution Testing

4.2.2 GIS Setup and Configuration [2]
  • Gastric Compartment: 200-300 mL initial volume, stirred at 100 rpm
  • Duodenal Compartment: 50 mL initial volume, stirred at 50 rpm
  • Jejunal Compartment: Collection vessel, no stirring
  • Secretory Reservoirs: Gastric (pH 1.2 HCl) and intestinal (pH 6.8 phosphate buffer) at 1 mL/min
  • Temperature: Maintained at 37°C throughout experiment
4.2.3 Gastric Emptying Kinetics

Program peristaltic pumps to simulate different gastric emptying profiles:

  • First-order kinetics: Volume = V₀ · e^(-k·t)
  • Weibull kinetics: Volume = V₀ · e^(-(t/β)^α)

Parameters should be selected to represent physiological fasting conditions, with total gastric emptying times of 60-120 minutes.

4.2.4 Sampling and Analysis
  • Collect samples (1 mL) from all three compartments at specified time points
  • Centrifuge immediately at 10,000 rpm for 2 minutes
  • Dilute supernatant 1:1 with appropriate blank medium
  • Analyze this compound concentration by UV spectrophotometry at 450 nm or HPLC
  • Calculate percentage dissolved and supersaturation ratio over time
Protocol 3: Microenvironmental pH Modification in Matrix Tablets
4.3.1 Purpose

To formulate and evaluate sustained-release matrix tablets containing pH modifiers to maintain this compound solubility throughout gastrointestinal transit.

4.3.2 Formulation Composition
  • Drug: this compound (50-100 mg)
  • Polymer Matrix: HPMC K15M (20% w/w)
  • pH Modifiers: Fumaric acid, citric acid, or tartaric acid (15-20% w/w)
  • Fillers: Avicel PH-101 to 100%
  • Lubricant: Magnesium stearate (1% w/w)
4.3.3 Manufacturing Process
  • Blending: Mix this compound, HPMC, pH modifier, and filler in V-blender for 15 minutes
  • Lubrication: Add magnesium stearate and blend for additional 3 minutes
  • Compression: Use rotary tablet press with 8-10 mm round punches
  • Compression force: Adjusted to achieve tablet hardness of 6-8 kp
4.3.4 In Vitro Release Testing
  • Apparatus: USP Apparatus II (paddle)
  • Media: 500 mL 0.1N HCl (pH 1.2) for 2 hours, then pH 6.8 phosphate buffer
  • Temperature: 37°C ± 0.5°C
  • Rotation Speed: 50 rpm
  • Sampling: 1, 2, 4, 6, 8, 12, and 24 hours
  • Analysis: UV spectrophotometry at 450 nm after filtration

Formulation Strategies to Enhance Stability and Bioavailability

Microenvironmental pH Modification

The incorporation of acidic pH modifiers into sustained-release formulations represents a successful strategy to maintain this compound solubility throughout gastrointestinal transit. Experimental studies have demonstrated that fumaric acid at 20% w/w concentration provides the most effective and sustained pH modulation, resulting in complete drug release over 12 hours compared to less than 40% from unmodified matrices [1]. The mechanism involves creating and maintaining an acidic microclimate within the hydrated polymer matrix, preventing precipitation of the weak base drug as it traverses the higher pH intestinal environment.

Advanced Formulation Technologies

Table 3: Comparison of Formulation Approaches for this compound

Formulation Approach Mechanism of Action Advantages Limitations
Microenvironmental pH Modification [1] Acidic excipients maintain low local pH Sustained release, reduced food effects Potential for rapid leaching of modifiers
Gastroretentive Systems [6] Prolonged gastric retention maximizes dissolution Enhanced bioavailability for weak bases Variable gastric emptying in patients
Nanosuspensions [7] Increased surface area for dissolution Improved saturation solubility, rapid onset Physical stability challenges
Nanoemulsions [8] Lipid solubilization enhances permeability Bypass pH-dependent dissolution, lymphatic uptake Complex manufacturing process
Gastroretentive Formulations

Floating mini-matrix tablets designed for gastroretention have demonstrated successful prolongation of gastric residence time to up to 6 hours in human subjects, with corresponding >90% drug release over 12 hours [6]. This approach leverages this compound's favorable solubility at gastric pH by extending exposure to the dissolution-enhancing acidic environment, effectively overcoming the limitations of conventional immediate-release formulations in hypochlorhydric patients.

Computational Prediction Methods

Molecular Dynamics for Crystal Inhibition Screening

Advanced computational methods enable rational screening of precipitation inhibitors for this compound formulations. Molecular dynamics simulations can predict the efficacy of polymeric inhibitors by quantifying their disruption of π-π interactions between this compound molecules in aqueous environments [7]. Polymers such as Soluplus, Poloxamer 188, and HPMC can be evaluated in silico before experimental validation, significantly reducing development time and resources.

PBPK Modeling for Bioavailability Prediction

Physiologically Based Pharmacokinetic modeling integrates this compound's physicochemical properties with physiological parameters to simulate in vivo performance across different patient populations. These models can predict the impact of gastrointestinal pH variations, gastric emptying patterns, and formulation factors on systemic exposure, supporting formulation development and clinical trial design [7].

G Input Input Parameters: - pKa 6.4 - pH-solubility profile - Permeability - Particle size PBPK PBPK Simulation Input->PBPK Physiology Physiological Conditions: - Gastric pH variability - Gastric emptying kinetics - Intestinal pH gradients - Transit times Physiology->PBPK Formulation Formulation Factors: - pH modifiers - Release mechanisms - Dosage form type Formulation->PBPK Output Predicted Outcomes: - Plasma concentration-time profile - Supersaturation and precipitation - Food and antacid effects - Inter-subject variability PBPK->Output

Diagram 2: PBPK Modeling Approach for Predicting this compound Performance

Conclusion

The stability and solubility of this compound in gastrointestinal fluids present significant challenges that can be overcome through appropriate formulation strategies. The protocols outlined in this document provide comprehensive methodologies for evaluating this compound behavior under physiologically relevant conditions. Experimental evidence demonstrates that microenvironmental pH modification and gastroretentive systems represent the most promising approaches for optimizing this compound bioavailability, particularly in patients with reduced gastric acidity. Integration of advanced in vitro models such as GIS with computational prediction tools enables more efficient development of robust this compound formulations with consistent therapeutic performance across diverse patient populations.

References

managing dipyridamole side effects headache

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Mechanism of Headache

The headache associated with dipyridamole is a direct pharmacological effect, not an allergic reaction. The primary mechanism involves the dilation of large cerebral arteries [1].

This compound induces headache through a multi-step pathway, which can be summarized as follows:

G DP This compound Administration PDE Inhibition of Phosphodiesterase (PDE) DP->PDE ADA Inhibition of Adenosine Deaminase DP->ADA cAMP Increased intracellular cAMP PDE->cAMP Adenosine Increased extracellular Adenosine ADA->Adenosine Vasodilation Cerebral Vasodilation cAMP->Vasodilation Adenosine->Vasodilation Headache Headache Induction Vasodilation->Headache

This vasodilation is time-linked to headache onset [1]. Interestingly, the arterial dilation often outlasts the headache itself, suggesting other factors like initial trigeminovascular activation may be involved [1].

Clinical Evidence for Management Strategies

The main strategy for mitigating this side effect is dose initiation and titration. The table below summarizes key findings from clinical studies.

Study Design Titration Protocol Key Findings & Efficacy
Randomized, double-blind, placebo-controlled [2] Reduced Dose Group: Placebo (days 1-4), then once-daily ASA+MR-DP at bedtime (days 5-14), then twice-daily (days 15-28). Significantly fewer headaches in reduced-dose group vs. regular-dose during days 5-14. Lower dropout rate due to headache [2].
Pilot study; randomized [3] Titration Group: ASA only (morning) and ASA+DP (evening) for 5 days, then standard twice-daily for 9 days. Fewer patients had headaches >2 days (11% vs. 24%). Cumulative headache days were more than twice as high in the standard group [3].
Prospective cohort study [4] Titrated Initiation: ASA-ERDP once daily for 1 week, then twice daily. If headache occurred, dose was reduced and then gradually increased. Tolerance was achieved in 97% of patients (124/128). Only 3.1% discontinued therapy due to headache. History of headache was the only factor predicting initial intolerance [4].

A critical pharmacological characteristic is the rapid development of tolerance. One study found that 72% of healthy volunteers reported headache on the first day of this compound administration, but this figure dropped sharply to 30-40% by the second day and to only 3% by the fourth and fifth days of treatment [5]. This rapid tolerance development is a key point for patient counseling and study design.

Proposed Experimental Protocol for Tolerance Induction

For a clinical trial setting, you can implement a standardized dose-titration protocol to improve tolerability.

G Start Start ASA-ERDP Therapy Step1 Step 1: Initial Dose Once-daily ASA-ERDP (1 week) Start->Step1 Decision1 Headache Tolerable? Step1->Decision1 Step2 Step 2: Full Dose Twice-daily ASA-ERDP (Ongoing) Decision1->Step2 Yes Step1a Step 1a: Manage Intolerance Temporarily reduce dose or use analgesics Decision1->Step1a No Success Outcome: Tolerance Achieved (>95% of patients) Step2->Success Step1a->Step2

Methodology Details:

  • Baseline Assessment: Document patients' history of headache (including migraine) and baseline frequency using a diary [4] [6].
  • Intervention: Initiate treatment with a once-daily dose of Aspirin + Extended-Release this compound (ASA-ERDP) for the first week [4].
  • Dose Escalation: If tolerated, escalate to the standard twice-daily regimen in the second week.
  • Managing Intolerance: If a patient experiences troublesome headaches after the first dose, do not discontinue. Instead, consider a temporary dose reduction or use of simple analgesics (excluding overused medications) to manage symptoms while continuing the regimen, as tolerance will likely develop within several days [5] [4].
  • Monitoring: Use a headache diary to track frequency, intensity (e.g., on a 0-10 scale), and duration throughout the titration phase [7].

Important Considerations for Patient Safety

  • Not Medication Overuse Headache (MOH): this compound-induced headache is a direct side effect, not MOH. MOH is caused by overuse of pain-relieving medications for a pre-existing headache condition [8] [7].
  • Patient Communication: Inform patients that headaches are a common, expected, and transient side effect. Setting this expectation significantly improves adherence and allows patients to report issues without prematurely stopping the medication [5] [4].

The evidence strongly supports that a titrated initiation of this compound, coupled with proactive patient education, is a highly effective strategy for managing initial headaches and ensuring long-term treatment compliance.

References

dipyridamole absorption pH dependency optimization

Author: Smolecule Technical Support Team. Date: February 2026

The Core Problem: pH-Dependent Absorption

Dipyridamole is a weak base (pKa ~6.4), which results in high solubility in acidic environments but very low solubility at neutral or basic pH [1] [2]. This leads to a significant risk of precipitation when the drug transitions from the stomach to the higher pH of the intestine, impairing absorption and bioavailability [1].

The diagrams below illustrate this pathway and the strategies to overcome it.

G Weak Base (pKa 6.4) Weak Base (pKa 6.4) High Solubility in Stomach (pH 1.2-3) High Solubility in Stomach (pH 1.2-3) Weak Base (pKa 6.4)->High Solubility in Stomach (pH 1.2-3) Gastric Emptying Gastric Emptying High Solubility in Stomach (pH 1.2-3)->Gastric Emptying Intestinal Environment (pH ~6.8) Intestinal Environment (pH ~6.8) Gastric Emptying->Intestinal Environment (pH ~6.8) Precipitation & Low Absorption Precipitation & Low Absorption Intestinal Environment (pH ~6.8)->Precipitation & Low Absorption Low Solubility Low Solubility Intestinal Environment (pH ~6.8)->Low Solubility Compromised Bioavailability Compromised Bioavailability Precipitation & Low Absorption->Compromised Bioavailability

Diagram 1: pH-Dependent Absorption Pathway of this compound

Formulation Optimization Strategies

To ensure consistent absorption, strategies focus on maintaining a local acidic microclimate or controlling drug release.

G Optimization Goal Optimization Goal Strategy 1: Micro-environmental pH Modifiers Strategy 1: Micro-environmental pH Modifiers Optimization Goal->Strategy 1: Micro-environmental pH Modifiers Strategy 2: Advanced Formulation Design Strategy 2: Advanced Formulation Design Optimization Goal->Strategy 2: Advanced Formulation Design Incorporation of Organic Acids (e.g., Fumaric Acid) Incorporation of Organic Acids (e.g., Fumaric Acid) Strategy 1: Micro-environmental pH Modifiers->Incorporation of Organic Acids (e.g., Fumaric Acid) Buffered Extended-Release Core (e.g., with Tartaric Acid) Buffered Extended-Release Core (e.g., with Tartaric Acid) Strategy 2: Advanced Formulation Design->Buffered Extended-Release Core (e.g., with Tartaric Acid) Maintains local acidic pH within matrix Maintains local acidic pH within matrix Incorporation of Organic Acids (e.g., Fumaric Acid)->Maintains local acidic pH within matrix Prevents precipitation & sustains release Prevents precipitation & sustains release Maintains local acidic pH within matrix->Prevents precipitation & sustains release Creates acidic microenvironment in intestine Creates acidic microenvironment in intestine Buffered Extended-Release Core (e.g., with Tartaric Acid)->Creates acidic microenvironment in intestine Facilitates prolonged absorption Facilitates prolonged absorption Creates acidic microenvironment in intestine->Facilitates prolonged absorption

Diagram 2: Formulation Optimization Strategies

Strategy Mechanism Key Components/Examples Effect on Release/Absorption
Micro-environmental pH Modifiers [2] Incorporates acidic excipients into the matrix to create a local acidic environment around the drug. Fumaric acid, Citric acid, Succinic acid (20% w/w Fumaric acid with HPMC K15M shown effective). Promotes pH-independent sustained release; prevents precipitation in intestinal pH.
Buffered Extended-Release Formulations [3] An extended-release core includes an acid (e.g., tartaric acid) to provide an acidic microclimate in the intestine. Tartaric acid core, film coating. Ensures continued dissolution and absorption in the intestine, mitigating the impact of high gastric pH.
Lipid-Based Nanosystems [4] Nanoemulsions enhance solubility and permeability, bypassing pH-dependent dissolution. Oleic acid (oil), Tween 80 (surfactant), Ethanol (co-surfactant). Improves drug penetration (e.g., topical for psoriasis); potential for enhanced oral bioavailability.

Experimental Models & Methodologies

Different experimental models are used to study and predict the in vivo performance of this compound formulations.

Model Type Core Principle Key Parameters Measured Application for this compound
Gastrointestinal Simulator (GIS) [1] Dynamic, multi-compartmental system simulating stomach, duodenum, and jejunum with controlled fluid transfer and pH. Real-time drug concentration in each compartment; impact of gastric emptying kinetics (First-order, Weibull) on dissolution. Evaluates how gastric emptying patterns affect dissolution and potential precipitation.
pH-Modulated Caco-2 Model [5] Cell-based permeability model where the pH of the apical (donor) compartment is controlled to mimic various gastric conditions. Apparent permeability (Papp); drug transport across the monolayer. Predicts pH-dependent absorption changes under normal, low, or elevated gastric acidity.
Canine Pharmacokinetic Model [6] Uses beagle dogs with drug-induced modulation of gastric pH (e.g., Famotidine to increase pH, Pentagastrin to decrease it). Pharmacokinetic parameters: AUC, Cmax, Tmax. Screens formulations for their ability to overcome pH-dependent absorption; correlates in vitro dissolution with in vivo exposure.
Detailed GIS Experimental Workflow

The diagram and steps below detail the GIS protocol based on the research.

G Assemble & Calibrate GIS Assemble & Calibrate GIS Initialize Compartment Volumes & pH Initialize Compartment Volumes & pH Assemble & Calibrate GIS->Initialize Compartment Volumes & pH Introduce Dosage Form (Gastric) Introduce Dosage Form (Gastric) Initialize Compartment Volumes & pH->Introduce Dosage Form (Gastric) Gastric: pH 1.2, 200-300 mL Gastric: pH 1.2, 200-300 mL Initialize Compartment Volumes & pH->Gastric: pH 1.2, 200-300 mL Duodenal: pH 6.8, 50 mL Duodenal: pH 6.8, 50 mL Initialize Compartment Volumes & pH->Duodenal: pH 6.8, 50 mL Run Experiment with Dynamic Pumping (40 min) Run Experiment with Dynamic Pumping (40 min) Introduce Dosage Form (Gastric)->Run Experiment with Dynamic Pumping (40 min) Sample at 13 Time Points Sample at 13 Time Points Run Experiment with Dynamic Pumping (40 min)->Sample at 13 Time Points Gastric Emptying (Programmable Pump) Gastric Emptying (Programmable Pump) Run Experiment with Dynamic Pumping (40 min)->Gastric Emptying (Programmable Pump) Secretions (1 mL/min from Reservoirs) Secretions (1 mL/min from Reservoirs) Run Experiment with Dynamic Pumping (40 min)->Secretions (1 mL/min from Reservoirs) Centrifuge Samples & Analyze (UV Spectrophotometry) Centrifuge Samples & Analyze (UV Spectrophotometry) Sample at 13 Time Points->Centrifuge Samples & Analyze (UV Spectrophotometry) Process Data (Dissolution Profiles) Process Data (Dissolution Profiles) Centrifuge Samples & Analyze (UV Spectrophotometry)->Process Data (Dissolution Profiles)

Diagram 3: GIS Experimental Workflow for Dissolution Testing

  • System Setup & Calibration [1]

    • Assemble the three-compartment system (stomach, duodenum, jejunum) with secretion reservoirs.
    • Connect compartments via peristaltic pumps and calibrate all pump flow rates.
    • Place pH electrodes in gastric and duodenal compartments. Set gastric stirring to 100 rpm and duodenal to 50 rpm.
  • Initialize Compartments [1]

    • Gastric Compartment: Fill with a specified initial volume (200-300 mL) of pH 1.2 hydrochloric buffer.
    • Duodenal Compartment: Fill with 50 mL of pH 6.8 phosphate buffer.
    • Jejunal Compartment: Leave empty at the start.
    • Reservoirs: Fill with pH 1.2 acid (gastric) and pH 6.8 phosphate buffer (intestinal).
  • Run Experiment & Sampling [1]

    • Introduce the this compound dosage form (e.g., tablet) into the gastric compartment to start the experiment.
    • Run peristaltic pumps for 40 minutes to simulate active gastric emptying and secretions.
    • Collect samples (e.g., 2 mL) from all three compartments at pre-defined time points (2, 4, 6, 8, 10, 15, 20, 25, 30, 35, 40, 45, and 60 minutes).
    • The final samples are taken after pump activation has stopped.
  • Sample Analysis [1]

    • Centrifuge collected samples at 10,000 rpm for 2 minutes.
    • Dilute the supernatant 1:1 with the appropriate drug-free medium.
    • Determine this compound concentration using UV spectrophotometry at a wavelength of 450 nm.

Frequently Asked Questions (FAQs)

Q1: Why does this compound absorption decrease in elderly patients or those taking antacids? This is primarily due to elevated gastric pH (a condition often referred to as hypochlorhydria or achlorhydria) [3] [7]. This compound requires an acidic environment to dissolve. When stomach pH is high, the drug doesn't dissolve properly before emptying into the intestine, leading to significantly reduced and more variable absorption [7] [6].

Q2: How do I test my formulation against pH variability? The pH-modulated canine model is a robust in vivo method. It involves:

  • Control Group: No pre-treatment.
  • High pH Group: Pre-treat with an H2 receptor antagonist like famotidine to elevate gastric pH.
  • Low pH Group: Pre-treat with pentagastrin to ensure low gastric pH. Measure and compare the pharmacokinetic parameters (AUC, Cmax) between the groups. A well-optimized formulation will show minimal difference in exposure between the high and low pH conditions [6].

Q3: What is the most critical factor when developing a sustained-release matrix for this compound? Beyond the standard polymer selection (e.g., HPMC grade), the incorporation of a micro-environmental pH modifier is critical [2]. Without it, the sustained-release drug will be exposed to intestinal pH for a prolonged period, leading to precipitation within the matrix and failed release. The pH modifier must be selected and dosed to last the entire release period.

Q4: Our in vitro dissolution looks good, but in vivo performance is poor. What could be wrong? This is a classic issue with pH-dependent drugs. Your dissolution test was likely performed in a conventional, single-vessel apparatus with constant, low pH. To be predictive, use a biopredictive dissolution method like the GIS or a two-stage model (e.g., 2 hours at pH 1.2, then transfer to pH 6.8) that mimics the transition from stomach to intestine. This can reveal precipitation not seen in simple tests [1] [5].

References

Troubleshooting Guide: Dipyridamole Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Factor Mechanism & Impact Experimental Strategies & Solutions
Gastric Emptying Faster emptying reduces gastric dissolution time, creating higher supersaturation in intestine and increasing precipitation risk [1]. Use dynamic models (Transfer, GIS) to simulate different emptying rates [2] [3]. Consider Weibull kinetics for more physiologically accurate profiles [2].
Supersaturation Primary driver. As solution moves from stomach (pH ~1.2-2) to intestine (pH ~6.8), drug solubility plummets, creating a supersaturated state that is inherently unstable [2] [4]. Use biorelevant media (FaSSGF, FaSSIF). For a 200 mg dose, use concentrated intestinal media (e.g., 1.5x or 2x FaSSIF) to increase solubilizing capacity [5].
Dose & Volume Higher drug dose in standard media volume leads to higher supersaturation. Low intestinal fluid volume cannot adequately dissolve the dose [5] [1]. Increase dose to clinically relevant levels (e.g., 200 mg) in predictive tests. Ensure sufficient volume in intestinal compartment (e.g., 500-750 mL total) [5].
Formulation Standard immediate-release (IR) formulations offer no protection against precipitation in the gut [5]. Investigate Lipid-Based Formulations (LBDDS) or Polymeric Precipitation Inhibitors (PPIs like HPMC, PVP) to stabilize the drug and delay precipitation [4].

Standardized Experimental Protocol

For a standardized, two-stage, biorelevant dissolution test for a 200 mg dose of dipyridamole, you can follow this protocol, which is aligned with the efforts of the PQRI working group [5].

The workflow below outlines the key stages of this dynamic dissolution test.

G cluster_stage1 Stage 1: Gastric Phase (0-30 min) cluster_stage2 Stage 2: Intestinal Phase (30-120 min) Start Start Experiment GastricMedium Gastric Medium: FaSSGF or 0.01N HCl pH 1.6 - 2.0 Start->GastricMedium GastricVolume Volume: 250 mL GastricAgitation Agitation: 75 rpm AddTablets Add 4x 50 mg IR Tablets AddIntestinal Add Intestinal Medium (without disrupting vessel) AddTablets->AddIntestinal  At 30 min IntestinalMedium Intestinal Medium: 1.5x or 2x FaSSIF pH 6.8 - 7.5 FinalVolume Total Volume: 500 - 750 mL FinalAgitation Agitation: 75 rpm Sample Sample & Analyze (Total & Dissolved Conc.)

Key Protocol Details:

  • Gastric Phase: Begins with 250 mL of fasted-state simulated gastric fluid (FaSSGF) or 0.01 N HCl at pH 1.6-2.0 [5].
  • Intestinal Transition: After 30 minutes, a volume of concentrated fasted-state simulated intestinal fluid (e.g., 1.5x or 2x FaSSIF) is added to achieve a total volume of 500-750 mL and a final pH of 6.5-6.8 [5]. The agitation is maintained at 75 rpm.
  • Data Collection: Sample at regular intervals and always measure both total and dissolved drug concentration. A difference between the two is a direct indicator of precipitation [3].

Integrating In Vitro & In Silico Models

To significantly enhance the predictiveness of your experiments, consider coupling them with computational modeling:

  • In Silico Modeling: The precipitation kinetics (rate and extent) obtained from in vitro transfer models can be integrated into PBBM/PBPK software like GastroPlus or STELLA [1] [3].
  • Virtual Bioequivalence: This combined approach allows you to simulate human plasma concentration-time profiles and predict whether a formulation change would lead to bioequivalence (BE) or non-bioequivalence (non-BE) with the clinical data, saving immense time and resources [5].

References

Dipyridamole: Core Pharmacology & Interaction Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Understanding dipyridamole's mechanisms is crucial for predicting and managing its interactions in experimental systems.

  • Primary Mechanisms: this compound is a phosphodiesterase (PDE) inhibitor and also blocks the uptake and metabolism of adenosine [1] [2].

    • PDE Inhibition: This leads to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [2]. Elevated levels of these secondary messengers reversibly inhibit platelet aggregation [1] [2].
    • Adenosine Mediation: By increasing extracellular adenosine, this compound promotes vasodilation, particularly in the coronary arteries [3]. This is the basis for its use in pharmacological stress testing.
  • Key Experimental Consideration: The vasodilatory effect is competitively inhibited by methylxanthines (e.g., caffeine, theophylline) [1] [3]. For experiments involving this compound-induced vasodilation, it is critical to control for xanthine exposure in cell culture media or animal models to avoid false negative results [3].

The diagram below summarizes these primary mechanisms and the basis for key interactions.

G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_Uptake Adenosine Reuptake This compound->Adenosine_Uptake Inhibits cAMP cAMP / cGMP ↑ PDE->cAMP Prevents degradation of Antiplatelet_Effect Inhibits Platelet Aggregation cAMP->Antiplatelet_Effect Extracellular_Adenosine Extracellular Adenosine ↑ Adenosine_Uptake->Extracellular_Adenosine Adenosine_Receptors Adenosine Receptors (A₂A) Extracellular_Adenosine->Adenosine_Receptors Vasodilation Coronary Vasodilation Methylxanthines Methylxanthines (e.g., Caffeine) Methylxanthines->Adenosine_Receptors Antagonizes Adenosine_Receptors->Vasodilation

Clinically Significant Drug Interaction Overview

The following table summarizes major drug interaction categories, which are essential for safety planning in translational research or when considering repurposing this compound.

Interaction Category Example Drugs Mechanism / Rationale Management / Recommendation
Anticoagulants & Antiplatelets Warfarin, Heparin, Apixaban, Clopidogrel, Aspirin [4] [5] Pharmacodynamic Synergy: Increased risk of bleeding/h hemorrhage [5]. Avoid combination or monitor for bleeding closely. Aspirin-dipyridamole combo is approved but bleeding risk remains [4].
Adenosine & Regadenoson Adenosine, Regadenoson [5] [3] Pharmacodynamic: this compound increases adenosine levels & effects; can profoundly potentiate cardiovascular effects [5] [3]. Contraindicated or use with extreme caution. Avoid this compound for 2 days prior to regadenoson test [5].
Xanthines & PDE Inhibitors Caffeine, Theophylline, Riociguat [1] [5] Pharmacodynamic Antagonism: Blocks vasodilatory effect. Additive vasodilation with riociguat can cause hypotension [1] [5]. Contraindicated. For diagnostic tests, withhold for 12+ hours prior [3].
P-glycoprotein/BCRP Inhibitors Verapamil, Cyclosporine, Nelfinavir [6] [5] Pharmacokinetic: May increase absorption and bioavailability of this compound, which is a P-gp/BCRP substrate [5]. Monitor for increased this compound effects.

Experimental Protocols & Research Applications

Beyond its clinical uses, this compound has emerging research applications that leverage its mechanism of action.

1. Protocol: Potentiating Statin-Induced Cancer Cell Death This protocol is based on research showing this compound blocks a restorative feedback loop in the mevalonate pathway, synergizing with statins [6].

  • Objective: To investigate the synergistic anti-cancer effect of this compound and statins (e.g., Fluvastatin) in breast cancer cell lines.
  • Materials: Triple-negative breast cancer (TNBC) cell lines, this compound, fluvastatin, cell viability assay kits, reagents for Western blot (for SREBP2 analysis).
  • Methodology:
    • Cell Seeding: Plate cells in standard culture conditions.
    • Drug Treatment:
      • Treat cells with a range of statin concentrations alone.
      • Treat with a combination of statin and a fixed, sub-lethal concentration of this compound.
    • Incubation: Incubate for 48-72 hours.
    • Viability Assay: Perform a cell viability assay to determine the % of cell death in each group.
    • Mechanistic Validation (Optional): Analyze the activation of the SREBP2 transcription factor and expression of mevalonate pathway genes via Western blot to confirm the blockade of feedback.
  • Expected Outcome: The combination should show significant synergy, reducing cell viability at lower statin concentrations than either agent alone [6].

2. Protocol: Attenuating Fibrosis-Related Collagen Gene Expression this compound can inhibit TGF-β-induced collagen synthesis, suggesting utility in fibrosis research [7].

  • Objective: To assess the effect of this compound on TGF-β-induced collagen gene expression in human peritoneal mesothelial cells.
  • Materials: Primary human peritoneal mesothelial cells, recombinant TGF-β, this compound, Northern blot or qPCR reagents for collagen α1(I) mRNA.
  • Methodology:
    • Cell Pre-treatment: Pre-treat cells with varying doses of this compound.
    • Pathway Activation: Stimulate cells with TGF-β.
    • Incubation: Incubate for 24 hours.
    • Gene Expression Analysis: Quantify collagen α1(I) mRNA expression using Northern blot or qPCR.
    • Pathway Analysis (Optional): Use Western blot to confirm that this compound suppresses ERK1/2 activation by TGF-β without affecting Smad2 activation [7].
  • Expected Outcome: this compound should inhibit TGF-β-induced collagen gene expression in a dose-dependent manner [7].

Frequently Asked Questions (FAQs) for Researchers

Q1: How should we control for xanthine interference in animal studies involving this compound? A: Standardize animal diets by using xanthine-free chow. Control water intake by providing only purified water, as regular tap water or bedding materials may contain variable contaminants. For cell culture, thoroughly screen media components and sera for xanthines [3].

Q2: Are there any known pharmacokinetic interactions that could affect experimental drug levels? A: Yes. This compound is highly protein-bound (~99%) and a substrate for P-glycoprotein and BCRP transporters [1] [5]. In vivo, it could potentially displace or be displaced by other highly protein-bound drugs. Its metabolism is hepatic, but it does not appear to be a major substrate for CYP450 enzymes [2].

Q3: What is the evidence for using this compound in peri-implantitis research? A: A 2025 study in a rat model showed that this compound treatment attenuated bone loss and reduced the expression of pro-inflammatory cytokines by suppressing macrophage M1 polarization [8]. This suggests a potential application in researching inflammatory bone-loss conditions.

References

Core Challenges in Dipyridamole Formulation

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, the primary hurdles in developing dipyridamole formulations stem from its inherent physicochemical properties. The table below summarizes these core challenges and the rationales behind them.

Challenge Underlying Cause & Rationale
Poor Aqueous Solubility This compound is a weak base (pKa ~6.4) with pH-dependent solubility; it is practically insoluble in water and intestinal fluid, leading to low and variable oral bioavailability (average ~27%) [1] [2].
Suboptimal Dosing Frequency The combination product (aspirin + extended-release this compound) requires twice-daily (BID) dosing. Large-scale database analyses show adherence for once-daily (QD) regimens is 13.6% higher than for BID regimens in chronic-use cardiovascular medications [3].
pH-Dependent Absorption Gastric pH increases (due to aging, food, or medications like PPIs) dramatically compromise the dissolution and absorption of this weakly basic drug, leading to divergent clinical trial results and variable efficacy [1] [2].

Formulation Strategies & Experimental Insights

Here are some advanced formulation strategies being explored to overcome these challenges, which can form the basis of your experimental troubleshooting.

  • Strategy 1: Nanonization for Solubility & Bioavailability Enhancement

    • Objective: Improve dissolution rate and oral bioavailability of poorly soluble this compound [4].
    • Experimental Approach: Develop a dry nanosuspension. This involves reducing the drug to nanoscale particles and stabilizing them with polymers to prevent crystal growth and aggregation [4].
    • Key Technique: Use Molecular Dynamics (MD) Simulations to screen and predict the effectiveness of various polymers (e.g., HPMC, Poloxamer 188) as crystal inhibitors. This in silico method saves significant time and resources by simulating molecular interactions before lab work [4].
    • Validation: Characterize the optimal formulation for particle size, PDI, and zeta potential. A study reported a successful formula with a particle size of ~167 nm, PDI of 0.195, and significantly enhanced dissolution and bioavailability in cell and animal studies [4].
  • Strategy 2: Microenvironmental pH Modulation for Sustained Release

    • Objective: Design a sustained-release matrix tablet that ensures consistent drug release regardless of gastrointestinal pH shifts [1].
    • Experimental Approach: Incorporate acidic pH modifiers (e.g., fumaric acid, citric acid) into a hydrophilic polymer matrix (e.g., HPMC K15M). The dissolved modifiers create a localized acidic microenvironment within the matrix, maintaining drug solubility and enabling controlled release as the tablet transits the higher-pH intestine [1].
    • Key Technique: Conduct pH-dependent solubility studies and in-vitro dissolution testing in media mimicking different GI tract pH levels (e.g., pH 1.2 to 6.8) to select the optimal pH modifier and concentration [1].
    • Validation: A successful formulation using 20% fumaric acid and 20% HPMC K15M provided a sustained and pH-independent release profile for this compound [1].
  • Strategy 3: Topical Delivery via Nanoemulgel

    • Objective: Develop a topical formulation for potential new indications like psoriasis, leveraging this compound's anti-inflammatory and antioxidant properties [5].
    • Experimental Approach: Create a nanoemulgel. First, a nanoemulsion (NE) is formulated using a high-pressure homogenizer or other methods. The selected NE is then incorporated into a gel base using a gelling agent like xanthan gum [5].
    • Key Technique: Perform solubility studies in various oils, surfactants, and co-surfactants to identify components that maximize drug loading. One study found oleic acid optimal for this compound solubility [5].
    • Validation: Characterize the nanoemulgel for globule size, PDI, zeta potential, and conduct in-vitro skin permeation studies using a Franz diffusion cell. A reported optimized formula had a particle size of ~173 nm and a PDI of 0.121, indicating good stability and homogeneity [5].

Integrated Development Workflow

The following diagram illustrates a modern, integrated workflow for formulation development, combining the strategies mentioned above with computational and modeling tools.

G cluster_strat Formulation Strategies Start Start: Poor Solubility & Bioavailability MD Molecular Dynamics (MD) Simulations Start->MD PBPK PBPK Modeling (In vivo Prediction) Start->PBPK Guides Formulation Formulation Strategies MD->Formulation Eval In-Vivo Evaluation & Validation PBPK->Eval Predicts Nano Nanosuspension Formulation->Nano SR Sustained Release with pH Modifiers Formulation->SR Topical Topical Nanoemulgel Formulation->Topical Char Characterization & In-Vitro Testing Nano->Char SR->Char Topical->Char Char->Eval

This workflow highlights the role of integrated modeling and experiments in modern drug development [4].

Suggested FAQs for a Technical Support Center

Here are some potential FAQs that directly address common researcher inquiries.

Q: Our in-vivo results for a sustained-release this compound tablet are highly variable. What could be the cause? A: The most likely cause is the drug's pH-dependent solubility. In patients with elevated gastric pH (due to age, diet, or concomitant medications), dissolution is severely limited. Consider reformulating your matrix with a microenvironmental pH modifier like fumaric acid to ensure consistent dissolution and release in the intestine [1] [2].

Q: We are developing a pediatric formulation. How can we improve compliance and efficacy? A: Focus on overcoming swallowing difficulties and low bioavailability. A dry nanosuspension that can be reconstituted is an excellent approach. It enhances solubility, allows for consistent dosing, and is easier for children to take than a pill. Using a PBPK (Physiologically Based Pharmacokinetic) model can help predict the right pediatric dose based on your formulation's performance data [4].

Q: Headaches are a common adverse effect in our clinical trial, leading to drop-outs. How can we manage this? A: Inform participants that headaches are a known, mechanism-based effect (linked to vasodilation and peak plasma concentrations) but that they are typically transient [6]. Clinical data shows incidence drops sharply after the first few days as tolerance develops. Preparing subjects for this can significantly improve adherence and reduce early withdrawals [6].

References

dipyridamole protocol coronary steal phenomenon

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting Guide

Here are answers to common technical questions about the dipyridamole protocol and the coronary steal phenomenon.

Question Answer & Troubleshooting Tip
What is the primary mechanism behind this compound-induced coronary steal? This compound inhibits phosphodiesterase and adenosine deaminase, increasing cAMP/cGMP and adenosine [1]. This dilates arterioles in healthy vessels. In diseased anatomy, blood is "stolen" from stenotic areas, reducing collateral flow to ischemic tissue [2] [3].
The stress test shows no flow redistribution. What could be wrong? Verify patient anatomy. Coronary steal requires a specific condition: a collateral-dependent myocardial region supplied by a donor artery with a proximal stenosis [3] [4]. Without this, steal may not occur. Confirm stenosis severity in the donor vessel.
A patient experienced severe chest pain during the protocol. What actions should be taken? This may indicate a positive test. Have aminophylline ready (as an adenosine receptor antagonist) to reverse this compound's effects [1]. Always ensure the test is conducted in a setting with full resuscitation capabilities.
How can I confirm that observed ischemia is due to coronary steal? Use myocardial perfusion imaging (e.g., Thallium scan or contrast echocardiography) alongside the ECG. The hallmark is a visible reduction in perfusion to the collateral-dependent region during vasodilation compared to rest [1] [2].

Experimental Protocol for Inducing Coronary Steal

This methodology is adapted from foundational experimental work for research purposes [3].

Objective: To experimentally reproduce the conditions for vasodilator-induced coronary steal. Key Principle: Create a scenario with a compromised vascular bed reliant on collateral flow from a donor artery that itself has a proximal stenosis.

Materials:

  • Animal model (e.g., anesthetized canine).
  • Surgical equipment for ligation of coronary arteries.
  • Radioactive microspheres for precise regional blood flow measurement.
  • This compound for intravenous injection (1-1.5 mg/kg) [3].
  • Hemodynamic monitoring equipment (to maintain constant heart rate and blood pressure).

Workflow: The following diagram illustrates the critical steps and logical flow for establishing the experimental model of coronary steal.

G Start Start: Establish Animal Model A Ligate distal LAD artery (Creates primary ischemic region) Start->A B Place stenoses on proximal LAD and LCx arteries (Critical for steal conditions) A->B C Administer this compound IV (1.0 - 1.5 mg/kg) B->C D Measure Flows with Radioactive Microspheres C->D E Analyze Flow Distribution D->E F Result: Coronary Steal Confirmed E->F

Quantitative Data from Experimental Studies

The table below summarizes key quantitative findings from the seminal experiment that established the conditions for coronary steal [3].

Table: Hemodynamic and Flow Changes Following this compound Administration in an Experimental Model

Parameter Control Conditions Post-Dipyridamole (1-1.5 mg/kg) P-value & Significance
Flow in Ischemic Region (ml/min/g) 0.19 0.14 P = 0.05 (Significant decrease)
Flow in Non-ischemic Region (ml/min/g) Baseline ~4x Increase
ΣST Segment Elevation (mV) 30.9 44.7 P < 0.01 (Significant increase in ischemia)

Visualizing the Pathophysiology of Coronary Steal

The core mechanism of coronary steal involves a pathological redistribution of blood flow during maximal vasodilation. The following diagram illustrates the hemodynamic principles in both normal and diseased states.

G cluster_normal Normal Physiology (Resting State) cluster_steal This compound-Induced Coronary Steal A1 Aortic Pressure ~90 mmHg B1 Healthy Coronary Artery A1->B1 A2 Aortic Pressure ~90 mmHg B2 Diseased Donor Artery with Proximal Stenosis A2->B2 C1 Arteriole Normal Tone B1->C1 D1 Myocardial Perfusion Adequate C1->D1 D2 Pressure Drop Distal to Stenosis (e.g., ~40 mmHg) B2->D2 Large Pressure Loss C2 Arteriole Maximally Dilated D2->C2 E2 Collateral-Dependent Ischemic Region D2->E2 Low Driving Pressure F2 Myocardial Perfusion REDUCED E2->F2

  • Panel A (Normal): Under resting conditions, perfusion pressure is maintained.
  • Panel B (Steal): this compound dilates the arteriole in the donor bed. The proximal stenosis causes a significant pressure drop downstream. This reduces the driving pressure for collateral flow to the ischemic region, "stealing" the perfusion and worsening ischemia [3] [4].

Key Insights for Researchers

To summarize the critical takeaways:

  • Phenomenon is Model-Dependent: Successfully inducing coronary steal in research requires meticulously replicating the specific anatomic and hemodynamic conditions outlined above [3] [4].
  • A "Misnomer" with Precision: The term "steal" is somewhat metaphorical. The hemodynamic reality is not reverse flow, but a reduction in collateral driving pressure due to vasodilation in a compromised network [4].
  • From Diagnostic to Therapeutic: While a therapeutic failure for treating ischemia, the deliberate induction of coronary steal with this compound remains a cornerstone of pharmacological stress testing for diagnosing coronary artery disease [1] [2].

References

Frequently Asked Questions: Dipyridamole Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to specific issues you might encounter during analytical method development and validation for dipyridamole.

Question Common Challenges & Solutions

| How to achieve baseline separation from impurities? | Challenge: Co-elution of this compound with its process-related impurities or degradation products [1]. Solutions:Optimize Mobile Phase pH: Test buffers at different pH levels (e.g., pH 4.7 [1] and 7.0 [2]) to alter selectivity. • Adjust Organic Modifier: Use acetonitrile over methanol for better peak shape [3]. • Utilize Gradient Elution: Effective for resolving multiple impurities; a 30-minute runtime can separate six related substances [3]. | | How to improve detection sensitivity for trace analysis? | Challenge: Achieving low detection limits for cleaning validation or impurity quantification [2]. Solutions:Advanced Instrumentation: UPLC with mass spectrometry (UPLC-Q-TOF-MS) offers lower quantitation limits [3]. • Fluorescence Detection (FLD): HPLC-DAD/FLD setups can provide enhanced sensitivity for specific applications [4]. | | How to ensure method stability-indicating capability? | Challenge: Demonstrating that the method can accurately quantify the drug and its degradation products [1]. Solutions:Perform Forced Degradation Studies: Stress the sample under acidic, basic, oxidative, thermal, and photolytic conditions [1] [5]. A validated stability-indicating method shows no interference from degradation products [5]. | | How to validate method precision and accuracy for swab samples? | Challenge: Recovering this compound efficiently from manufacturing equipment surfaces with high precision [2]. Solutions:Optimize Swab Solvent: Use a solvent like methanol to ensure the drug's solubility [2]. • Demonstrate Recovery: Spiking known concentrations onto the surface (e.g., stainless steel plates) should yield recoveries of 99% to 100% [2]. Method precision RSD should be ≤ 8.6% even at the LOQ level [2]. | | How to manage this compound's instability during analysis? | Challenge: this compound or co-formulated drugs like aspirin may degrade during the analytical process [4]. Solutions:Control Temperature: Use a column oven (e.g., 35-45°C) for retention time stability [2] [1]. • Use Acidified Mobile Phase: Add 0.1-0.2% formic acid to improve peak shape and compound stability [4] [6]. • Monitor Degradation: In formulations with aspirin, also track salicylic acid formation [4]. |

Detailed Experimental Protocols

For reliable results, you can adapt these successfully validated methods to your laboratory context.

Stability-Indicating RP-HPLC Method for Impurities

This method is designed for the quantitative determination of this compound and its related impurities in pharmaceutical dosage forms [1].

  • Chromatographic Conditions:

    • Column: YMC pack C8 (150 mm × 4.6 mm, 3.0 μm) [1].
    • Mobile Phase: A) 10 mM Phosphate Buffer (pH 4.7), B) Mixture of Buffer:Acetonitrile:Methanol (30:40:30 v/v) [1].
    • Elution: Isocratic [1].
    • Flow Rate: 1.0 mL/min [1].
    • Detection: UV at 295 nm [1].
    • Column Temperature: 35°C [1].
    • Injection Volume: 10 μL [1].
  • Validation Highlights:

    • Specificity: Achieved by resolving impurities from the main peak in forced degradation studies [1].
    • Linearity: Verified from the LOQ to 150% of the specification level (r² between 0.995-0.999) [1].
    • Accuracy: Recovery for impurities ranged from 92.9% to 103.2% [1].
HPLC Method for Cleaning Validation in Swab Samples

This method quantifies trace residues of this compound on manufacturing equipment surfaces [2].

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (150 × 4.6 mm, 5 μm) [2].
    • Mobile Phase: Phosphate Buffer (pH 7.0):Methanol (30:70 v/v) [2].
    • Flow Rate: 1.5 mL/min [2].
    • Detection: UV at 295 nm [2].
    • Column Temperature: 45°C [2].
    • Injection Volume: 5 μL [2].
  • Sample Preparation (Swab Extraction):

    • Wet a swab (e.g., polyester) with methanol (swabbing solvent) [2].
    • Wipe a defined surface area (e.g., 25 cm²) thoroughly [2].
    • Place the swab in a test tube with 10 mL of methanol [2].
    • Sonicate the tube for 10 minutes to extract the residue [2].
    • Filter the solution through a 0.45 μm membrane filter before injection [2].
  • Validation Highlights:

    • LOQ: 0.124 μg/mL [2].
    • Precision: RSD ≤ 8.6% at LOQ level and 0.2% for method precision [2].
    • Accuracy (Recovery): 99% - 100% [2].

Method Summaries & Validation Data

The table below summarizes key parameters from validated methods for easy comparison.

Method Parameter Stability-Indicating HPLC [1] Cleaning Validation HPLC [2] UPLC-Q-TOF-MS for Impurities [3]
Column YMC pack C8, 150 mm Hypersil BDS C18, 150 mm HSS T3 C18, 100 mm
Mobile Phase Phosphate Buffer (pH 4.7) : ACN : MeOH Phosphate Buffer (pH 7.0) : Methanol (30:70) 1% Acetic acid (A) / Acetonitrile (B), Gradient
Flow Rate (mL/min) 1.0 1.5 0.6
Detection UV, 295 nm UV, 295 nm MS & DAD, 200-400 nm
Linearity (r²) 0.995 - 0.999 0.997 Not Specified
LOQ Not Specified (for impurities) 0.124 μg/mL LLOQ in ng/mL range
Accuracy (% Recovery) 92.9 - 103.2% ~99 - 100% Established at 25%, 50%, 75% ULOQ

Workflow for Systematic Method Troubleshooting

When facing an issue, following a structured approach can help identify and resolve the problem efficiently. The diagram below outlines this process.

Start Start: Method Issue Specificity Specificity Problem? (Co-elution, interference) Start->Specificity Sensitivity Sensitivity Problem? (Poor LOD/LOQ) Start->Sensitivity Precision Precision/Accuracy Problem? (High %RSD, Poor Recovery) Start->Precision Opt1 Adjust mobile phase pH Try gradient elution Change column type Specificity->Opt1 Opt2 Use MS detection Optimize sample prep Check detector settings Sensitivity->Opt2 Opt3 Verify sample prep Standardize extraction Check instrument performance Precision->Opt3 Validate Re-validate Parameter Opt1->Validate Opt2->Validate Opt3->Validate End Issue Resolved Validate->End

References

Key Parameters for Dipyridamole PBPK Modeling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential parameters for building a dipyridamole PBPK model, compiled from recent research.

Parameter Category Specific Parameter & Value Significance for PBPK Modeling Source / Experimental Context

| Fundamental Drug Properties | • pKa: 6.4 [1] [2]BCS Class: Class II (Low solubility, high permeability) [2]Solubility: Poor in water & intestinal fluid; soluble in dilute acids [3] [2] | Core inputs for any PBPK model. Explains pH-dependent solubility, supersaturation, & precipitation risk in gut. | Characterized in formulation & dissolution studies [3] [1]. | | Critical Process Parameter | • Precipitation Rate Constant | A key adjustable parameter; values from two-phase in vitro experiments improve predictive performance [4]. | Mechanistic modeling of single- and two-phase in vitro experiments [4]. | | Experimental Conditions for In Vitro Data | • Dose: 200 mg (for meaningful precipitation studies) [1]Gastric Medium: pH 1.2 - 2.0 [1] [2]Intestinal Medium: pH 6.5 - 7.5, 2x FaSSIF [1] | Defines biorelevant conditions for generating in vitro dissolution data used as input for PBPK models. | PQRI consortium work on standardizing biorelevant dissolution [1]. |

Troubleshooting Common PBPK Modeling Issues

Here are answers to frequently asked questions regarding challenges in this compound PBPK modeling.

Problem 1: The model fails to capture the clinical plasma concentration-time profile, especially at higher doses.

  • Potential Solution: Revisit the precipitation rate constant. Using a constant derived from a two-phase in vitro experiment, rather than a single-phase one, has been shown to significantly improve the prediction of luminal and plasma concentrations for this compound across a range of doses [4]. Ensure your in vitro data is generated at a high enough dose (e.g., 200 mg) to observe and quantify precipitation [1].

Problem 2: There is a mismatch between the initial bottom-up prediction and clinical PK data.

  • Potential Solution: This is a common issue. Adopt a transparent "middle-out" approach:
    • Document Initial Failure: Report your initial input parameters and the simulation results before any parameter adjustment [5].
    • Explicitly State Optimization: Clearly state which parameter was optimized (e.g., permeability, precipitation rate), the initial value, and the final fitted value. Avoid vague terms like "refined"; use "fitted" for the resulting curve [5].
    • Discuss Identifiability: Justify why a particular parameter was chosen for fitting and discuss whether it is uniquely identifiable given the available clinical data [5].

Problem 3: It is unclear how to design a biorelevant dissolution experiment to generate useful input for the PBPK model.

  • Potential Solution: Follow standardized or literature-verified protocols. The PQRI consortium recommends a two-stage dissolution test for this compound. A representative protocol is:
    • Stage 1 (Gastric): 30 minutes in 250 mL of FaSSGF (pH 1.6) at 75 rpm.
    • Stage 2 (Intestinal): Transfer to 250 mL of 2x FaSSIF (pH 7.5) at 75 rpm, with a total experiment duration of 120 minutes [1].
    • Using dynamic models like the Gastrointestinal Simulator (GIS) that incorporate physiologically relevant gastric emptying kinetics can further enhance the predictiveness of the data [2].

Experimental Protocol: Biorelevant Two-Stage Dissolution

This protocol is adapted from the PQRI consortium work for a 200 mg dose of this compound [1].

  • Objective: To generate a biopredictive dissolution profile for this compound that accounts for its pH-dependent solubility and precipitation risk, for incorporation into a PBPK model.
  • Apparatus: USP Apparatus II (Paddles).
  • Materials: this compound API or formulation (200 mg strength), Fasted State Simulated Gastric Fluid (FaSSGF), 2x concentrated Fasted State Simulated Intestinal Fluid (2x FaSSIF).
  • Procedure:
    • Gastric Phase: Place 250 mL of FaSSGF (pH 1.6) into the vessel. Add the dosage form and run at 75 rpm for 30 minutes.
    • Intestinal Phase: At the 30-minute mark, add 250 mL of 2x FaSSIF (pre-warmed to 37°C). This brings the total volume to 500 mL and the final pH to approximately 6.5-6.7.
    • Continue the experiment for an additional 90 minutes (total 120 minutes).
    • Withdraw samples at predetermined time points (e.g., 10, 20, 30, 45, 60, 90, 120 min), filter, and analyze for drug concentration using a validated HPLC-UV method.

The workflow for determining key parameters and their application in modeling is outlined below.

G Start Start: Define Modeling Objective InVitro In Vitro Experiments Start->InVitro ParamCalc Parameter Calculation InVitro->ParamCalc Obtain Data PBPKModel Build PBPK Model ParamCalc->PBPKModel Input Parameters Validate Validate with Clinical Data PBPKModel->Validate Troubleshoot Troubleshoot Mismatch Validate->Troubleshoot If Prediction Fails FinalModel Final Verified Model Validate->FinalModel If Prediction Successful Troubleshoot->ParamCalc e.g., Adjust Precipitation Rate via Middle-Out

References

dipyridamole vs clopidogrel stroke prevention

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Aspirin + Extended-Release Dipyridamole (ASA-ERDP) Clopidogrel
Approved Indications Secondary prevention of non-cardioembolic ischemic stroke/TIA [1]. Reduce risk of MI and stroke in patients with ACS, history of MI, stroke, or peripheral arterial disease [2] [3].

| Mechanism of Action | Aspirin: Irreversibly inhibits COX-1, reducing thromboxane A2. This compound: Inhibits phosphodiesterase and adenosine deaminase, increasing cAMP and cGMP levels [1]. | Prodrug; its active metabolite irreversibly blocks the P2Y12 ADP receptor on platelets [3] [4]. | | Key Clinical Trial | ESPS-2, PROFESS [1] [5] | CAPRIE, PROFESS [4] [5] | | Efficacy in Stroke Prevention | Shown to reduce stroke risk vs. placebo; directly comparable to clopidogrel [1] [5]. | Shown to reduce cardiovascular event risk vs. aspirin; directly comparable to ASA-ERDP [4] [5]. | | PROFESS Trial: Recurrent Stroke | 9.0% over 2.5 years [5] | 8.8% over 2.5 years [5] | | Common Side Effects | Headache (due to vasodilation), dizziness, GI upset (nausea, diarrhea) [1]. | Bleeding, bruising, diarrhea, rash, stomach pain [6] [7] [8]. | | Dosing Frequency | Twice daily [1] [5] | Once daily [5] | | Cost | Lower-cost generic available [6] | Lower-cost generic available [6] |

Mechanisms of Action and Experimental Data

The two regimens prevent platelet aggregation through distinct but complementary pathways.

Signaling Pathways

The diagram below illustrates the platelet activation pathways and the specific targets of each drug.

G cluster_ADP ADP Pathway cluster_COX Arachidonic Acid Pathway cluster_PDE cAMP/cGMP Pathway Platelet_Activation Platelet Activation Stimuli P2Y12 P2Y12 Receptor ADP ADP Platelet_Activation->ADP AA Arachidonic Acid Platelet_Activation->AA PDE Phosphodiesterase (PDE) Platelet_Activation->PDE GPIIb_IIIa Activation of GPIIb/IIIa Receptor P2Y12->GPIIb_IIIa ADP->P2Y12 COX1 COX-1 Enzyme TXA2 Thromboxane A2 (TXA2) COX1->TXA2 AA->COX1 TXA2->GPIIb_IIIa cAMP cAMP/cGMP PDE->cAMP Adenosine Adenosine ADA Adenosine Deaminase Adenosine->ADA ADA->PDE cAMP->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Clopidogrel Clopidogrel Clopidogrel->P2Y12 Clopidogrel Irreversibly Inhibits Aspirin Aspirin Aspirin->COX1 Aspirin Irreversibly Inhibits This compound This compound This compound->PDE This compound Inhibits This compound->ADA This compound Inhibits

Key Clinical Trials and Protocols

The evidence for their use comes from several pivotal clinical trials.

  • ESPS-2 (European Stroke Prevention Study 2) [1]

    • Objective: To evaluate the efficacy of aspirin, extended-release this compound, and their combination in preventing stroke in patients with a prior TIA or ischemic stroke.
    • Methodology: Randomized, double-blind, placebo-controlled, 2x2 factorial trial. Patients were assigned to one of four groups: placebo, aspirin (25 mg twice daily), ER-dipyridamole (200 mg twice daily), or the combination of both.
    • Outcome: The combination therapy showed the greatest risk reduction for recurrent stroke compared to placebo.
  • PROFESS Trial [5] [4]

    • Objective: To directly compare the efficacy of ASA-ERDP with clopidogrel in the prevention of recurrent stroke.
    • Methodology: Double-blind, randomized controlled trial. Over 20,000 patients with recent ischemic stroke were assigned to receive either ASA-ERDP (aspirin 25 mg + this compound 200 mg) twice daily or clopidogrel 75 mg once daily.
    • Outcome: The trial found no significant difference in the rate of recurrent stroke between the two groups (9.0% for ASA-ERDP vs. 8.8% for clopidogrel). The risk of major bleeding events was also similar.
  • Embolization Detection Trial [9]

    • Objective: To compare the effect of adding this compound versus clopidogrel to aspirin in reducing microemboli, a surrogate marker for stroke risk, in patients with symptomatic carotid stenosis.
    • Methodology: Randomized trial with blinded endpoint evaluation. Patients on aspirin were randomized to add either this compound or clopidogrel. The primary endpoint was the change in embolic signal frequency detected by ambulatory transcranial Doppler (TCD) after 48 hours.
    • Outcome: Both regimens reduced embolization to a similar extent, suggesting comparable efficacy in this high-risk population.

Clinical and Practical Considerations

When choosing between these regimens, several factors beyond pure efficacy come into play.

  • Side Effect Profile: ASA-ERDP is associated with vasodilatory headaches, especially when starting treatment, which can affect patient adherence [1]. Clopidogrel is not associated with this side effect but, like all antiplatelets, carries a risk of bleeding [7].
  • Drug Interactions & Genetics: Clopidogrel is a prodrug that requires activation by the liver enzyme CYP2C19. Patients with certain genetic variants ("poor metabolizers") may get reduced benefit [2] [3]. Concomitant use of drugs like omeprazole can also inhibit its activation [2].
  • Dosing Regimen: The once-daily dosing of clopidogrel may be preferable for some patients over the twice-daily dosing of ASA-ERDP, potentially improving long-term adherence [5].

Conclusion for Clinical Practice

For researchers and clinicians, the choice between aspirin plus this compound and clopidogrel should be individualized:

  • Efficacy: The two regimens are broadly equivalent in preventing recurrent ischemic stroke [5] [4].
  • Tolerability: Clopidogrel is often better tolerated initially, while this compound's side effects (headache) may be managed with dose titration [1].
  • Patient Factors: Consider genetics, concomitant medications, cost, and patient preference for dosing frequency.

References

Efficacy Comparison: Aspirin + Dipyridamole vs. Aspirin Alone

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Number of RCTs & Participants Relative Risk (RR) with 95% Confidence Interval (CI) Conclusion
Recurrent Stroke [1] [2] 6 RCTs (n=7,648) RR 0.77 (95% CI 0.67 to 0.89) A statistically significant 23% relative risk reduction with the combination therapy.
Composite Vascular Outcome (Stroke, MI, or Vascular Death) [1] [2] 5 RCTs (n=7,612) RR 0.85 (95% CI 0.76 to 0.94) A statistically significant 15% relative risk reduction with the combination therapy.

| Efficacy of Extended-Release Dipyridamole [1] [2] | 2 RCTs | Stroke: RR 0.76 (95% CI 0.65 to 0.89) Composite: RR 0.82 (95% CI 0.73 to 0.92) | The significant benefit was driven by trials using the extended-release formulation. |

Mechanism of Action: Complementary Pathways

The superior efficacy of the combination therapy arises from the synergistic effect of aspirin and this compound, which inhibit platelet aggregation through distinct but complementary biological pathways. The following diagram illustrates these mechanisms.

The diagram shows how the two drugs work together:

  • Aspirin irreversibly inhibits the enzyme cyclooxygenase-1 (COX-1), reducing the production of thromboxane A2 (TXA2), a potent promoter of platelet activation and aggregation [3].
  • This compound has a multi-faceted mechanism:
    • It inhibits the enzyme phosphodiesterase (PDE), leading to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) within platelets. High levels of these cyclic nucleotides powerfully inhibit platelet activation [3] [4].
    • It increases extracellular adenosine levels by inhibiting its uptake into red blood cells. Adenosine further stimulates cAMP production, adding to the antiplatelet effect and promoting vasodilation [4].
    • It also possesses antioxidant and anti-inflammatory properties that may contribute to vascular protection beyond platelet inhibition [4].

Key Experimental Data & Protocols

  • The European Stroke Prevention Study 2 (ESPS-2): This was a pivotal, randomized, double-blind, placebo-controlled trial that directly compared aspirin (25 mg twice daily), extended-release this compound (200 mg twice daily), the combination of both, and placebo [3]. It provided the foundational evidence that the combination therapy was more effective than either agent alone, reducing the relative risk of stroke by 37% compared to placebo [3] [4].
  • Meta-Analysis Protocol: The 2008 meta-analysis by Verro et al. [1] [2] systematically reviewed RCTs up to 2006.
    • Search Strategy: Databases like MEDLINE were searched for RCTs comparing the combination therapy to aspirin monotherapy in patients with previous stroke or TIA.
    • Eligibility Criteria: Included trials had to have stroke as a primary outcome.
    • Data Extraction & Synthesis: Relative risks (RRs) and 95% confidence intervals (CIs) for stroke and a composite vascular endpoint were pooled using a fixed-effect meta-analysis (Mantel-Haenszel method). Heterogeneity was assessed, and a pre-specified subgroup analysis was conducted to differentiate between immediate-release and extended-release formulations of this compound.

Interpretation and Context for Researchers

  • Formulation is Critical: The significant clinical benefit is consistently associated with the extended-release formulation of this compound [1] [2]. The pharmacological synergy may depend on sustained plasma levels, which this formulation provides.
  • Safety Profile: The combination of aspirin and this compound has not been associated with a significant increase in major bleeding risk compared to aspirin alone, which is a distinct advantage over some other dual antiplatelet regimens [4]. A common side effect of this compound is headache, attributed to its vasodilatory properties, though this often diminishes over time.
  • Comparison to Other Regimens: A large 2025 systematic review indicates that the combination of aspirin and this compound has comparable effectiveness to clopidogrel in preventing recurrent stroke, with no significant differences in functional outcomes, mortality, or bleeding risk [5].

References

dipyridamole adenosine regadenoson stress testing comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quick Comparison of Vasodilators

Feature Dipyridamole Adenosine Regadenoson
Mechanism of Action Indirect; inhibits adenosine reuptake & metabolism [1] [2] Direct, non-selective agonist of A1, A2A, A2B, A3 receptors [2] Direct, selective A2A receptor agonist [2]
Dosing & Administration 0.56 mg/kg IV infusion over 4 minutes [1] [3] 140 μg/kg/min IV infusion over 4-6 minutes [3] [2] Fixed 0.4 mg dose, IV bolus over 10 seconds [2]
Time to Peak Vasodilation ~6.5 minutes after start of infusion [1] 3-4 minutes after start of infusion [3] ~70 seconds after bolus [3]
Duration of Effect Long (half-life: 30-45 min) [1] [2] Very short (half-life: <10 seconds) [2] Intermediate (effect lasts ~2-3 min) [2]
Unadjusted Stress MBF (ml/min/g) 2.81 ± 0.67 [4] [3] 2.78 ± 0.61 [4] [3] 3.58 ± 0.58 [4] [3]
Myocardial Perfusion Reserve (MPR) 2.61 ± 0.57 [4] [3] 2.7 ± 0.61 [4] [3] 3.11 ± 0.63 [4] [3]
Common Side Effects Dizziness, chest tightness, headache, abdominal pain [5] Similar to this compound due to non-selective receptor activation [2] Similar overall rate, but may cause less severe BP drop [6] [7]
Key Practical Consideration Lower cost, but longer-lasting side effects [1] [8] "Gold standard" vasodilation, requires continuous infusion due to short half-life [2] Simplified, fixed-dose bolus; higher drug cost [8] [2]

MBF: Myocardial Blood Flow; MPR: Myocardial Perfusion Reserve (ratio of stress MBF to rest MBF). Experimental data in the table is from a study of 15 healthy volunteers using quantitative Cardiovascular Magnetic Resonance (CMR) [4] [3].

Detailed Experimental Data and Methodologies

The comparative data in the table above primarily comes from a controlled, head-to-head study. Here is a detailed breakdown of its protocol and further findings:

Study Protocol: Quantitative Perfusion CMR [4] [3]
  • Objective: To determine the relative potency of regadenoson, this compound, and adenosine by quantifying stress and rest myocardial perfusion.
  • Population: 15 healthy volunteers with low cardiac risk.
  • Design: Each subject underwent stress testing with all three vasodilators on separate days. The order was not randomized; all were first tested with regadenoson, then this compound, then adenosine.
  • Imaging: First-pass perfusion Cardiovascular Magnetic Resonance (CMR) was performed at rest and again at peak vasodilation for each drug.
  • Quantitative Analysis: Myocardial Blood Flow (MBF) was quantified in mL/min/g using a model-constrained deconvolution method. Myocardial Perfusion Reserve (MPR) was calculated as the ratio of stress MBF to rest MBF.
  • Key Findings:
    • Unadjusted Data: Regadenoson produced a significantly higher stress MBF and MPR than both this compound and adenosine [4] [3].
    • Heart Rate Adjustment: Regadenoson also induced a significantly higher heart rate response. When MBF was adjusted for this rate-pressure product, the differences between regadenoson and adenosine were no longer significant, indicating equivalent vasodilator efficacy. The adjusted values for regadenoson remained superior to those for this compound [4] [3].
    • Conclusion: "Regadenoson and adenosine have similar vasodilator efficacy and are superior to this compound" [4] [3].
Additional Comparative Findings
  • Regadenoson vs. This compound on SPECT: A 2023 retrospective study of 283 patients found that regadenoson caused a significantly smaller decrease in systolic, diastolic, and mean arterial pressure than this compound. However, the overall rate of mild and severe complications was not significantly different between the two agents [6] [7].
  • Hyperemia Equivalence in Low-Risk Patients: Another retrospective SPECT study concluded that after matching patients for clinical characteristics, this compound and regadenoson induced equivalent hyperemia, with no differences in stress MBF or MFR in a low coronary artery disease risk subgroup [8] [9].

Mechanisms of Action and Signaling Pathways

The fundamental difference between these agents lies in their mechanisms of action, which directly influence their efficacy and side-effect profiles. The following diagram illustrates the signaling pathways involved:

G This compound This compound EndoAdo Endogenous Adenosine This compound->EndoAdo Increases extracellular levels by inhibiting AdoReuptake Adenosine Reuptake This compound->AdoReuptake Inhibits AdoDeaminase Adenosine Deaminase This compound->AdoDeaminase Inhibits A1 A₁ Receptor EndoAdo->A1 A2A A₂ₐ Receptor EndoAdo->A2A A2B_A3 A₂բ & A₃ Receptors EndoAdo->A2B_A3 Adenosine Adenosine (IV) Adenosine->A1 Adenosine->A2A Adenosine->A2B_A3 Regadenoson Regadenoson Regadenoson->A2A Selective Agonist SideEffects Side Effects: (Bronchospasm, AV Block) A1->SideEffects Activates Vasodilation Coronary Vasodilation (Desired Effect) A2A->Vasodilation Activates A2B_A3->SideEffects Activates

This diagram highlights why regadenoson offers a superior safety and tolerability profile. Its selective action on the A₂ₐ receptor mediates the desired coronary vasodilation, while avoiding activation of the A₁, A₂բ, and A₃ receptors linked to adverse effects like AV block and bronchospasm [2]. In contrast, adenosine and the endogenous adenosine elevated by this compound act on all receptor subtypes non-selectively [2].

Conclusion for Research and Development

For researchers and drug development professionals, the key takeaways are:

  • Efficacy: Adenosine remains the non-selective "gold standard" for maximal vasodilation. Regadenoson matches its efficacy for the A₂ₐ-mediated coronary effect with a more favorable kinetic and safety profile.
  • Safety & Selectivity: The development of regadenoson demonstrates the clinical advantage of receptor subtype selectivity, primarily reducing cardiac and bronchial adverse events.
  • Practical Design: The fixed-dose, bolus administration of regadenoson simplifies protocols and improves patient throughput, a significant operational consideration despite higher drug cost [8] [2].

References

dipyridamole statin synergy ischemia reperfusion

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Quantitative Data

The following table consolidates key quantitative findings from pivotal animal studies on this synergistic interaction.

Study Model Treatment Groups Key Outcome: Infarct Size (% of Area at Risk) Statistical Significance (P-value) Proposed Synergistic Mechanism
Rat Myocardial I/R Injury [1] [2] Control 34.0 ± 2.8% Activation of Akt/eNOS and increased adenosine bioavailability [1] [2] [3].
Atorvastatin (2 mg/kg) alone 33.1 ± 2.1% Not Significant (vs. Control)
Dipyridamole (6 mg/kg) alone 30.5 ± 1.5% Not Significant (vs. Control)
Atorvastatin + this compound 12.2 ± 0.5% < 0.001 (vs. all other groups)
Rat Myocardial I/R Injury [4] Control (Vehicle) ~45% (estimated from bar graphs) Augmented phosphorylation of Akt, eNOS, ERK 1/2, and CREB [4].
Simvastatin (10 mg/kg) alone ~25% (estimated from bar graphs) Significant (vs. Control)
Simvastatin + this compound + Low-dose Aspirin ~15% (estimated from bar graphs) Significant (vs. Simvastatin alone)
Mouse Cerebral I/R Injury [5] Control (Vehicle) ~50 mm³ (estimated from bar graphs) Increased cerebral blood flow in an eNOS-dependent manner [5].
Simvastatin (1 mg/kg) alone No protection Not Significant (vs. Control)
This compound (30 mg/kg) alone No protection Not Significant (vs. Control)
Simvastatin + this compound ~23 mm³ (estimated from bar graphs) Significant (vs. Control and individual treatments)

Proposed Signaling Pathway

The synergistic protective effect is primarily mediated through an adenosine and nitric oxide (NO) signaling cascade, which can be visualized as follows:

G Statin Statin Ecto5 Ecto-5'-Nucleotidase Statin->Ecto5 Activates Akt Akt Activation Statin->Akt Activates DIP This compound (DIP) Adenosine Adenosine DIP->Adenosine Prevents Reuptake Ecto5->Adenosine Generates Adenosine->Akt Activates eNOS eNOS Activation Adenosine->eNOS Activates Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Protection Cardio/Cerebral Protection (Reduced Infarct Size) NO->Protection

The diagram illustrates the central synergy mechanism: statins increase adenosine production, while This compound blocks its cellular reuptake, leading to elevated interstitial adenosine levels. This amplifies the downstream activation of protective Akt and eNOS pathways [1] [4] [5].

Key Experimental Protocols

To evaluate the efficacy of the this compound-statin combination, researchers typically employ standardized in vivo models of ischemia-reperfusion (I/R) injury. The core workflow is consistent, with variations in the specific organ studied.

G cluster_heart Myocardial I/R Model (Rat) cluster_brain Cerebral I/R Model (Mouse) Pretreat Oral Pretreatment (3-14 days) Statin, this compound, Combination, or Vehicle Ischemia Surgical Occlusion of Artery (30 min for heart, 2 hours for brain) Pretreat->Ischemia A1 Ligate Left Anterior Descending (LAD) Coronary Artery Ischemia->A1 B1 Occlude Middle Cerebral Artery (MCA) with Filament Ischemia->B1 Reperfusion Restoration of Blood Flow (4 hours for heart, 22 hours for brain) Analysis Tissue Analysis Reperfusion->Analysis A2 Infarct Size Staining: Evans Blue & TTC Analysis->A2 B2 Infarct Size Staining: TTC Analysis->B2 A1->Reperfusion B1->Reperfusion

Key Methodological Details:

  • Animal Models: Studies use male Sprague-Dawley rats for heart models and mice (often C57Bl/6) for stroke models [1] [4] [5].
  • Drug Administration: Oral gavage for 3 days is common for preconditioning, though one cerebral study used statin for 14 days [1] [5]. Intravenous administration during ischemia is also used for acute effect studies [4].
  • Infarct Quantification: The standard method involves staining. Viable tissue is stained with 2,3,5-triphenyltetrazolium chloride (TTC) (red), while the non-ischemic area is delineated by perfusing with Evans Blue dye. Infarct size is calculated as a percentage of the area at risk [1] [4].
  • Molecular Analysis: Heart or brain tissues are collected for immunoblotting to measure phosphorylation levels of key proteins like Akt and eNOS, confirming pathway activation [1] [4].

Interpretation and Research Context

  • Aspirin Dosing is Critical: The synergy can be abolished by high-dose aspirin (20 mg/kg), which inhibits cyclooxygenase-2 (COX-2), another enzyme implicated in statin-mediated protection. However, low-dose aspirin (2 mg/kg) does not interfere and can be part of a combined regimen [4] [3].
  • Adenosine is Essential: The protective effect is completely blocked by adenosine receptor antagonists like aminophylline, proving that adenosine signaling is non-redundant in this mechanism [1] [2].
  • Translation to Human Studies: While robust in animal models, the clinical relevance is still being defined [3]. Current cardiology guidelines largely do not recommend this compound for coronary artery disease, partly due to outdated studies and theoretical concerns about "coronary steal" [3]. However, the strong preclinical data suggests a need for modern clinical trials re-evaluating this combination, especially in patients already on statins [3].

References

Clinical Efficacy: Summary of Meta-Analysis Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the outcomes for key vascular events from a 2008 meta-analysis comparing aspirin plus dipyridamole versus aspirin alone [1].

Outcome Measure Number of Trials & Patients Relative Risk (RR) with Aspirin + this compound vs. Aspirin Alone Statistical Significance
Stroke (alone) Multiple RCTs (Systematic Review) RR 0.77 (95% CI 0.67 to 0.89) Statistically significant
Composite Endpoint (Stroke, MI, or Vascular Death) Multiple RCTs (Systematic Review) RR 0.85 (95% CI 0.76 to 0.94) Statistically significant
Studies using Extended-Release this compound (Composite Endpoint) Subset analysis RR 0.82 (95% CI 0.73 to 0.92) Statistically significant
Studies using Immediate-Release this compound (Composite Endpoint) Subset analysis RR 0.95 (95% CI 0.75 to 1.19) Not statistically significant

Detailed Experimental Protocols from Key Studies

For researchers, understanding the design of the underlying trials is critical for evaluating the data.

  • ESPS-2 Trial Design [2]:

    • Objective: To evaluate stroke risk reduction in patients with recent transient ischemic attacks (TIA) or ischemic stroke.
    • Methodology: A randomized, placebo-controlled, double-blind trial.
    • Groups: Patients were categorized into four treatment groups:
      • Placebo
      • Aspirin (25 mg twice daily)
      • Extended-release this compound (200 mg twice daily)
      • Combination therapy (aspirin 25 mg + extended-release this compound 200 mg twice daily)
    • Primary Outcome: Risk of stroke recurrence.
  • 2008 Meta-Analysis Protocol [1]:

    • Objective: To systematically compare aspirin plus this compound with aspirin alone for preventing recurrent cerebral and systemic vascular events.
    • Data Sources: Randomized controlled trials (RCTs) identified through a systematic review.
    • Analysis: Performed separate analyses for the incidence of stroke alone and the composite outcome of stroke, myocardial infarction, or vascular death.
    • Subgroup Analysis: Planned a priori to examine the effect size based on the formulation of this compound used (immediate-release vs. predominantly extended-release).

Mechanism of Action: Signaling Pathways

This compound exerts its antiplatelet and vasodilatory effects through two primary mechanisms, which are illustrated in the diagram below.

G cluster_primary Primary Antiplatelet Mechanisms cluster_renoprotective Off-Label: Renoprotective Effect (In Vitro) This compound This compound PDE Inhibits Phosphodiesterase (PDE) This compound->PDE Adenosine Inhibits Adenosine Deaminase & Cellular Uptake This compound->Adenosine cAMP Elevated intracellular cAMP levels PDE->cAMP Increases Ext_Adenosine Elevated extracellular Adenosine Adenosine->Ext_Adenosine Increases PKA Protein Kinase A (PKA) Pathway cAMP->PKA Activates Epac Exchange factor directly activated by cAMP (Epac) Pathway cAMP->Epac Activates Adenosine_Receptors Adenosine Receptors (A2A etc.) Ext_Adenosine->Adenosine_Receptors Vasodilation Coronary Vasodilation Adenosine_Receptors->Vasodilation Stimulates Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Causes Epac->Platelet_Inhibition Causes Myofibroblast Myofibroblast Transdifferentiation Epac->Myofibroblast Inhibits Formation TGFb1 TGF-β1 (Profibrotic Signal) TGFb1->Myofibroblast Induces Fibrosis Renal Fibrosis Myofibroblast->Fibrosis Causes (α-SMA Expression)

The diagram above shows the core pathways. Key experimental evidence for the anti-fibrotic mechanism comes from an in vitro study on renal fibroblasts [3]:

  • Experimental Model: Normal rat kidney fibroblasts (NRK49F cells) treated with TGF-β1 to induce fibrosis.
  • Intervention: Cells were exposed to this compound, selective pathway inhibitors (H89 for PKA, ESI-05 for Epac), and pathway activators.
  • Key Findings:
    • This compound suppressed TGF-β1-induced α-SMA expression (a fibrosis marker).
    • The anti-fibrotic effect was abolished by an Epac inhibitor (ESI-05), but not by a PKA inhibitor (H89).
    • An Epac activator alone also inhibited the fibrotic transformation.
  • Conclusion: The suppressive effect of this compound on fibrosis is exerted specifically via activation of the Epac pathway downstream of elevated cAMP [3].

Comparison with Alternative Antiplatelet Agents

The following table places this compound in context with other common antiplatelet agents used for vascular prevention, based on ratings and key information from the search results [4] [5].

Drug / Combination Common Indications User Rating (out of 10) Key Considerations
Aspirin + this compound Secondary stroke/TIA prevention [2] [5] 6.8 [5] More effective than aspirin alone for stroke prevention; headache is a common side effect [1] [2].
Aspirin (alone) Pain/fever, anti-inflammatory, CV risk reduction [4] 7.8 [4] Over-the-counter, lower cost; basis for comparison in many trials [1] [4].
Clopidogrel Secondary stroke/MI prevention, ACS [5] 7.2 [5] Comparable to aspirin+this compound for stroke prevention; once-daily dosing [2].
Warfarin (Anticoagulant) Venous thrombosis, embolic prevention (e.g., mechanical valves) [4] 7.9 [4] Used with this compound as adjunct for mechanical heart valves; requires frequent INR monitoring [2].

Conclusion for Researchers

The body of evidence supports the use of the aspirin and extended-release this compound combination for secondary prevention of vascular events, particularly stroke, in patients with a history of TIA or ischemic stroke. Its efficacy is superior to aspirin monotherapy and comparable to clopidogrel [1] [2]. Beyond its established antiplatelet action, emerging research points to direct anti-fibrotic mechanisms via the cAMP-Epac pathway, suggesting potential therapeutic applications beyond cardiovascular medicine [3].

References

dipyridamole clinical trial outcomes PARIS ESPS

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes for Dipyridamole

Trial (Population) Comparison Groups Key Efficacy Outcomes Key Safety Outcomes

| ESPS-2 (n=6,602; prior stroke or TIA) [1] [2] | 1. ASA + MR-dipyridamole 2. ASA 3. MR-dipyridamole 4. Placebo | Stroke Risk vs Placebo: • ASA+MR-dip: RR 0.76 (95% CI 0.63-0.93) • ASA: RR 0.82 (95% CI 0.69-0.98) • MR-dip: RR 0.84 (95% CI 0.72-0.99) [1] [2] [3]

Combination vs ASA monotherapy: Reduced risk of stroke (RR 0.76) and vascular events [1]. | Bleeding vs Placebo: • Bleeding rates higher in groups containing aspirin (ASA: 8.2%; ASA+MR-dip: 8.7%) vs non-aspirin groups (MR-dip: 4.7%; Placebo: 4.5%) [2]. • Headache was a common adverse event with this compound [3]. | | ESPRIT (n=2,736; stroke or TIA of arterial origin) [1] [3] | ASA + this compound vs ASA | Primary Composite Outcome (vascular death, stroke, MI, or major bleeding): HR 0.80 (95% CI 0.66-0.98), favoring the combination [1]. | No significant difference in major bleeding rates between groups [3]. Higher discontinuation rate in the combination group, largely due to headache [3]. | | PRoFESS (n=20,332; prior ischemic stroke) [1] | ASA + MR-dipyridamole vs Clopidogrel | Recurrent Stroke: No significant difference (HR 1.01; 95% CI 0.92-1.11) [1].

Secondary Outcomes: • Less new/worsening congestive heart failure with ASA+MR-dip (HR 0.78) • More intracranial hemorrhage with ASA+MR-dip (HR 1.42) [1]. | - | | Network Meta-Analysis (Non-cardioembolic stroke or TIA) [4] | Compares multiple antiplatelet regimens | Serious Vascular Events vs ASA: • ASA+MR-dip: RRNMA-adj 0.83 (95% CI 0.74-0.94) • Clopidogrel: RRNMA-adj 0.88 (95% CI 0.78-0.98) [4].

Net clinical benefit was similar for clopidogrel and ASA+MR-dip [4]. | Major Bleeding: Clopidogrel caused significantly less major bleeding than ASA+MR-dip [4]. |

Detailed Experimental Protocols

Here is a summary of the methodologies used in the key clinical trials cited above.

European Stroke Prevention Study 2 (ESPS-2)
  • Design: Randomized, double-blind, placebo-controlled trial [1] [2].
  • Patients: 6,602 patients with a prior ischemic stroke or transient ischemic attack (TIA) within the preceding three months [2].
  • Interventions: Patients were randomized to one of four groups: aspirin (50 mg/day) alone, modified-release (MR) this compound (400 mg/day) alone, the combination of both, or placebo [1] [2].
  • Duration: Mean follow-up of 2 years [2].
  • Primary Endpoints: Stroke; death; and the composite of stroke or death [2].
European/Australian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT)
  • Design: Randomized, open-label study [1].
  • Patients: 2,739 patients with a history of a stroke or TIA of arterial origin [1] [3].
  • Interventions: Patients received aspirin (30–325 mg/day, median 75 mg) with or without this compound (200 mg twice daily). The majority (83%) of those in the combination group used the MR formulation [3].
  • Primary Endpoint: A composite of death from all vascular causes, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication [1].
Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS)
  • Design: Randomized, double-blind trial designed as a non-inferiority study [1].
  • Patients: 20,332 patients with a prior ischemic stroke [1].
  • Interventions: A head-to-head comparison of ASA (25 mg) + MR-dipyridamole (200 mg) twice daily versus clopidogrel (75 mg) once daily [1].
  • Primary Endpoint: Recurrent stroke of any type [1].

Mechanism of Action & Trial Relationships

The efficacy of this compound stems from its dual mechanism of action, and the major clinical trials are logically connected, as visualized in the diagrams below.

This compound This compound Adenosine Adenosine This compound->Adenosine Inhibits cellular reuptake PDE_Inhibition PDE_Inhibition This compound->PDE_Inhibition Inhibits Phosphodiesterase cAMP cAMP Adenosine->cAMP Stimulates production PDE_Inhibition->cAMP Prevents breakdown cGMP cGMP PDE_Inhibition->cGMP Prevents breakdown

This compound's Dual Antiplatelet Mechanism

ESPS2 ESPS-2 (ASA+MR-Dip vs ASA) PROFESS PRoFESS (ASA+MR-Dip vs Clopidogrel) ESPS2->PROFESS Provided foundational efficacy data NMA Network Meta-Analysis (Multiple Comparisons) ESPS2->NMA Contributed data ESPRIT ESPRIT (ASA+Dip vs ASA) ESPRIT->PROFESS Confirmed benefit in different design ESPRIT->NMA Contributed data PROFESS->NMA Contributed direct comparison data

Evolution of Key Clinical Evidence

Safety and Tolerability Profile

  • Bleeding Risk: The combination of aspirin and this compound carries a higher risk of bleeding than clopidogrel or placebo, though this risk is comparable to aspirin monotherapy [2] [4]. The network meta-analysis indicated that clopidogrel caused significantly less major bleeding than the combination therapy [4].
  • Intracranial Hemorrhage: The PRoFESS trial found a statistically significant increase in intracranial haemorrhage with the aspirin-dipyridamole combination compared to clopidogrel (HR 1.42; 95% CI 1.11-1.83) [1].
  • Headache: This is a very common adverse event, particularly with this compound, and is a frequent cause of treatment discontinuation [3]. Headache is attributed to the vasodilatory effects of this compound.
  • Cardiovascular Effects: As a coronary vasodilator, there were historically concerns about this compound causing "coronary steal." However, a post-hoc analysis of ESPS-2 suggested it was safe in patients with a history of coronary disease [3].

References

dipyridamole vs newer antiplatelet agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The core difference between these agents lies in their molecular targets within the platelet activation cascade. The diagram below illustrates their distinct signaling pathways.

G cluster_drugs Antiplatelet Drug Classes Platelet Platelet COX1 COX-1 Enzyme Platelet->COX1 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 P2Y12->Aggregation PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degrades cAMP->Aggregation Inhibits Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits P2Y12_Inhibitors P2Y12 Inhibitors (Clopidogrel, Ticagrelor, Prasugrel) P2Y12_Inhibitors->P2Y12 Inhibits Dipyridamole This compound This compound->PDE Inhibits

This mechanistic divergence translates into distinct pharmacological profiles, as summarized in the table below.

Feature This compound Clopidogrel Prasugrel Ticagrelor
Drug Class Phosphodiesterase (PDE) inhibitor [1] [2] Thienopyridine (P2Y12 inhibitor) [1] Thienopyridine (P2Y12 inhibitor) [1] Triazolopyrimidine (P2Y12 inhibitor) [1]
Primary Mechanism Increases intracellular cAMP & cGMP, inhibiting platelet aggregation and causing vasodilation [1] [2] Irreversible ADP receptor antagonist (prodrug) [1] Irreversible ADP receptor antagonist (prodrug) [1] Reversible ADP receptor antagonist (active drug) [1]
Metabolism & Genetics Minimal CYP450 involvement [2] CYP450-dependent (CYP2C19, CYP3A4); efficacy reduced in CYP2C19 LOF carriers [1] [3] CYP450-dependent; not affected by CYP2C19 LOF alleles [1] [3] CYP450-dependent; not affected by CYP2C19 LOF alleles [3]
Onset of Action ~24 minutes (oral) [1] 2–8 hours [1] 30 minutes–4 hours [1] 30 minutes–4 hours [1]
Half-Life 10–12 hours [2] ~8 hours [4] N/A (Irreversible binder) ~7 hours (1–2x daily dosing) [4]

Clinical Efficacy and Safety Data

A 2025 Bayesian network meta-analysis of 61,281 patients with minor stroke or TIA provides direct comparative data on dual antiplatelet therapies (DAPT) [5] [6]. The key outcomes are summarized below.

Therapy Regimen Recurrent Stroke Prevention Risk of Any Bleeding Key Considerations & Patient Profile
This compound + Aspirin Comparable to other DAPTs; no significant difference in mortality or major vascular events [5] [6]. Not significantly different from aspirin alone; significantly lower than Ticagrelor + Aspirin [5] [6]. A well-established option with a favorable bleeding profile. Off-label for stroke in the U.S. [2].
Ticagrelor + Aspirin More effective than Clopidogrel + Aspirin in preventing recurrent stroke and major vascular events at 90 days [5] [6]. Higher risk of any bleeding and mild bleeding compared to Clopidogrel + Aspirin and this compound + Aspirin [5] [6]. Superior efficacy in low-bleeding-risk patients or those with CYP2C19 LOF alleles. Carries risk of dyspnea [1] [3].
Clopidogrel + Aspirin Less effective than Ticagrelor + Aspirin [5] [6]. Lower bleeding risk than Ticagrelor + Aspirin, but higher than aspirin monotherapy [5] [6]. Efficacy is compromised in ~30% of patients who are CYP2C19 LOF carriers [3].

Key Experimental Protocols

To critically evaluate the comparative data, understanding the underlying clinical trial designs is essential.

  • Network Meta-Analysis Methodology: The 2025 comparative data comes from a Bayesian network meta-analysis [5] [6].

    • Data Sources & Search: Researchers systematically searched PubMed, Embase, Web of Science, and Cochrane Library for relevant studies up to September 12, 2024 [5] [6].
    • Eligibility Criteria: Included randomized controlled trials (RCTs) and high-quality non-RCTs involving adults with minor stroke (NIHSS ≤5) or high-risk TIA (ABCD2 score ≥4) who received antiplatelet therapy within 72 hours of symptom onset [5] [6].
    • Outcomes Assessed: Efficacy outcomes included all-cause mortality, excellent functional outcome (mRS 0-1), functional independence (mRS 0-2), and recurrent stroke. Safety outcomes were any bleeding and intracerebral hemorrhage [5] [6].
    • Statistical Analysis: The analysis used odds ratios (ORs) with 95% confidence intervals, employing random-effects models to account for heterogeneity. Model convergence and stability were assessed using trace plots and the potential scale reduction factor [5] [6].
  • Landmark Stroke Prevention Trial: The foundational evidence for this compound-aspirin combination comes from the ESPS-2 (European Stroke Prevention Study 2) trial [2].

    • Design: A randomized, double-blind, placebo-controlled, multicenter trial.
    • Intervention & Comparator: Patients with recent TIA or ischemic stroke were assigned to one of four groups: placebo, aspirin (25 mg twice daily), extended-release this compound (200 mg twice daily), or the combination of both [2].
    • Primary Endpoint: Risk reduction for recurrent stroke over two years [2].

Research and Development Implications

  • Personalized Medicine and Pharmacogenomics: A major drawback of clopidogrel is its variable activation due to CYP2C19 loss-of-function (LOF) alleles [3]. For R&D, this highlights the value of developing agents like prasugrel and ticagrelor, which are not susceptible to this genetic variation, ensuring more consistent platelet inhibition [3]. Genotype-guided strategies (e.g., escalating LOF carriers to ticagrelor or de-escalating non-carriers to clopidogrel) are active areas of research to optimize the benefit-risk ratio [3].

  • Bleeding Risk Management: The consistent signal of higher bleeding with more potent regimens like ticagrelor + aspirin is a critical safety concern [5] [6]. Research into dose optimization has shown that low-dose antiplatelet therapy can reduce bleeding risk while maintaining efficacy for stroke prevention [7]. This underscores the need for R&D to focus not only on efficacy but also on strategies to mitigate toxicity, such as exploring lower doses or shorter durations of intense DAPT.

  • The Triple Therapy Lesson: Research into intensifying therapy beyond two agents has demonstrated clear boundaries. The TARDIS trial found that triple antiplatelet therapy (aspirin, clopidogrel, and this compound) did not reduce recurrent stroke or TIA severity but significantly increased major bleeding, indicating that this approach is not viable for clinical practice [8].

The choice between this compound-based and newer antiplatelet regimens is not a matter of superiority but of matching the drug profile to the patient's risk. Key considerations include:

  • For maximizing efficacy in high ischemic risk patients without a high bleeding risk, Ticagrelor + Aspirin is a strong candidate, provided the patient does not have a contraindication [5] [6].
  • For a balanced efficacy and safety profile, particularly where genotyping is not available or in patients with concerns for bleeding, This compound + Aspirin remains a valid and effective option [5] [6] [2].
  • Clopidogrel + Aspirin faces limitations due to pharmacogenomics, but may be suitable for normal metabolizers or in settings where cost and twice-daily dosing of other regimens are barriers [3].

References

dipyridamole combination therapy vs monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Applications & Evidence Comparison

Therapy Indication Key Evidence & Effect Size Safety Profile
ASA + ER-Dipyridamole Secondary prevention of non-cardioembolic ischemic stroke or TIA [1] [2] [3] ESPS-2 & ESPRIT: Significant risk reduction vs. aspirin alone. Relative Risk Reduction (RRR) for stroke: 23.1% (ESPS-2), composite vascular events: 20% (ESPRIT) [2] [4] Similar bleeding risk to aspirin alone in meta-analyses; higher rates of discontinuation due to headache [2] [4] [5].
Dipyridamole + Clopidogrel Secondary prevention in aspirin-intolerant patients with complex history (e.g., post-MI with prior stroke) [6] [7] Nationwide Case-Control Study: No additional survival benefit or reduction in recurrent stroke vs. clopidogrel alone. Hazard Ratio (HR) for survival: 0.98 (95% CI, 0.84–1.15) [6] [7] No significant difference in bleeding events (intracerebral hemorrhage, GI bleeding) compared to clopidogrel monotherapy [6] [7].
This compound-based Triple Therapy (added to Aspirin + Clopidogrel) Secondary prevention in high-risk patients (e.g., post-MI with prior stroke) [8] Nationwide Study: Did not improve long-term survival; associated with increased cumulative intracerebral hemorrhage rate (log-rank p = 0.0026) [8] Significantly increased risk of major bleeding, particularly intracerebral hemorrhage, without efficacy benefit [8].

Detailed Experimental Data & Protocols

To support your research and development, here is a deeper look into the foundational clinical trials and their methodologies.

  • ESPS-2 (The Second European Stroke Prevention Study)

    • Objective: To compare the efficacy of aspirin (ASA), extended-release this compound (ER-DP), and their combination against placebo in secondary stroke prevention.
    • Protocol: A randomized, double-blind, placebo-controlled, factorial trial. 6,602 patients with a recent TIA or ischemic stroke were assigned to one of four groups: placebo, ASA (25 mg twice daily), ER-DP (200 mg twice daily), or the combination (ASA 25 mg + ER-DP 200 mg twice daily) [1] [2].
    • Primary Outcome: Stroke recurrence over a 2-year follow-up.
    • Key Finding: The combination therapy showed the greatest risk reduction, leading to its establishment as a first-line option in many guidelines [1] [3].
  • ESPRIT (European/Australasian Stroke Prevention in Reversible Ischaemia Trial)

    • Objective: To compare the efficacy of the ASA + this compound combination versus ASA alone.
    • Protocol: An open-label, randomized trial. 2,739 patients with a TIA or minor stroke of presumed arterial origin were assigned to ASA (30–325 mg daily) with or without this compound (200 mg twice daily).
    • Primary Outcome: A composite of death from all vascular causes, non-fatal stroke, non-fatal MI, or major bleeding complication [2] [4].
    • Key Finding: The results, when combined in a meta-analysis with previous trials, showed the combination reduced the relative risk of the composite endpoint by 18% compared to ASA alone [4].

Mechanism of Action & Clinical Pathways

This compound's efficacy is rooted in its dual-pathway antiplatelet activity, which is distinct from other common antiplatelet drugs. The following diagram illustrates its mechanism and how it informs clinical decision-making.

G cluster_pathway This compound's Dual Mechanism cluster_clinical Clinical Application This compound This compound PDE Inhibits Phosphodiesterase (PDE) This compound->PDE AdenosineDeam Inhibits Adenosine Deaminase This compound->AdenosineDeam cAMP ↑ intracellular cAMP PDE->cAMP cGMP ↑ intracellular cGMP PDE->cGMP AdenosineDeam->cAMP PlateletAgg Inhibition of Platelet Aggregation cAMP->PlateletAgg Vasodilation Coronary Vasodilation cAMP->Vasodilation cGMP->PlateletAgg cGMP->Vasodilation AntiThrombotic Antithrombotic Effect PlateletAgg->AntiThrombotic ClinicalUse2 Pharmacologic Stress Testing Vasodilation->ClinicalUse2 ClinicalUse1 Secondary Stroke Prevention (with Aspirin) AntiThrombotic->ClinicalUse1

The evidence strongly supports that the aspirin plus extended-release this compound combination is superior to aspirin monotherapy for long-term secondary stroke prevention [2] [4] [5]. However, its role in modern regimens is often as an alternative to clopidogrel, as the PRoFESS trial found the two strategies to be largely equivalent in preventing recurrent stroke [1] [3].

Conversely, adding this compound to clopidogrel (or to DAPT) is not recommended. Robust real-world evidence shows no additional benefit and signals a potential for harm, including an increased risk of intracranial hemorrhage with triple therapy [6] [7] [8].

References

dipyridamole anticoagulant vs antiplatelet effects

Author: Smolecule Technical Support Team. Date: February 2026

Visualizing the Mechanisms of Action

The following diagram illustrates the cellular pathways through which dipyridamole exerts its antiplatelet and vasodilatory effects.

G cluster_platelet Anti-Aggregation Pathway cluster_vaso Vasodilation Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineUptake Adenosine Transporter (ENT1) This compound->AdenosineUptake Inhibits cAMP cAMP / cGMP Levels PDE->cAMP Degrades PDE->cAMP Degrades PlateletAggregation Platelet Aggregation cAMP->PlateletAggregation Inhibits cAMP->PlateletAggregation Inhibits ExtAdenosine Extracellular Adenosine AdenosineUptake->ExtAdenosine Clears AdenosineUptake->ExtAdenosine Clears Vasodilation Vasodilation ExtAdenosine->Vasodilation Stimulates ExtAdenosine->Vasodilation Stimulates

Key Supporting Experimental Data and Protocols

The established uses of this compound are backed by several key clinical trials.

Adjunct to Warfarin for Mechanical Heart Valves

A foundational meta-analysis demonstrated the benefit of combining this compound with warfarin [1].

  • Experimental Protocol: This meta-analysis [1] included six randomized clinical trials with 1,141 patients who had undergone mechanical cardiac valve replacement. Patients were randomized to receive either standard anticoagulation (e.g., warfarin) alone or anticoagulation plus this compound (225–400 mg per day).
  • Key Findings: The combination of this compound and an anticoagulant reduced the risk of fatal or non-fatal thromboembolic events by 56% compared to anticoagulation alone. The overall mortality rate was also significantly reduced by 40% in the this compound group, without a significant increase in hemorrhagic events [1].
Combination with Aspirin for Secondary Stroke Prevention

The efficacy of this compound plus aspirin (ASA-ERDP) is primarily based on the ESPS-2 and ESPRIT trials [2] [3].

  • Experimental Protocol: The European Stroke Prevention Study 2 (ESPS-2) was a randomized, double-blind, placebo-controlled trial involving 6,602 patients with a previous transient ischemic attack (TIA) or ischemic stroke. Patients were assigned to one of four groups: placebo, aspirin (25 mg twice daily), extended-release this compound (200 mg twice daily), or the combination of both [2] [3].
  • Key Findings: After two years, the combination therapy reduced the risk of stroke by 37% compared to placebo. This was significantly more effective than either aspirin or this compound alone, which reduced stroke risk by 18% and 16%, respectively. The bleeding risk of the combination was not significantly higher than that of aspirin alone [2] [3].

Comparison with Other Antiplatelet Regimens

Recent meta-analyses have compared the this compound-aspirin combination to other dual antiplatelet therapies (DAPT), such as clopidogrel-aspirin, particularly in patients with minor stroke or TIA.

Regimen Efficacy vs. Aspirin Safety (Bleeding Risk)
Aspirin + this compound Reduces recurrent stroke and vascular events [2] [4]. Bleeding risk not significantly different from aspirin alone [5] [4] [6].
Aspirin + Clopidogrel Effective in reducing recurrent ischemic stroke, especially when initiated early (<24h) for short-term use (e.g., 21-30 days) [4]. Increases risk of major bleeding, particularly with long-term use [4].
Aspirin + Ticagrelor More effective than clopidogrel-aspirin in preventing recurrent stroke and major vascular events at 90 days [5] [6]. Associated with an increased risk of any bleeding and mild bleeding compared to other regimens [5] [6].

Summary for Professionals

  • This compound's primary role is antiplatelet, achieved through a multi-mechanistic approach involving PDE inhibition and adenosine potentiation.
  • Its "anticoagulant" application is adjunctive; it significantly improves the efficacy of warfarin in high-thrombotic-risk settings like mechanical valves without a direct effect on the coagulation cascade.
  • In stroke prevention, the This compound-aspirin combination offers an effective balance of efficacy and safety, with a bleeding profile that appears more favorable than clopidogrel- or ticagrelor-based DAPT, though the latter may offer superior efficacy in specific acute scenarios.

References

dipyridamole restenosis reduction coronary stenting

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary of Preclinical Efficacy

The table below summarizes key quantitative findings from a 2023 preclinical study that investigated dipyridamole's effect on in-stent restenosis in a rabbit model. All subjects received standard dual antiplatelet therapy (DAPT), with the treatment group receiving an additional oral dose of this compound (2.5 mg/kg/day) [1] [2].

Experimental Cohort Key Efficacy Endpoints Control Group Results This compound Group Results P-value
Non-Atherosclerotic Rabbits [1] [2] Maximal Neointimal (NI) Volume (%) 14.7 ± 0.8% 12.5 ± 0.4% p = 0.03
Optimally Healed Stent Struts (%) 37.8 ± 2.8% 54.6 ± 2.5% p < 0.0001
Neointimal Smooth Muscle Cell (SMC) Content (relative reduction) -- 44.6% reduction p = 0.045
Atherosclerotic Rabbits [1] [2] Maximal Neointimal (NI) Volume (%) 15.2 ± 1.0% 16.9 ± 0.8% p = 0.22 (NS)
Optimally Healed Stent Struts (%) 68.3 ± 4.1% 78.7 ± 2.5% p = 0.02

Key findings from this data include:

  • Significant Efficacy in Healthy Vessels: In non-atherosclerotic models, this compound significantly reduced neointimal hyperplasia and improved stent strut healing, with a notable decrease in smooth muscle cell content within the neointima [1] [2].
  • Attenuated Effect in Disease: The beneficial effects were reduced in the presence of underlying atherosclerosis, a critical factor for clinical translation [1] [2].

Detailed Experimental Protocol

The following workflow outlines the key methods from the 2023 rabbit model study, providing a template for replication and validation [1] [2].

G Start Study Start AnimalModel Animal Model Preparation - 24 New Zealand White Rabbits - Two cohorts: Non-atherosclerosis & Atherosclerosis - Atherosclerosis induced via 1% cholesterol diet Start->AnimalModel StentImplant Stent Implantation - Bare-metal stents implanted in abdominal aorta AnimalModel->StentImplant Randomization Randomization & Dosing - Rabbits randomized 1:1 to Control or this compound - Oral this compound: 2.5 mg/kg/day for 6 weeks - All rabbits on standard DAPT (ASA + Clopidogrel) StentImplant->Randomization Assessment Terminal Assessment at 6 Weeks Randomization->Assessment OCT Intravascular Optical Coherence Tomography (OCT) - Virtual histology - Quantification of neointimal volume (%) - Assessment of optimal strut healing (%) Assessment->OCT Histology Histology & Immunohistochemistry - Traditional histology - SMC content analysis (actin antibody) - Adenosine receptor (ADORA-2B) analysis Assessment->Histology InVitro In Vitro Validation - Dose-dependent SMC migration/proliferation assays - ADOR-A2B antagonism & siRNA knockdown studies Assessment->InVitro Mechanistic follow-up

Proposed Mechanism of Action

This compound is believed to reduce restenosis through a multi-targeted mechanism. The following diagram illustrates the primary signaling pathways involved in its effect on vascular smooth muscle cells, based on in vitro findings from the same study [1] [3] [2].

G DP This compound (DP) ENT1 Inhibits Adenosine Reuptake (ENT-1) DP->ENT1 PDE Inhibits Phosphodiesterase (PDE) DP->PDE Adenosine Increased Extracellular Adenosine Levels ENT1->Adenosine cAMPcGMP Increased intracellular cAMP & cGMP PDE->cAMPcGMP A2B Activates Adenosine Receptor A2B (ADORA2B) Adenosine->A2B Key Pathway SMC_Effect Inhibition of Smooth Muscle Cell (Proliferation & Migration) cAMPcGMP->SMC_Effect A2B->SMC_Effect Key Pathway Antagonism ADORA2B Antagonism or siRNA Knockdown Abrogates Abrogates Anti-Proliferative Effect Antagonism->Abrogates Confirmed in vitro Abrogates->SMC_Effect

Comparative Context & Research Status

To effectively position this research, it's important to understand its place in the broader field.

  • Clinical Translation Gap: The promising data comes from a controlled animal model. The attenuated effect of this compound in atherosclerotic rabbits highlights a significant challenge for clinical application in patients, who almost universally have atherosclerotic disease [1]. The authors conclude that clinical trials are warranted to evaluate efficacy in humans [1] [2].

  • Alternative Local Delivery Approach: Another study investigated a different approach using local perivascular sustained delivery of this compound in a porcine model. Despite achieving sufficient tissue drug levels, this method was ineffective in inhibiting neointimal hyperplasia, suggesting that the route of administration is critical [4].

  • Rabbit Model Relevance: The rabbit model used in the primary study is considered highly translational for this research. Rabbit models are often chosen over smaller rodents because they have a lipid metabolism more similar to humans and their larger vessel size allows for the use of human coronary stents and clinical imaging tools like OCT [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

504.31725179 Da

Monoisotopic Mass

504.31725179 Da

Heavy Atom Count

36

LogP

1.5
1.5

Appearance

Light yellow to yellow crystalline solid.

Melting Point

163 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

64ALC7F90C

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For as an adjunct to coumarin anticoagulants in the prevention of postoperative thromboembolic complications of cardiac valve replacement and also used in prevention of angina.
FDA Label
Dipyridamole is an antiplatelet agent. It is also a vasodilator that is FDA-approved for use as an adjunctive agent in thromboembolism prophylaxis in those undergoing cardiac valve replacement and thallium-nuclear stress testing. It is also used off-label to prevent stroke; however, it is not FDA approved for this indication. In addition to its use as a sole agent, the combination of aspirin and extended-release dipyridamole also has clinical use. This formulation obtained FDA approval for stroke prevention and as an alternative therapy for those with intolerable headaches. Off-labels for the combination medication include those with symptomatic carotid artery stenosis and maintaining hemodialysis graft patency.

Livertox Summary

Dipyridamole is a vasodilator and inhibitor of platelet aggregation that is used to decrease the risk of thromboembolic complications and recurrence of stroke in patients known to have atherosclerotic cerebrovascular disease. Dipyridamole is associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Breastfeeding; Lactation; Milk, Human; Phosphodiesterase Inhibitors; Vasodilator Agents; Platelet Aggregation Inhibitors
Antithrombotic Agents

Pharmacology

Dipyridamole, a non-nitrate coronary vasodilator that also inhibits platelet aggregation, is combined with other anticoagulant drugs, such as warfarin, to prevent thrombosis in patients with valvular or vascular disorders. Dipyridamole is also used in myocardial perfusion imaging, as an antiplatelet agent, and in combination with aspirin for stroke prophylaxis.
Dipyridamole is a synthetic agent derivative of pyrimido-pyrimidine, with antiplatelet properties. Dipyridamole inhibits adenosine uptake by platelets and endothelial cells, triggering an accumulation of cyclic adenosine monophosphate (cAMP), and inhibiting the stimulation of platelet aggregation by agents such as platelet activating factor and collagen. (NCI04)

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC07 - Dipyridamole

Mechanism of Action

Dipyridamole likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function. This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. Dipyridamole also directly stimulates the release of prostacyclin, which induces adenylate cyclase activity, thereby raising the intraplatelet concentration of cAMP and further inhibiting platelet aggregation.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4A [HSA:5141] [KO:K13293]

Pictograms

Irritant

Irritant

Other CAS

58-32-2

Absorption Distribution and Excretion

70%
Dipyridamole is metabolized in the liver to the glucuronic acid conjugate and excreted with the bile.
1 to 2.5 L/kg
2.3-3.5 mL/min/kg

Metabolism Metabolites

hepatic

Wikipedia

Dipyridamole

Biological Half Life

40 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023

Vasodilatation stress cardiovascular magnetic resonance imaging: Feasibility, workflow and safety in a large prospective registry of more than 35,000 patients

Théo Pezel, Philippe Garot, Thomas Hovasse, Thierry Unterseeh, Stéphane Champagne, Marine Kinnel, Solenn Toupin, Yves Louvard, Marie Claude Morice, Francesca Sanguineti, Jérôme Garot
PMID: 34274252   DOI: 10.1016/j.acvd.2021.06.004

Abstract

Cardiovascular magnetic resonance imaging (CMR) is an accurate technique for assessing ventricular function, myocardial perfusion and viability; its development remains limited mainly because of logistical and time constraints. Data regarding optimization of a dedicated stress CMR workflow are needed.
This study aimed to describe the optimization of a dedicated workflow, and to assess the feasibility and safety of stress CMR in a large registry of>35,000 patients.
A large single-centre French registry of vasodilator stress CMR included consecutive patients referred between 2008 and 2019 for the detection of inducible ischaemia. Stress CMR was performed at 1.5 Tesla using dipyridamole. Clinical and demographic data, test quality, CMR findings, haemodynamic data and complications were recorded prospectively. A locally optimized workflow was described and evaluated.
Among the 35,862 patients referred for vasodilator stress CMR (mean age 68.9±11.8 years; 64.1% male), the stress CMR protocol was completed in 35,013 (97.6%) patients; 144 (0.3%) patients with missing baseline data were excluded. The mean examination duration was 27±5min, with image quality optimal in 90.8%, suboptimal in 7.1% and poor in 0.5% of cases. Images were diagnostic in 97.9% of patients. No patients died during or immediately after CMR. Fifty-six (0.16%) patients had severe complications. The incidence of non-severe complications was low (1.5%), whereas minor symptoms occurred frequently (35.5%). The presence of ischaemia was associated with a higher incidence of severe complications, non-severe complications and minor symptoms (all P<0.001).
This single-centre prospective registry of>35,000 referral patients with known or suspected CAD showed that stress CMR was feasible in clinical routine practice, with high diagnostic image quality and an excellent safety profile. Inducible ischaemia was associated with severe complications, non-severe complications and minor symptoms.


Prognostic Value of Heart Rate Reserve during Dipyridamole Stress Echocardiography in Patients With Abnormal Chronotropic Response to Exercise

Lauro Cortigiani, Clara Carpeggiani, Patrizia Landi, Mauro Raciti, Francesco Bovenzi, Eugenio Picano, Stress Echo 2020 study group of the Italian Society of Echocardiography and Cardiovascular Imaging (SIECVI)
PMID: 34233833   DOI: 10.1016/j.amjcard.2021.05.050

Abstract

Heart rate reserve (HRR) during physical or pharmacological stress is a sign of cardiac autonomic function and sympathetic reserve, but it can be reduced during exercise for confounders such as poor motivation, drugs or physical fitness. In this study we sought to assess the prognostic meaning of HRR during dipyridamole stress echocardiography (DSE) in patients with abnormal chronotropic response to exercise. From 2004 to 2019, we prospectively acquired and retrospectively analyzed 379 patients (age 62 ± 11 years; ejection fraction 60 ± 5%) with suspected (n = 243) or known (n = 136) chronic coronary syndromes, referred to DSE for chronotropic incompetence during upright bicycle exercise-electrocardiography test defined as HRR used [(peak HR - rest HR) / (220 - age) - rest HR] ≤80% in patients off and ≤62% in patients on beta-blockers. All patients were in sinus rhythm and underwent DSE (0.84 mg/kg) within 3 months of exercise testing. During DSE, age-independent HRR (peak/rest HR) ≤1.22 was considered abnormal. All patients were followed-up. All-cause death was the only outcome measure. HRR during DSE was normal in 275 (73%) and abnormal in 104 patients (27%). During a follow-up of 9.0 ± 4.2 years, 67 patients (18%) died. The 15-year mortality rate was 23% in patients with normal and 61% in patients with abnormal HRR (p < 0.0001). At multivariable analysis a blunted HRR during DSE was an independent predictor of outcome (hazard ratio 2.01, 95% confidence intervals 1.23-3.29; p = 0.005) with age and diabetes, while neither inducible ischemia nor ongoing beta-blocker therapy were significant predictors. In conclusion, a blunted HRR during DSE predicts a worse survival in patients with chronotropic incompetence during exercise test. HRR during DSE is an appealingly simple biomarker of cardiac autonomic dysfunction independent of imaging, exercise and beta-blocker therapy.


Myocardial ischemia during methylprednisolone pulse therapy with dipyridamole

Takanori Tsukahara, Daisuke Matsuoka, Shun Shimada, Akira Hachiya, Noriko Motoki
PMID: 33848036   DOI: 10.1111/ped.14468

Abstract




Interventions for preventing thrombosis in solid organ transplant recipients

Vignesh Surianarayanan, Thomas J Hoather, Samuel J Tingle, Emily R Thompson, John Hanley, Colin H Wilson
PMID: 33720396   DOI: 10.1002/14651858.CD011557.pub2

Abstract

Graft thrombosis is a well-recognised complication of solid organ transplantation and is one of the leading causes of graft failure. Currently there are no standardised protocols for thromboprophylaxis. Many transplant units use unfractionated heparin (UFH) and fractionated heparins (low molecular weight heparin; LMWH) as prophylaxis for thrombosis. Antiplatelet agents such as aspirin are routinely used as prophylaxis of other thrombotic conditions and may have a role in preventing graft thrombosis. However, any pharmacological thromboprophylaxis comes with the theoretical risk of increasing the risk of major blood loss following transplant. This review looks at benefits and harms of thromboprophylaxis in patients undergoing solid organ transplantation.
To assess the benefits and harms of instituting thromboprophylaxis to patients undergoing solid organ transplantation.
We searched the Cochrane Kidney and Transplant Register of Studies up to 10 November 2020 through contact with the Information Specialist using search terms relevant to this review. Studies in the Register are identified through searches of CENTRAL, MEDLINE, and EMBASE, conference proceedings, the International Clinical Trials Register (ICTRP) Search Portal and ClinicalTrials.gov.
We included all randomised controlled trials (RCTs) and quasi-RCTs designed to examine interventions to prevent thrombosis in solid organ transplant recipients. All donor types were included (donor after circulatory (DCD) and brainstem death (DBD) and live transplantation). There was no upper age limit for recipients in our search.
The results of the literature search were screened and data collected by two independent authors. Dichotomous outcome results were expressed as risk ratio (RR) with 95% confidence intervals (CI). Random effects models were used for data analysis. Risk of bias was independently assessed by two authors using the risk of bias assessment tool. Confidence in the evidence was assessed using the Grading of Recommendations Assessment, Development and Evaluation (GRADE) approach.
We identified nine studies (712 participants). Seven studies (544 participants) included kidney transplant recipients, and studies included liver transplant recipients. We did not identify any study enrolling heart, lung, pancreas, bowel, or any other solid organ transplant recipient. Selection bias was high or unclear in eight of the nine studies; five studies were at high risk of bias for performance and/or detection bias; while attrition and reporting biases were in general low or unclear. Three studies (180 participants) primarily investigated heparinisation in kidney transplantation. Only two studies reported on graft vessel thrombosis in kidney transplantation (144 participants). These small studies were at high risk of bias in several domains and reported only two graft thromboses between them; it therefore remains unclear whether heparin decreases the risk of early graft thrombosis or non-graft thrombosis (very low certainty). UFH may make little or no difference versus placebo to the rate of major bleeding events in kidney transplantation (3 studies, 155 participants: RR 2.92, 95% CI 0.89 to 9.56; I² = 0%; low certainty evidence). Sensitivity analysis using a fixed-effect model suggested that UFH may increase the risk of haemorrhagic events compared to placebo (RR 3.33, 95% CI 1.04 to 10.67, P = 0.04). Compared to control, any heparin (including LMWH) may make little or no difference to the number of major bleeding events (3 studies, 180 participants: RR 2.70, 95% CI 0.89 to 8.19; I² = 0%; low certainty evidence) and had an unclear effect on risk of readmission to intensive care (3 studies, 180 participants: RR 0.68, 95% CI 0.12 to 3.90, I² = 45%; very low certainty evidence). The effect of heparin on our other outcomes (including death, patient and graft survival, transfusion requirements) remains unclear (very low certainty evidence). Three studies (144 participants) investigated antiplatelet interventions in kidney transplantation: aspirin versus dipyridamole (1), and Lipo-PGE
plus low-dose heparin to "control" in patients who had a diagnosis of acute rejection (2). None of these reported on early graft thromboses. The effect of aspirin, dipyridamole and Lipo PGE
plus low-dose heparin on any outcomes is unclear (very low certainty evidence). Two studies (168 participants) assessed interventions in liver transplants. One compared warfarin versus aspirin in patients with pre-existing portal vein thrombosis and the other investigated plasmapheresis plus anticoagulation. Both studies were abstract-only publications, had high risk of bias in several domains, and no outcomes could be meta-analysed. Overall, the effect of any of these interventions on any of our outcomes remains unclear with no evidence to guide anti-thrombotic therapy in standard liver transplant recipients (very low certainty evidence).
Overall, there is a paucity of research in the field of graft thrombosis prevention. Due to a lack of high quality evidence, it remains unclear whether any therapy is able to reduce the rate of early graft thrombosis in any type of solid organ transplant. UFH may increase the risk of major bleeding in kidney transplant recipients, however this is based on low certainty evidence. There is no evidence from RCTs to guide anti-thrombotic strategies in liver, heart, lung, or other solid organ transplants. Further studies are required in comparing anticoagulants, antiplatelets to placebo in solid organ transplantation. These should focus on outcomes such as early graft thrombosis, major haemorrhagic complications, return to theatre, and patient/graft survival.


Combined therapy of hypertensive nephropathy with ginkgo leaf extract and dipyridamole injection and antihypertensive drugs: A systematic review and meta-analysis

Dinala Jialiken, Lichao Qian, Shuai Ren, Lihua Wu, Junyao Xu, Chong Zou
PMID: 34106629   DOI: 10.1097/MD.0000000000025852

Abstract

In recent years, the incidence rate of hypertensive nephropathy has been increasing quickly, which has been a major threat to people's health. Renin-angiotensin-aldosterone system blockers have certain curative effects. However, there are some patients having serious adverse reactions, and the benefit population is limited, so the treatment of hypertensive renal damage is necessary to have beneficial supplement. More and more clinical studies have shown that ginkgo leaf extract and dipyridamole injection (GDI) combined with antihypertensive drugs has achieved good results in the treatment of hypertensive renal damage. It is supposed to be a supplementary treatment in hypertensive nephropathy.
To systematically assess the efficacy and safety of GDI combined with antihypertensive drugs on hypertensive renal injury.
Seven databases including PubMed, Cochrane Library, Embase, Wanfang database, China biomedical literature service system (Sino Med), VIP Chinese Sci-tech journal database (VIP), and China national knowledge internet (CNKI) were retrieved to collect randomized controlled trials (RCTs) in the experimental group containing combined therapy of hypertensive nephropathy with GDI and antihypertensive drugs. The retrieval time was from the establishment of database to July 8, 2020. Two researchers independently selected literature, extracted data, and evaluated the risk of bias in the study. The methodological quality was evaluated with Cochrane handbook and meta-analysis was performed with Stata 14.0 software.
Eight studies were included in this study which involved 556 patients. The meta-analyses indicated that, compared with using antihypertensive drugs alone, combined treatment of GDI with antihypertensive drugs can decrease 24-hour urinary total protein (weighted mean difference [WMD] -0.61, 95% confidence interval [CI]: -0.82, -0.39; k = 6, P ≤ .001), blood urea nitrogen (WMD -1.27, 95% CI: -2.45, -0.10; k = 6, P = .033, serum creatinine (WMD -29.50, 95% CI: -56.44, -2.56; number of estimates [k] = 6, P = .032).
Our meta-analyses showed that GDI combined with antihypertensive drugs can improve the renal function of hypertensive patients with renal injury.


Evaluating the impact of acid-reducing agents on drug absorption using biorelevant in vitro tools and PBPK modeling - case example dipyridamole

Domagoj Segregur, Richard Barker, James Mann, Andrea Moir, Eva M Karlsson, David B Turner, Sumit Arora, Jennifer Dressman
PMID: 33581261   DOI: 10.1016/j.ejps.2021.105750

Abstract

In vitro and in silico methods have become an essential tool in assessing metabolic drug-drug interactions (DDI) and avoiding reduced efficacy and increased side-effects. Another important type of DDI is the impact of acid-reducing agent (ARA) co-therapy on drug pharmacokinetics due to changes in gastric pH, especially for poorly soluble weakly basic drugs.
One-stage, two-stage and transfer dissolution experiments with dipyridamole tablets using novel biorelevant media representing the ARA effect were conducted and the results were coupled with a PBPK model. Clinical pharmacokinetic data were compared with the simulations from the PBPK model and with output from TIM-1 experiments, an evolved in vitro system which aims to simulate the physiology in the upper GI tract.
Two-stage and transfer experiments confirmed that these in vitro set-ups tend to overestimate the extent of dipyridamole precipitation occurring in the intestines in vivo. Consequently, data from one-stage dissolution testing under elevated gastric pH conditions were used as an input for PBPK modeling of the ARA/dipyridamole interaction. Using media representing the ARA effect in conjunction with the PBPK model, the ARA effect observed in vivo was successfully bracketed. As an alternative, the TIM-1 system with gastric pH values adjusted to simulate ARA pre-treatment can be used to forecast the ARA effect on dipyridamole pharmacokinetics.
Drug-drug interactions of dipyridamole with ARA were simulated well with a combination of dissolution experiments using biorelevant media representing the gastric environment after an ARA treatment together with the PBPK model. Adjustment of the TIM-1 model to reflect ARA-related changes in gastric pH was also successful in forecasting the interaction. Further testing of both approaches for predicting ARA-related DDIs using a wider range of drugs should be conducted to verify their utility for this purpose.


Prognostic value of stress cardiovascular magnetic resonance in asymptomatic patients with known coronary artery disease

Théo Pezel, Thomas Hovasse, Marine Kinnel, Thierry Unterseeh, Stéphane Champagne, Solenn Toupin, Philippe Garot, Francesca Sanguineti, Jérôme Garot
PMID: 33678173   DOI: 10.1186/s12968-021-00721-8

Abstract

Several studies have established the prognostic value of vasodilator stress cardiovascular magnetic resonance (CMR) in broad population of patients with suspected or known coronary artery disease (CAD), but this specific population of asymptomatic patients with known CAD have never been formally evaluated. To assess the long-term prognostic value of vasodilator stress perfusion CMR in asymptomatic patients with obstructive CAD.
Between 2009 and 2011, consecutive asymptomatic patients with obstructive CAD referred for vasodilator stress CMR were followed for the occurrence of major adverse cardiovascular events (MACE), defined by cardiovascular mortality or recurrent non-fatal myocardial infarction (MI). Uni- and multivariable Cox regressions were performed to determine the prognostic value of myocardial ischemia and myocardial infarction defined by late gadolinium enhancement (LGE) with ischemic pattern.
Among 1529 asymptomatic patients with obstructive CAD, 1342 (87.8%; 67.7 ± 10.5 years, 82.0% males) completed the follow-up (median 8.3 years), and 195 had MACE (14.5%). Patients without stress-induced myocardial ischemia had a low annualized rate of MACE (2.4%), whereas the annualized rate of MACE was higher for patients with mild, moderate, or severe ischemia (7.3%, 16.8%, and 42.2%, respectively; p
< 0.001). Using Kaplan-Meier analysis, myocardial ischemia and LGE were associated with MACE (hazard ratio, HR 2.52; 95% CI 1.90-3.34 and HR 2.04; 95% CI 1.38-3.03, respectively; both p < 0.001). In multivariable stepwise Cox regression, myocardial ischemia and LGE were independent predictors of MACE (HR 2.80 95% CI 2.10-3.73, p < 0.001 and HR 1.51; 95% CI 1.01-2.27, p = 0.045; respectively). The addition of myocardial ischemia and LGE led to improved model discrimination for MACE (change in C statistic from 0.61 to 0.68; NRI = 0.207; IDI = 0.021).
Vasodilator stress CMR-induced myocardial ischemia and LGE are good long-term predictors for the incidence of MACE in asymptomatic patients with obstructive CAD.


Long-term prognostic value of stress perfusion cardiovascular magnetic resonance in patients without known coronary artery disease

Théo Pezel, Thierry Unterseeh, Marine Kinnel, Thomas Hovasse, Francesca Sanguineti, Solenn Toupin, Stéphane Champagne, Philippe Garot, Jérôme Garot
PMID: 33827603   DOI: 10.1186/s12968-021-00737-0

Abstract

To assess the incremental long-term prognostic value of vasodilator stress perfusion cardiovascular magnetic resonance (CMR) in patients without known coronary artery disease (CAD).
Between 2010 and 2011, consecutive patients with cardiovascular risk factors without known CAD referred for stress CMR were followed for the occurrence of major adverse cardiac events (MACE), defined by cardiovascular mortality or recurrent non-fatal myocardial infarction (MI). Uni- and multivariable Cox regressions were performed to determine the prognostic value of ischemia and unrecognized MI defined by sub-endocardial or transmural late gadolinium enhancement (LGE).
Among 2,295 patients without known CAD, 2058 (89.7%) (71.2 ± 12.5 years; 37.5% males) completed the follow-up (median [IQR]: 8.3 [7.3-8.7] years), and 203 had MACE (9.9%). Using Kaplan-Meier analysis, ischemia and unrecognized MI were associated with MACE (hazard ratio, HR: 4.64 95% CI: 3.69-6.17 and HR: 2.88; 95% CI: 2.08-3.99, respectively; both p < 0.001). In multivariable stepwise Cox regression, ischemia and unrecognized MI were independent predictors of MACE (HR = 3.71; 95% CI 2.73-5.05, p < 0.001 and HR = 1.73; 95% CI 1.22-2.45, p = 0.002; respectively) and cardiovascular mortality (HR: 3.13; 95% CI: 2.17-4.51, p < 0.001 and HR = 1.73; 95% CI 1.15-2.62, p = 0.009; respectively). The addition of ischemia and unrecognized MI led to an improved model discrimination for MACE (change in C statistic from 0.61 to 0.72; NRI = 0.431; IDI = 0.053).
Inducible ischemia and unrecognized MI identified by stress CMR have incremental long term prognostic value for the incidence of MACE in patients without known CAD over traditional risk factors and left ventricular ejection fraction.


Explore Compound Types